Trifluoroacetyl fluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoroacetyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F4O/c3-1(7)2(4,5)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEPGADSNJKOJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059867 | |
| Record name | Perfluoroacetyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354-34-7 | |
| Record name | Trifluoroacetyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoroacetyl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl fluoride, 2,2,2-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoroacetyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoroacetyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of Trifluoroacetyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetyl fluoride (B91410) (TFAF), with the chemical formula C₂F₄O, is a highly reactive organofluorine compound.[1] It is a colorless, non-flammable, and toxic gas at standard conditions.[2][3][4] The presence of a trifluoromethyl group attached to the carbonyl carbon makes it a potent electrophile and a valuable reagent in organic synthesis.[5] This guide provides a comprehensive overview of the chemical properties, reactivity, synthesis, and applications of trifluoroacetyl fluoride, with a focus on its utility for professionals in research and drug development. The incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, such as bioavailability and metabolic stability, making TFAF a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1][5]
Chemical and Physical Properties
This compound is characterized by its high reactivity, which stems from the strong electron-withdrawing nature of the fluorine atoms.[5] Its physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂F₄O | [1] |
| Molecular Weight | 116.01 g/mol | [1] |
| CAS Number | 354-34-7 | [1] |
| IUPAC Name | 2,2,2-trifluoroacetyl fluoride | [2] |
| Appearance | Colorless gas | [2] |
| Boiling Point | -59 °C | [2] |
| Solubility in Water | Reacts with water | [2] |
Synthesis of this compound
Several synthetic routes have been established for the preparation of this compound.
-
From Trichloroacetyl Chloride: A common industrial method involves the gas-phase reaction of trichloroacetyl chloride with anhydrous hydrogen fluoride, often in the presence of a catalyst.[5][6]
-
From Trifluoroacetic Anhydride (B1165640): this compound can be synthesized by the reaction of trifluoroacetic anhydride with anhydrous hydrogen fluoride.[2] (CF₃CO)₂O + HF → CF₃COF + CF₃COOH
-
From Trifluoroacetic Acid: The reaction of trifluoroacetic acid with vanadium pentafluoride also yields this compound.[2] CF₃COOH + VF₅ → VOF₃ + HF + CF₃COF↑
-
From Hexafluorothioacetone (B74735) Dimer: A process involving the reaction of hexafluorothioacetone dimer in an aprotic solvent with an alkali metal fluoride and an oxidizing agent can also be used.[7]
Reactivity and Reaction Mechanisms
The reactivity of this compound is dominated by the highly electrophilic nature of its carbonyl carbon. The strong electron-withdrawing effects of both the trifluoromethyl group and the acyl fluoride atom create a significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[5]
Nucleophilic Acyl Substitution
The primary reaction pathway for this compound is nucleophilic acyl substitution. A wide range of nucleophiles react readily with TFAF to introduce the trifluoroacetyl group.
-
Hydrolysis: this compound reacts violently with water to produce trifluoroacetic acid and hydrogen fluoride.[1][2] This reaction is of interest in atmospheric chemistry.[5]
-
Reaction with Alcohols: Alcohols react with TFAF to form trifluoroacetyl esters (CF₃COOR).[5]
-
Reaction with Amines: Amines readily react to yield trifluoroacetyl amides.[1]
-
Reaction with Fluoride Ions: In the presence of fluoride sources like cesium fluoride (CsF) or rubidium fluoride (RbF) in acetonitrile, this compound can form pentafluoroethanolates.[2] CF₃COF + MF → CF₃CF₂OM (M = Rb, Cs)
References
- 1. Buy this compound | 354-34-7 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound-Shandong Dongyue Future Hydrogen Energy Materials Co.,Ltd. [dyfhem.com]
- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 5. This compound | 354-34-7 | Benchchem [benchchem.com]
- 6. US5672748A - Process for preparing this compound - Google Patents [patents.google.com]
- 7. US4374782A - Synthesis of this compound - Google Patents [patents.google.com]
Trifluoroacetyl fluoride reaction mechanisms with nucleophiles
An In-depth Technical Guide to the Reaction Mechanisms of Trifluoroacetyl Fluoride (B91410) with Nucleophiles
Abstract
Trifluoroacetyl fluoride (TFAF) is a highly reactive organofluorine compound characterized by a strongly electrophilic carbonyl carbon. This reactivity, driven by the potent electron-withdrawing effects of its trifluoromethyl group and acyl fluoride, makes it a valuable, albeit hazardous, reagent for the introduction of the trifluoroacetyl moiety. Understanding its reaction mechanisms with various nucleophiles is critical for its application in organic synthesis, particularly in the development of pharmaceuticals and advanced materials where fluorine incorporation can enhance metabolic stability and bioavailability. This guide provides a detailed overview of the core reaction mechanisms, presents available quantitative kinetic data, details relevant experimental protocols for trifluoroacetylation, and visualizes the fundamental reaction pathways.
Core Reaction Mechanism: Nucleophilic Acyl Substitution
The predominant reaction mechanism for this compound with nucleophiles is nucleophilic acyl substitution . The carbonyl carbon in TFAF possesses a significant partial positive charge (δ+) due to the powerful negative inductive effects (-I) of the three fluorine atoms on the α-carbon and the fluorine atom of the acyl fluoride group. This extreme electrophilicity makes it a prime target for attack by a wide range of nucleophiles.
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Addition: The nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group. This results in the formation of a transient, high-energy tetrahedral intermediate with a negative charge on the oxygen atom.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the fluoride ion (F⁻), being a competent leaving group, is eliminated.
This general pathway is central to the reactions of TFAF with all major classes of nucleophiles, including water, alcohols, and amines.
Visualization of the General Mechanism
The logical workflow of the nucleophilic acyl substitution on this compound can be represented as follows:
Spectroscopic Profile of Trifluoroacetyl Fluoride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for trifluoroacetyl fluoride (B91410) (CF₃COF), a crucial building block in organic synthesis, particularly for the introduction of fluorine into molecules to enhance pharmacological properties. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols and a workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of trifluoroacetyl fluoride. Due to its gaseous state at room temperature, spectra are typically acquired in the gas phase or in solution at low temperatures.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum of this compound is characterized by two distinct signals corresponding to the trifluoromethyl (CF₃) group and the acyl fluoride (-COF) fluorine.
Table 1: ¹⁹F NMR Data for this compound
| Functional Group | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| -COF | 11.07 | Quartet (q) | ⁴JFF = 5.8 |
| -CF₃ | -78.86 | Doublet (d) | ⁴JFF = 5.8 |
Note: Data was obtained in anhydrous hydrogen fluoride (aHF) at -70 °C. Chemical shifts are referenced to an external standard. The general range for trifluoroacetyl groups is typically between -67 to -85 ppm relative to CFCl₃[1][2][3]. Acyl fluoride chemical shifts can range from -70 to -20 ppm[4].
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals two carbon environments: the carbonyl carbon and the trifluoromethyl carbon. Both signals are split due to coupling with the fluorine atoms.
Table 2: ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constants (J) [Hz] |
| C =O | 147.0 | Doublet of Quartets (dq) | ¹JCF = 371.5, ²JCF = 50.6 |
| -C F₃ | Data not explicitly found | Quartet of Doublets (qd) | ¹JCF ≈ 283, ³JCF = small |
Note: Data for the carbonyl carbon was obtained in anhydrous hydrogen fluoride (aHF) at -70 °C[5]. The coupling constant for the trifluoromethyl carbon is estimated from data for trifluoroacetic acid, which shows a ¹JCF of 283 Hz and a ²JCF of 44 Hz[6].
¹⁷O NMR Spectroscopy
To date, specific experimental ¹⁷O NMR data for this compound has not been reported in the literature. This is likely due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, which makes its detection challenging.
Infrared (IR) Spectroscopy
The gas-phase IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. The strong electron-withdrawing nature of the fluorine atoms significantly influences the frequencies of these vibrations.
Table 3: Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~1880 | C=O stretch (ν C=O) |
| ~1250 | C-F stretch (ν C-F, acyl) |
| ~1200 - 1100 | CF₃ asymmetric stretch (νas CF₃) |
| ~1100 | CF₃ symmetric stretch (νs CF₃) |
| ~750 | C-C stretch (ν C-C) |
| ~600 - 500 | CF₃ deformation modes |
| 50 | Torsional vibration |
Note: The exact peak positions can vary slightly based on the experimental conditions (e.g., gas pressure, resolution). The assignment of all fundamental frequencies has been reported in the literature, with the torsional vibration located at 50 cm⁻¹[7].
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound results in the formation of a molecular ion and several characteristic fragment ions. The fragmentation pattern is dictated by the relative bond strengths within the molecule.
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion | Comments |
| 116 | [CF₃COF]⁺• | Molecular Ion (M⁺•) |
| 97 | [CF₃CO]⁺ | Loss of F• |
| 69 | [CF₃]⁺ | Loss of •COF; often the base peak |
| 47 | [COF]⁺ | Loss of •CF₃ |
Note: The molecular weight of this compound is 116.01 g/mol [8]. The fragmentation pattern is proposed based on common fragmentation pathways of fluorinated compounds and trifluoroacetyl derivatives[9][10][11].
Experimental Protocols
Given that this compound is a gas at standard temperature and pressure, specialized techniques are required for its spectroscopic analysis.
Gas-Phase NMR Spectroscopy
-
Sample Preparation : A specialized gas-tight NMR tube equipped with a valve is required. The tube is evacuated and then filled with this compound gas to a desired pressure. A small amount of a deuterated solvent (e.g., acetone-d₆) can be added to the bottom of the tube to serve as a lock signal, though this may lead to some dissolution of the gas.
-
Instrumentation : A high-field NMR spectrometer equipped with a broadband probe is used. For ¹⁹F and ¹³C NMR, the probe must be tuned to the respective frequencies.
-
Data Acquisition :
-
¹⁹F NMR : A standard one-pulse experiment is typically sufficient due to the high sensitivity of the ¹⁹F nucleus. A spectral width of approximately 200 ppm, centered around -30 ppm, should be adequate.
-
¹³C NMR : Due to the low natural abundance of ¹³C and the signal splitting from C-F coupling, a larger number of scans and a longer relaxation delay may be necessary. Proton decoupling is generally not required unless impurities are present.
-
Gas-Phase Infrared (IR) Spectroscopy
-
Sample Preparation : A gas cell with IR-transparent windows (e.g., KBr or NaCl) and a defined path length (typically 10 cm or longer) is used. The cell is first evacuated and a background spectrum is collected. The cell is then filled with this compound gas to a known pressure.
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of at least 1 cm⁻¹ to resolve the rotational-vibrational fine structure of the gas-phase bands.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : this compound gas is introduced into the ion source of the mass spectrometer via a gas inlet system, which allows for precise control of the sample flow rate.
-
Ionization : The gas molecules are bombarded with a beam of electrons, typically with an energy of 70 eV, causing ionization and fragmentation.
-
Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The abundance of each ion is measured by a detector, generating the mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. 19F [nmr.chem.ucsb.edu]
- 5. rsc.org [rsc.org]
- 6. University of Ottawa NMR Facility Blog: Isotope Effects and the 19F - 13C HMQC Spectrum of Trifluoroacetic Acid [u-of-o-nmr-facility.blogspot.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C2F4O | CID 67716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
An In-depth Technical Guide to Trifluoroacetyl Fluoride: Safety Precautions and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information, handling procedures, and emergency protocols for the use of trifluoroacetyl fluoride (B91410) in a laboratory setting. The information is compiled from various safety data sheets and chemical safety resources to ensure a thorough understanding of the risks and mitigation strategies associated with this compound.
Chemical Identification and Properties
Trifluoroacetyl fluoride (TFAF) is an organofluorine compound with the chemical formula C₂F₄O.[1] It is a highly reactive and toxic gas, necessitating stringent safety measures during handling and use.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂F₄O | [1][2] |
| Molecular Weight | 116.0144 g/mol | [1] |
| CAS Number | 354-34-7 | [2][3] |
| Boiling Point | -27 °C (-17 °F) | |
| Melting Point | -146 °C (-231 °F) |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards to implement appropriate safety controls.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Pictogram |
| Gases under pressure | Liquefied gas | H280: Contains gas under pressure; may explode if heated | Gas Cylinder |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Exclamation Mark |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Skull and Crossbones |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | Skull and Crossbones |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | Corrosion |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | Corrosion |
| Specific target organ toxicity – Single exposure | Category 3, Respiratory tract irritation | H335: May cause respiratory irritation | Exclamation Mark |
Source:[2]
Primary Hazards:
-
High Toxicity: Fatal if inhaled and toxic in contact with skin.[2][3]
-
Corrosivity: Causes severe skin burns and serious eye damage.[2][4]
-
Reactivity: Reacts violently with water and can release toxic gases when in contact with acids.[1] It is also incompatible with strong bases, strong oxidizing agents, and glass.[2]
-
Pressure Hazard: As a liquefied gas, it can explode if heated.[2]
Handling and Storage Procedures
Proper handling and storage are critical to minimize the risks associated with this compound.
-
All work with this compound must be conducted in a properly functioning fume hood.[1][5]
-
Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[2]
-
Systems under pressure should be regularly checked for leakage.[2]
-
Avoid working with this chemical alone or outside of normal working hours.[5]
A comprehensive PPE strategy is mandatory when handling this compound.
Table 3: Recommended Personal Protective Equipment (PPE)
| Body Part | Protection | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields and a face shield. | EN 166 (EU) or NIOSH (US) approved.[3] |
| Skin | Fire/flame resistant and impervious clothing. A rubber apron over a lab coat is recommended. | [3][6] |
| Hands | A utility-style neoprene or nitrile glove over an exam-style nitrile glove. Inspect gloves prior to use. | 29 CFR 1910.138: Hand Protection.[2] |
| Respiratory | A full-face respirator with appropriate cartridges if exposure limits are exceeded or in case of inadequate ventilation. | 29 CFR 1910.134: Respiratory Protection.[2] |
| Feet | Closed-toe solid top shoes and safety shoes. | 29 CFR 1910.136: Foot Protection.[2] |
-
Protect from sunlight and do not expose to temperatures exceeding 50 °C.[2]
-
Keep containers tightly closed and store locked up.[3]
-
Store away from incompatible materials such as water, acids, strong bases, and strong oxidizing agents.[2]
-
Use secondary containment for all containers.[5]
Emergency Procedures
Immediate and appropriate response to an emergency is critical to mitigate harm.
Table 4: First-Aid Procedures for this compound Exposure
| Exposure Route | First-Aid Protocol |
| Inhalation | 1. Move the victim to fresh air immediately.[3] 2. If breathing is difficult, give oxygen.[3] 3. If not breathing, give artificial respiration (do not use mouth-to-mouth).[3] 4. Seek immediate emergency medical help.[3] |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[6][7] 2. Remove all contaminated clothing while under the shower.[7] 3. After flushing, apply a 2.5% calcium gluconate gel to the affected area and massage it in.[2][6] 4. Seek immediate medical attention.[2] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][6] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | 1. Rinse mouth with water.[3] 2. Do NOT induce vomiting.[3] 3. If the person is conscious, have them drink large amounts of water to dilute the chemical.[8] 4. Call a poison control center or doctor immediately.[3] |
Note: Due to the severe hazards of this compound, which can cause systemic fluoride poisoning, all exposures require immediate medical attention.[2]
-
Small Spills: In a fume hood, neutralize the spill with sodium carbonate, sodium bicarbonate, or a commercial spill absorbent rated for hydrofluoric acid.[8] Do not use sand or kitty litter as this can generate toxic silicon tetrafluoride gas.[8]
-
Large Spills: Evacuate the area immediately.[2] Close the lab door and post a warning sign. Contact your institution's emergency response team.[8]
-
Ensure adequate ventilation and wear appropriate PPE during cleanup.[3]
-
This compound is a non-flammable gas but containers may explode when heated.[2]
-
Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish surrounding fires.[3]
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[3]
Disposal Considerations
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[3]
-
Do not dispose of the chemical down the drain.[3]
-
Contact a licensed professional waste disposal service to dispose of this material.
Visualized Workflows and Relationships
The following diagram illustrates the hierarchy of controls for managing risks associated with this compound, from most to least effective.
Caption: Hierarchy of control measures for safe handling.
This diagram outlines the immediate steps to be taken in the event of an exposure to this compound.
Caption: Immediate actions for different exposure routes.
This diagram provides a logical workflow for the day-to-day safe handling and storage of this compound in a laboratory setting.
References
- 1. Buy this compound | 354-34-7 [smolecule.com]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. depts.washington.edu [depts.washington.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
An In-depth Technical Guide to the Physical Properties of Trifluoroacetyl Fluoride Gas
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of trifluoroacetyl fluoride (B91410) (CF₃COF), a colorless, toxic, and corrosive gas.[1][2] Trifluoroacetyl fluoride is a significant intermediate in industrial chemistry, particularly in the production of trifluoroacetic acid.[1] This document compiles essential quantitative data, outlines standard experimental methodologies for its characterization, and presents logical workflows relevant to its synthesis and analysis.
Core Physical and Chemical Properties
This compound is an organofluorine compound with the chemical formula C₂F₄O.[1] It belongs to the carboxylic acid fluoride family and is the acid fluoride derivative of trifluoroacetic acid.[1] The presence of multiple fluorine atoms significantly influences its reactivity and physical characteristics.[2]
Table 1: General Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2,2,2-trifluoroacetyl fluoride | [1][2] |
| Molecular Formula | C₂F₄O | [1][2] |
| Molecular Weight | 116.015 g/mol | [1] |
| CAS Number | 354-34-7 | [2] |
| Appearance | Colorless gas | [1] |
Table 2: Thermodynamic and Physical State Properties
| Property | Value | Conditions | Source |
| Boiling Point | -59 °C | 1 atm | [1] |
| Melting Point | -159.46 °C | [3][4] | |
| Critical Temperature | 49.85 °C | ||
| Liquid Density | 1.44 g/mL | 25 °C | |
| Enthalpy of Vaporization (ΔvapH) | 19.207 kJ/mol | at Boiling Point (214.10 K) | [5] |
| Enthalpy of Fusion (ΔfusH) | 4.870 kJ/mol | at Melting Point (113.69 K) | [5] |
| Solubility in Water | Reacts with water | [1] |
Table 3: Vapor Pressure Data
| Temperature | Pressure (MPa) | Pressure (psig) | Source |
| 20 °C | 1.928 | ||
| 7 °C | 220 | [6] |
The vapor pressure of this compound can be modeled using the Antoine equation, log₁₀(P) = A − (B / (T + C)), where P is the vapor pressure in bar and T is the temperature in Kelvin. The coefficients calculated by NIST from experimental data over a temperature range of 161.94 K to 214.27 K are:[5][7][8]
-
A = 4.21705
-
B = 765.587
-
C = -32.284
Synthesis Pathway
This compound can be synthesized through several routes. A common laboratory and industrial preparation involves the reaction of trifluoroacetic anhydride (B1165640) with anhydrous hydrogen fluoride.[1]
Caption: Synthesis of this compound.
Experimental Protocols for Physical Property Determination
A. Boiling Point Determination
The boiling point of a liquefied gas like this compound is determined by measuring the temperature at which its vapor pressure equals the atmospheric pressure.
-
Methodology: A sample of the liquefied gas is placed in a condensation apparatus equipped with a thermometer or thermocouple and a reflux condenser cooled to a very low temperature (e.g., with liquid nitrogen). The sample is gently heated. The temperature at which the liquid boils and a steady reflux is observed is recorded as the boiling point. The atmospheric pressure must be simultaneously recorded.
B. Melting Point Determination
The melting point is determined by observing the temperature at which the solid phase transitions to the liquid phase.
-
Methodology: A sample of this compound is first solidified by cooling it below its melting point in a sealed capillary tube. The tube is then placed in a temperature-controlled bath or block. The temperature is slowly increased, and the point at which the solid completely transforms into a liquid is recorded as the melting point.
C. Vapor Pressure Measurement
Vapor pressure is a critical property for handling and storage. It is measured as a function of temperature.
-
Methodology (Static Method):
-
A pure sample of this compound is introduced into a vacuum-sealed, temperature-controlled vessel connected to a pressure-measuring device (manometer).
-
The vessel is submerged in a cryostat or temperature-controlled bath to maintain a constant temperature.
-
The system is allowed to reach equilibrium, where the pressure reading stabilizes. This reading is the vapor pressure at that specific temperature.
-
The process is repeated at various temperatures to generate a vapor pressure curve.
-
Caption: Workflow for Vapor Pressure Determination.
Safety and Handling
This compound is a hazardous substance that requires strict safety protocols.
-
Toxicity: It is classified as fatal if inhaled and is highly corrosive, causing severe skin burns and serious eye damage.[2][6][10]
-
Reactivity: The gas reacts violently with water, releasing toxic gases.[2][6] It is also incompatible with strong bases, oxidizing agents, acids, and glass.[6]
-
Storage and Handling: this compound is shipped as a liquefied gas under pressure and may explode if heated.[6][11] It must be stored in a cool, dry, well-ventilated area away from heat sources and direct sunlight, in appropriate pressure-resistant cylinders.[6] All handling should be performed using appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and respiratory protection.[6][9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 354-34-7 [smolecule.com]
- 3. lookchem.com [lookchem.com]
- 4. 354-34-7 CAS MSDS (Perfluoroacetyl fluoride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound [webbook.nist.gov]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. echemi.com [echemi.com]
- 10. This compound | C2F4O | CID 67716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. matrixscientific.com [matrixscientific.com]
Trifluoroacetyl Fluoride: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoroacetyl fluoride (B91410) (TFAF), a colorless gas at standard temperature and pressure, is a highly reactive and versatile reagent in organic synthesis. Its primary utility lies in its ability to introduce the trifluoroacetyl moiety (CF₃CO-) into a wide range of organic molecules. The strong electron-withdrawing nature of the trifluoromethyl group imparts unique properties to the resulting compounds, making TFAF an invaluable tool in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of trifluoroacetyl fluoride, complete with detailed experimental protocols, quantitative data, and process visualizations to support its practical application in a research and development setting.
Introduction
This compound (CF₃COF) is the acyl fluoride of trifluoroacetic acid. Its high electrophilicity at the carbonyl carbon makes it a potent agent for trifluoroacetylation, a key transformation in modern organic chemistry. The introduction of the trifluoroacetyl group can significantly alter the chemical and physical properties of a molecule, often enhancing metabolic stability, bioavailability, and lipophilicity, which are critical parameters in drug design.[1][2]
This technical guide serves as a core reference for professionals in the chemical sciences, detailing the fundamental aspects of TFAF as a synthetic building block. We will explore its synthesis, key reactions with nucleophiles such as alcohols and amines, its role in cycloaddition reactions, and its application in specialized fields like peptide and polymer chemistry. A strong emphasis is placed on safe handling, detailed experimental procedures, and clear presentation of data to facilitate the adoption of this powerful reagent in complex synthetic workflows.
Properties of this compound
TFAF is a non-flammable, toxic, and corrosive gas that reacts readily with water.[2] Its high reactivity stems from the significant positive partial charge on the carbonyl carbon, induced by the three fluorine atoms of the trifluoromethyl group and the fluorine atom of the acyl fluoride.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₂F₄O | [2] |
| Molecular Weight | 116.01 g/mol | [2] |
| Boiling Point | -59 °C | [3] |
| Appearance | Colorless gas | [3] |
| CAS Number | 354-34-7 | [4] |
| Solubility | Reacts with water | [3] |
Synthesis of this compound
This compound can be synthesized through several routes, with the choice of method often depending on the scale and available starting materials.
Industrial-Scale Synthesis
A prominent industrial method involves the gas-phase fluorination of trichloroacetyl chloride with anhydrous hydrogen fluoride (HF) over a chromium-containing catalyst.[5] This halogen exchange (HALEX) reaction is typically performed at elevated temperatures in a fixed-bed reactor.
-
Reaction: CCl₃COCl + 3 HF --(Catalyst, Δ)--> CF₃COF + 3 HCl
-
Catalyst: Typically chromium(III) oxide or a chromium- and magnesium-containing catalyst.[5]
-
Conditions: Temperatures range from 200°C to 400°C.[5]
Laboratory-Scale Synthesis
On a laboratory scale, TFAF can be prepared from trifluoroacetic anhydride (B1165640) or trifluoroacetic acid.
-
From Trifluoroacetic Anhydride: Reaction with anhydrous hydrogen fluoride provides TFAF and trifluoroacetic acid.[3]
-
(CF₃CO)₂O + HF → CF₃COF + CF₃COOH
-
-
From Hexafluorothioacetone (B74735) Dimer: A one-step liquid-phase process involves reacting hexafluorothioacetone dimer in an aprotic solvent with an alkali metal fluoride and an oxidizing agent.[6]
Caption: Key industrial and laboratory synthesis routes for this compound.
Core Reactivity: Trifluoroacetylation of Nucleophiles
The primary application of TFAF is as a powerful trifluoroacetylating agent. It reacts readily with a variety of nucleophiles, most notably alcohols and amines, via a nucleophilic acyl substitution mechanism.
Caption: Nucleophilic acyl substitution mechanism for trifluoroacetylation.
Trifluoroacetylation of Alcohols
Alcohols react with TFAF to form trifluoroacetate (B77799) esters. These esters are valuable intermediates and can also serve as derivatives for analytical purposes, such as gas chromatography.
-
General Reaction: R-OH + CF₃COF → R-OCOCF₃ + HF
Table 2: Examples of Trifluoroacetate Ester Synthesis
| Alcohol | Product | Conditions | Yield | Reference |
| Propanol | Propyl trifluoroacetate | KF, CHCl₃/CHCl=CCl₂, 25°C, 5h | 98.7% | [7] |
| Isopropanol | Isopropyl trifluoroacetate | KF, Organic Solvent, 5-45°C, 1-5h | High | [7] |
| Methanol | Methyl trifluoroacetate | KF, Organic Solvent, 5-45°C, 1-5h | High | [7] |
| Ethanol | Ethyl trifluoroacetate | KF, Organic Solvent, 5-45°C, 1-5h | High | [7] |
Trifluoroacetylation of Amines
Primary and secondary amines react with TFAF to form highly stable trifluoroacetamides. The trifluoroacetyl group is an important N-protecting group in peptide synthesis due to its stability in acidic conditions and its facile removal under mild basic conditions.[8]
-
General Reaction (Primary Amine): R-NH₂ + CF₃COF → R-NHCOCF₃ + HF
-
General Reaction (Secondary Amine): R₂NH + CF₃COF → R₂NCOCF₃ + HF
The reaction is typically rapid and clean. While direct use of gaseous TFAF is less commonly documented in academic literature than reagents like trifluoroacetic anhydride (TFAA), the principles are identical.
Advanced Applications and Other Reactions
Beyond simple acylation, TFAF and the trifluoroacetyl group play a significant role in more complex synthetic strategies.
Cycloaddition Reactions
The electron-withdrawing trifluoroacetyl group (COCF₃) can significantly influence the energetics and selectivity of cycloaddition reactions, such as the Diels-Alder reaction. When attached to a dienophile, it strongly activates the system for "normal electron-demand" Diels-Alder reactions by lowering the LUMO energy. Conversely, when attached to a diene, it facilitates "inverse electron-demand" Diels-Alder reactions.[7] This electronic modulation is a powerful tool for synthetic design.[7][9]
Caption: Logical flow of the trifluoroacetyl group's electronic effects.
Precursor to Other Fluorinated Compounds
This compound is a key industrial intermediate for the production of trifluoroacetic acid (TFA) via hydrolysis.[3][6]
-
Reaction: CF₃COF + H₂O → CF₃COOH + HF
It can also react with metal fluorides like cesium or rubidium fluoride to form pentafluoroethanolate salts, or with sulfur trioxide to yield trifluoroacetyl fluorosulfonate, demonstrating its utility in synthesizing other complex fluorinated molecules.[3]
Experimental Protocols
WARNING: this compound is a toxic and corrosive gas that reacts violently with water. All manipulations must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, cryogenic gloves, and a compatible gas regulator. Ensure an emergency shower and eyewash station are immediately accessible.
Protocol: Synthesis of Benzyl (B1604629) Trifluoroacetate
This protocol is adapted from general procedures for the reaction of gaseous acyl fluorides with alcohols.[7]
-
Materials:
-
Benzyl alcohol (1.08 g, 10.0 mmol)
-
Anhydrous pyridine (B92270) (0.87 g, 11.0 mmol)
-
Anhydrous diethyl ether (50 mL)
-
This compound gas (approx. 1.28 g, 11.0 mmol)
-
Cylinder of this compound with a regulator and needle valve
-
Three-neck round-bottom flask (100 mL), equipped with a magnetic stir bar, gas inlet adapter, and a drying tube.
-
-
Procedure:
-
Assemble and flame-dry the glassware under an inert atmosphere (N₂ or Ar). Allow to cool to room temperature.
-
Charge the flask with benzyl alcohol, anhydrous pyridine, and anhydrous diethyl ether.
-
Cool the stirred solution to 0°C using an ice-water bath.
-
Slowly bubble this compound gas into the solution via the gas inlet adapter. The mass of gas added can be monitored by placing the lecture bottle on a tared balance.
-
A white precipitate (pyridinium hydrofluoride) will form.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Monitor the reaction by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) until the benzyl alcohol is consumed.
-
Carefully quench the reaction by slowly adding 20 mL of ice-cold water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure benzyl trifluoroacetate.
-
Protocol: Synthesis of N-Phenyltrifluoroacetamide (Trifluoroacetanilide)
This protocol is a representative procedure for the trifluoroacetylation of an aromatic amine using TFAF.
-
Materials:
-
Aniline (0.93 g, 10.0 mmol), freshly distilled
-
Anhydrous triethylamine (B128534) (1.11 g, 11.0 mmol)
-
Anhydrous dichloromethane (B109758) (DCM, 50 mL)
-
This compound gas (approx. 1.28 g, 11.0 mmol)
-
Apparatus as described in Protocol 6.1.
-
-
Procedure:
-
Set up the flame-dried apparatus under an inert atmosphere.
-
Charge the flask with aniline, triethylamine, and anhydrous DCM.
-
Cool the stirred solution to 0°C in an ice-water bath.
-
Slowly bubble this compound gas into the solution. A precipitate of triethylammonium (B8662869) hydrofluoride will form.
-
After the addition is complete, allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2 hours.
-
Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) for the disappearance of aniline.
-
Quench the reaction by the slow addition of 30 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with 1 M HCl (2 x 20 mL) to remove excess amine and triethylamine, followed by saturated aqueous NaHCO₃ (1 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
The crude solid product, trifluoroacetanilide, can be purified by recrystallization (e.g., from hexanes or ethanol/water).
-
Safety and Handling
This compound is a hazardous substance and requires strict safety protocols.
-
Toxicity: Fatal if inhaled.[10] Causes severe skin burns and eye damage.[10]
-
Reactivity: Contains gas under pressure; may explode if heated.[10] Reacts violently with water, releasing toxic and corrosive HF gas.[2]
-
Handling:
-
Always handle in a well-ventilated chemical fume hood.[2][10]
-
Use appropriate PPE: chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[10] A respirator may be required for certain operations.[2]
-
Systems under pressure should be regularly checked for leaks.[10]
-
Keep the container closed when not in use and protect from sunlight.[10]
-
Store in a cool, dry, well-ventilated area away from incompatible materials, especially water and acids.[2][10]
-
-
First Aid:
-
Inhalation: Move to fresh air immediately. Get emergency medical help.[11]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get immediate medical attention.[10]
-
Conclusion
This compound is a potent and versatile reagent that serves as a cornerstone in organofluorine chemistry. Its ability to efficiently introduce the trifluoroacetyl group into organic molecules provides a direct route to compounds with enhanced biological and material properties. While its gaseous nature and high reactivity demand careful handling, the synthetic advantages it offers are substantial. For researchers and professionals in drug development and materials science, a thorough understanding of TFAF's properties, reactivity, and handling protocols is essential for leveraging its full potential in the synthesis of novel and functionalized molecules.
References
The references provided are a representative list based on the search results and are formatted for clarity within this guide.
References
- 1. CN104387272B - Preparation method of trifluoroacetic acid ester - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. CN1121064A - Process for preparing this compound - Google Patents [patents.google.com]
- 4. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5672748A - Process for preparing this compound - Google Patents [patents.google.com]
- 6. CN103524325A - Preparation method of trifluoroacetic acid - Google Patents [patents.google.com]
- 7. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]
- 8. Trifluoroacetic acid formation from HFC-134a under atmospheric conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. US5672748A - Process for preparing this compound - Google Patents [patents.google.com]
- 10. KR101072679B1 - New trifluoroacetylation method for amines - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Hydrolysis of Trifluoroacetyl Fluoride to Trifluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of trifluoroacetyl fluoride (B91410) to trifluoroacetic acid, a critical reaction in the industrial synthesis of this important fluorinated compound. This document details the reaction mechanism, kinetics, and thermodynamics, and provides representative experimental protocols and analytical methods.
Introduction
Trifluoroacetic acid (TFA) is a structurally simple, yet highly functional organofluorine compound with a wide range of applications in organic synthesis, biochemistry, and materials science. Its unique properties, including high acidity, volatility, and solubility in organic solvents, make it an invaluable reagent. The primary industrial route to trifluoroacetic acid involves the hydrolysis of trifluoroacetyl fluoride (TFAF). This reaction is also of significant interest in atmospheric chemistry, where the atmospheric degradation of certain hydrofluorocarbons can lead to the formation of this compound and its subsequent hydrolysis.
This compound is a colorless, toxic, and corrosive gas that is highly reactive towards nucleophiles. Its hydrolysis is a vigorous reaction that proceeds readily to yield trifluoroacetic acid and hydrogen fluoride. A thorough understanding of the principles governing this reaction is essential for its safe and efficient execution in both laboratory and industrial settings.
Reaction Mechanism and Kinetics
The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. The carbonyl carbon in this compound is highly electrophilic due to the strong electron-withdrawing effects of the three fluorine atoms on the adjacent carbon and the fluorine atom of the acyl fluoride group. This pronounced positive character makes it highly susceptible to nucleophilic attack by water.
The reaction is thought to proceed in a stepwise manner:
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking water molecule to a neighboring water molecule or another proton acceptor.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, leading to the reformation of the carbonyl double bond and the elimination of a fluoride ion, which is a good leaving group. The fluoride ion is subsequently protonated to form hydrogen fluoride.
Theoretical studies have indicated that the presence of additional water molecules can catalyze the reaction in the gas phase by facilitating proton transfer steps and stabilizing the transition state.
Kinetic Data
Quantitative kinetic data for the hydrolysis of this compound in the liquid phase is not extensively available in the public domain. However, studies on the mass transfer of this compound at the air/water interface have been conducted to understand its atmospheric fate. These studies provide a combined parameter of the Henry's law constant (H) and the first-order hydrolysis rate constant (k).
Thermodynamics
Comprehensive experimental thermodynamic data for the hydrolysis of this compound is limited. However, the reaction is known to be highly exothermic. The thermodynamic properties of this compound itself have been characterized and are crucial for handling and storage.
Experimental Protocols
The following is a representative experimental protocol for the laboratory-scale hydrolysis of this compound, synthesized from patent literature. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Equipment
-
This compound (gas)
-
Deionized water
-
Reactor: A steel-lined polytetrafluoroethylene (PTFE) reactor equipped with a gas inlet tube, a stirrer, a temperature controller, and a pressure gauge.
-
Condenser and collection flask
-
Distillation apparatus
Procedure
-
Reactor Setup: Charge the steel-lined PTFE reactor with a known quantity of deionized water (e.g., 1000 g).
-
Reaction Initiation: Cool the reactor to the desired temperature (e.g., 30-70 °C) and begin stirring. Introduce gaseous this compound into the water through the gas inlet tube at a controlled rate. The reaction is exothermic, and the temperature should be carefully monitored and controlled.
-
Reaction Monitoring: Continue the addition of this compound over a period of several hours (e.g., 4 hours). The reaction progress can be monitored by observing the uptake of the gaseous reactant.
-
Product Isolation and Purification: Once the reaction is complete, stop the flow of this compound and allow the reactor to return to room temperature. The resulting solution contains trifluoroacetic acid, hydrogen fluoride, and water.
-
Degassing and Rectification: The crude product is then degassed to remove any dissolved unreacted starting material and volatile byproducts. Subsequent fractional distillation (rectification) is performed to separate the trifluoroacetic acid from water and hydrogen fluoride, yielding a high-purity product.
Data Presentation
Quantitative Data from Patent Examples
| Parameter | Example 1 | Example 2 | Example 3 | Example 4 |
| This compound (g) | 1605.5 | 1615.5 | 1260.6 | 931 |
| Deionized Water (g) | 1000 | 1000 | 1000 | 1000 |
| Reaction Temperature (°C) | 30 | 40 | 50 | 70 |
| Reaction Time (hours) | 4 | 4 | 4 | 4 |
| Trifluoroacetic Acid Yield (%) | 95.3 | 96.1 | 93.4 | 94 |
| Trifluoroacetic Acid Purity (%) | 99.0 | 99.0 | 99.0 | 99.0 |
Kinetic and Thermodynamic Data
| Parameter | Value | Conditions | Reference |
| H√k (M·atm⁻¹·s⁻¹/²) | 60 | 273 K | |
| Enthalpy of Vaporization (ΔvapH) of TFAF (kJ/mol) | 19.21 | at boiling point (214.1 K) | |
| Enthalpy of Fusion (ΔfusH) of TFAF (kJ/mol) | 4.87 | at melting point (113.69 K) |
Process Workflow
The overall process for the production of trifluoroacetic acid via the hydrolysis of this compound can be visualized as a multi-step workflow, from the synthesis of the starting material to the final purified product.
Caption: Overall process workflow from this compound synthesis to pure trifluoroacetic acid.
Analytical Methods
The purity of the final trifluoroacetic acid product is critical for its intended applications. Several analytical techniques are employed for its characterization and quantification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of trifluoroacetic acid. Reversed-phase chromatography with a suitable column (e.g., C18) and a mobile phase containing an ion-pairing agent can be used. Detection is typically performed using a UV detector at a low wavelength (around 200-210 nm).
-
Ion Chromatography with Tandem Mass Spectrometry (IC-MS/MS): This is a highly sensitive and specific method for the trace analysis of trifluoroacetate (B77799) in various matrices. It allows for the direct injection of aqueous samples and provides excellent separation and detection capabilities.
-
Gas Chromatography (GC): Due to the high polarity and low volatility of trifluoroacetic acid, direct GC analysis is challenging. However, it can be analyzed by GC after derivatization to a more volatile ester, such as its methyl ester. Headspace GC analysis of the methyl ester derivative is a sensitive method for determining trifluoroacetic acid in complex samples.
Safety Considerations
This compound is a hazardous material and must be handled with extreme caution.
-
Toxicity and Corrosivity: It is a highly toxic and corrosive gas that can cause severe damage to the respiratory tract, eyes, and skin upon contact.
-
Reactivity: this compound reacts violently with water and should be handled in a dry environment.
-
Personal Protective Equipment (PPE): When working with this compound, appropriate PPE is mandatory. This includes a full-face respirator with an appropriate cartridge, chemical-resistant gloves, and a lab coat. All operations should be performed in a certified chemical fume hood.
-
Pressure and Storage: As a gas, it is supplied in pressurized cylinders which should be stored in a cool, dry, and well-ventilated area away from incompatible materials.
The product of the hydrolysis, hydrogen fluoride, is also an extremely corrosive and toxic substance that requires specialized handling procedures.
Conclusion
The hydrolysis of this compound is a fundamental and industrially significant reaction for the production of high-purity trifluoroacetic acid. A thorough understanding of the reaction mechanism, kinetics, and thermodynamics, coupled with well-defined experimental protocols and analytical methods, is crucial for the safe and efficient synthesis of this versatile chemical. This guide provides a comprehensive overview of these aspects to aid researchers, scientists, and drug development professionals in their work with this important fluorinated compound.
In-Depth Technical Guide: Thermal Decomposition Products of Trifluoroacetyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoroacetyl fluoride (B91410) (CF3COF) is a reactive organofluorine compound utilized in various chemical syntheses. Understanding its thermal stability and decomposition pathways is crucial for its safe handling and for predicting its fate in high-temperature applications. This technical guide provides a comprehensive overview of the thermal decomposition of trifluoroacetyl fluoride, summarizing the identified decomposition products, outlining experimental methodologies, and presenting a plausible decomposition mechanism. All quantitative data from cited studies are presented in structured tables for clarity, and key experimental workflows and reaction pathways are visualized using diagrams.
Introduction
This compound (CF3COF) is a colorless gas at standard conditions and serves as an important intermediate in the synthesis of various fluorinated compounds. Its thermal decomposition has been a subject of interest, particularly in the context of high-temperature industrial processes and the atmospheric fate of fluorinated compounds. The thermal degradation of CF3COF typically occurs at elevated temperatures, generally in the range of 300°C to 390°C.[1] This process leads to the formation of a range of smaller, more stable molecules.
Thermal Decomposition Products
The primary products resulting from the thermal decomposition of this compound have been identified through various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy. The major decomposition products consistently reported in the literature are carbon dioxide (CO2), difluoromethyl trifluoroacetate (B77799) (CF3COOCF2H), and carbon monoxide (CO).[1]
The formation of these products is influenced by the specific experimental conditions, such as temperature, pressure, and the presence of other substances. For instance, in the presence of water, this compound can hydrolyze to form trifluoroacetic acid (CF3COOH).
Table 1: Summary of Identified Thermal Decomposition Products of this compound
| Product Name | Chemical Formula | Method of Identification | Reference |
| Carbon Dioxide | CO2 | Not specified | [1] |
| Difluoromethyl trifluoroacetate | CF3COOCF2H | Not specified | [1] |
| Carbon Monoxide | CO | Not specified | [1] |
Note: Specific quantitative yields under varying conditions are not extensively reported in the readily available literature.
Experimental Protocols
Detailed experimental protocols for the thermal decomposition of pure this compound are not extensively documented in publicly accessible literature. However, studies on the thermal decomposition of related compounds, such as trifluoroacetic acid (TFA), which produces this compound as an intermediate, provide insights into the methodologies employed. These studies typically involve the pyrolysis of the compound in a controlled environment followed by the analysis of the resulting products.
A general experimental workflow for studying the thermal decomposition of a gaseous compound like this compound can be conceptualized as follows:
Caption: A generalized experimental workflow for the pyrolysis of this compound.
Pyrolysis Apparatus
A typical pyrolysis setup would consist of a flow system where a carrier gas (e.g., nitrogen or argon) is passed through a sample of this compound. The gas mixture is then introduced into a high-temperature reactor, often a quartz or stainless steel tube housed in a furnace. The temperature of the furnace is precisely controlled to achieve the desired decomposition temperature.
Product Collection and Analysis
The gaseous products exiting the reactor are typically passed through a cold trap to condense any less volatile compounds. The collected sample, both gaseous and condensed phases, is then analyzed using techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the different components of the product mixture based on their retention times and mass spectra.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups present in the decomposition products by analyzing their infrared absorption spectra.
Decomposition Mechanism
While a definitive and universally accepted detailed mechanism for the thermal decomposition of this compound is not extensively elaborated in the available literature, a plausible pathway can be inferred from the observed products and the chemistry of related fluorinated compounds. The decomposition is believed to be initiated by the unimolecular decomposition of the CF3COF molecule.
A key proposed step in the decomposition of related perfluorinated carboxylic acids is the elimination of a molecule, which for this compound could be envisioned as an intramolecular rearrangement.
Caption: A proposed high-level decomposition pathway for this compound.
The initial step is likely the thermal excitation of the this compound molecule. This excited molecule can then undergo bond cleavage. One plausible primary decomposition pathway could involve the breaking of the C-C bond to yield trifluoromethyl (CF3) and fluoroformyl (FCO) radicals. These highly reactive radicals would then undergo further reactions to form the observed stable products.
Another proposed mechanism for related compounds involves the formation of difluorocarbene (:CF2) as a key intermediate.[1] In the case of CF3COF, this could occur through a rearrangement and elimination process. The highly reactive difluorocarbene could then participate in various secondary reactions, leading to the formation of more complex products like difluoromethyl trifluoroacetate.
Conclusion
The thermal decomposition of this compound, occurring at temperatures between 300°C and 390°C, primarily yields carbon dioxide, difluoromethyl trifluoroacetate, and carbon monoxide. While the general products are known, a detailed quantitative analysis of the product distribution under varying experimental conditions remains an area for further investigation. The proposed decomposition mechanisms, involving radical pathways and the potential formation of difluorocarbene intermediates, provide a framework for understanding the thermal behavior of this important fluorinated compound. Further experimental and computational studies are necessary to fully elucidate the intricate kinetics and mechanisms of this compound pyrolysis, which will be invaluable for optimizing industrial processes and modeling its environmental impact.
References
Methodological & Application
Application Notes and Protocols: Trifluoroacetyl Fluoride as a Trifluoroacetylation Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetyl fluoride (B91410) (TFAF) is a highly reactive organofluorine compound with the chemical formula C₂F₄O.[1] It serves as a potent trifluoroacetylation agent, enabling the introduction of the trifluoroacetyl group (-C(O)CF₃) into a variety of organic molecules. This modification is of significant interest in pharmaceutical development and material science, as the incorporation of fluorine atoms can enhance the pharmacological properties of drug candidates, such as bioavailability and metabolic stability.[1] TFAF is a colorless gas at standard temperature and pressure, and it reacts readily with nucleophiles such as water, alcohols, and amines.[1][2] This document provides detailed application notes and protocols for the use of trifluoroacetyl fluoride as a trifluoroacetylation agent.
Physicochemical Properties and Safety Information
This compound is a toxic and corrosive gas that can cause severe lung damage upon inhalation and serious burns on skin and eye contact.[1] It reacts violently with water.[1] All handling of this compound must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator.[1]
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂F₄O | [1] |
| Molecular Weight | 116.015 g/mol | [2] |
| Boiling Point | -59 °C | [2] |
| Appearance | Colorless gas | [2] |
| Hazards | Toxic, Corrosive, Reacts with water | [1][2] |
Applications in Trifluoroacetylation
The primary application of this compound is as a reagent for introducing the trifluoroacetyl group. The high electrophilicity of the carbonyl carbon, a result of the strong electron-withdrawing effects of the trifluoromethyl group and the fluorine atom, makes it highly susceptible to nucleophilic attack.[3]
Trifluoroacetylation of Alcohols to Form Trifluoroacetate (B77799) Esters
This compound reacts with alcohols to produce the corresponding trifluoroacetate esters. This reaction is particularly useful for creating derivatives for gas chromatography analysis or for introducing the trifluoroacetyl moiety into more complex molecules.
Table 2: Synthesis of Propyl Trifluoroacetate using this compound
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Propanol (12 kg) | This compound (11.6 kg) | Potassium Fluoride (5.8 kg) / Chloroform (B151607) & Trichloroethylene (1:1) | 25 | 5 | Propyl trifluoroacetate | 98.7 | [4] |
Trifluoroacetylation of Amines to Form Trifluoroacetamides
This compound is expected to react readily with primary and secondary amines to form stable trifluoroacetamides. While specific literature protocols with detailed yields for this reaction using this compound are not abundant, the general reactivity of acyl fluorides suggests a straightforward reaction. This functionalization is crucial in peptide synthesis and for the protection of amine groups in multi-step organic synthesis.[5][6]
Experimental Protocols
Protocol 1: Synthesis of Propyl Trifluoroacetate
This protocol is adapted from a patented procedure for the synthesis of trifluoroacetate esters.[4]
Materials:
-
Propanol
-
This compound gas
-
Potassium fluoride (KF)
-
Chloroform
-
Trichloroethylene
-
Reaction vessel with a stirrer and gas inlet
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
In a reaction vessel equipped with a stirrer, add 12 kg of propanol.
-
With stirring, slowly add 5.8 kg of potassium fluoride, ensuring homogeneous mixing.
-
Add a 1:1 (v/v) mixture of chloroform and trichloroethylene. The volume of this mixed solvent should be equal to the volume of propanol.
-
Transfer the mixture to a sealed reactor with a stirring device.
-
Begin stirring and introduce 11.6 kg of this compound gas into the mixture.
-
Maintain the reaction at room temperature (25 °C) for 5 hours.
-
After the reaction is complete, filter the mixture to remove the solid potassium bifluoride (KHF₂) byproduct.
-
Transfer the filtrate to a distillation apparatus and perform rectification to obtain pure propyl trifluoroacetate.
Protocol 2: General Procedure for the Trifluoroacetylation of a Primary or Secondary Amine (Proposed)
This is a general, proposed protocol based on the known reactivity of this compound. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
Amine substrate (e.g., aniline, diethylamine)
-
This compound gas
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Inert gas (e.g., nitrogen, argon)
-
Reaction vessel with a stirrer and gas inlet/outlet
-
Apparatus for quenching and work-up
Procedure:
-
Dissolve the amine substrate in an anhydrous aprotic solvent under an inert atmosphere in a suitable reaction vessel.
-
Cool the solution to a desired temperature (e.g., 0 °C to room temperature).
-
Slowly bubble a stoichiometric amount of this compound gas through the stirred solution. The reaction is expected to be exothermic.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, NMR).
-
Once the reaction is complete, quench any unreacted this compound by carefully adding a suitable quenching agent (e.g., a dilute aqueous base).
-
Perform a standard aqueous work-up to isolate the crude product.
-
Purify the N-trifluoroacetylated product by recrystallization or column chromatography.
Data Presentation
Table 3: 19F NMR Chemical Shift Ranges for Trifluoroacetyl Groups
| Compound Type | 19F Chemical Shift (ppm, relative to CFCl₃) |
| Trifluoroacetamides | -74 to -77 |
| Trifluoroacetate Esters | -75 to -78 |
| Trifluoroacetyl-containing ketones | -67 to -85 |
Note: The exact chemical shift can be influenced by the substrate's electronic environment, solvent, and concentration.
Visualizations
Caption: General mechanism of nucleophilic acyl substitution.
Caption: Workflow for trifluoroacetate ester synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 354-34-7 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of sterically hindered peptides using trifluoroacetyl protection: incorporation of N-alkyl-α,α-dialkyl amino acids into N-alkyl amino acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Trifluoroacetylation of Primary Amines with Trifluoroacetyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetylation is a crucial chemical transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The introduction of a trifluoroacetyl group (-COCF₃) to a primary amine can serve as a protective group strategy, modulate the physicochemical properties of a molecule, or act as an intermediate for further functionalization. Trifluoroacetyl fluoride (B91410) (CF₃COF) is a highly reactive and gaseous acylating agent that offers a direct and efficient route to N-trifluoroacetylated primary amines. These application notes provide a detailed protocol for the trifluoroacetylation of primary amines using trifluoroacetyl fluoride, along with relevant data and visualizations to guide researchers in its safe and effective implementation.
Principle and Mechanism
The trifluoroacetylation of a primary amine with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine attacks the highly electrophilic carbonyl carbon of this compound. The strong electron-withdrawing effect of the three fluorine atoms in the trifluoromethyl group, as well as the fluorine atom of the acyl fluoride, renders the carbonyl carbon exceptionally susceptible to nucleophilic attack. This is followed by the elimination of a fluoride ion to form the stable N-trifluoroacetylated amine and hydrogen fluoride as a byproduct. The reaction is typically rapid and exothermic.
Mandatory Visualizations
Application Notes and Protocols: Synthesis of Trifluoroacetate Esters from Alcohols using Trifluoroacetyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetate (B77799) esters are valuable intermediates in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and advanced materials. The introduction of the trifluoroacetyl group can modulate the biological activity, metabolic stability, and physicochemical properties of molecules. While several methods exist for the synthesis of trifluoroacetate esters, the use of trifluoroacetyl fluoride (B91410) (CF₃COF) offers a direct and potentially efficient route. This document provides detailed application notes and protocols for the synthesis of trifluoroacetate esters from alcohols using trifluoroacetyl fluoride, based on available literature.
Reaction Principle and Mechanism
The synthesis of trifluoroacetate esters from alcohols using this compound proceeds via a nucleophilic acyl substitution reaction. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The fluoride ion is subsequently eliminated as a leaving group, forming the trifluoroacetate ester and hydrogen fluoride as a byproduct.
The reaction is often carried out in the presence of a base, such as potassium fluoride, to neutralize the hydrogen fluoride generated, which can otherwise lead to side reactions or degradation of acid-sensitive substrates.
Reaction Scheme:
R-OH + CF₃COF → R-OCOCF₃ + HF
Safety Precautions
This compound is a toxic and corrosive gas. All manipulations must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, must be worn at all times. A gas scrubber containing a suitable neutralizing agent (e.g., aqueous sodium hydroxide) should be used to trap any unreacted this compound and the hydrogen fluoride byproduct.
Experimental Protocols
The following protocols are based on the procedures described in patent literature (CN104387272B) and general laboratory practices for handling gaseous reagents. Researchers should adapt these protocols based on the specific alcohol substrate and available laboratory equipment.
Protocol 1: General Procedure for the Trifluoroacetylation of a Primary Alcohol (e.g., Propanol)
This protocol is adapted from a patented procedure and provides a general method for the synthesis of propyl trifluoroacetate.
Materials:
-
This compound (gas)
-
Potassium fluoride (anhydrous)
-
Organic solvent (e.g., chloroform (B151607) and trichloroethylene (B50587) mixture (1:1 v/v))
-
Inert gas (e.g., Nitrogen or Argon)
-
Reaction vessel equipped with a stirrer, gas inlet, and outlet connected to a scrubber
Procedure:
-
Preparation: In a dry reaction vessel under an inert atmosphere, add propanol (1.0 eq).
-
Addition of Base: Add anhydrous potassium fluoride (1.0-2.0 eq) to the propanol with stirring until a homogeneous mixture is obtained.
-
Addition of Solvent: Add the organic solvent. The volume ratio of the organic solvent to the alcohol can range from 1:0.5 to 1:4.[1]
-
Introduction of this compound: Slowly bubble this compound gas (1.0-1.2 eq) into the stirred reaction mixture. The reaction temperature should be maintained between 5-45 °C.[1]
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC). The reaction is typically complete within 1-5 hours.[1]
-
Work-up:
-
Once the reaction is complete, stop the flow of this compound and purge the reaction vessel with an inert gas to remove any residual gas.
-
Filter the reaction mixture to remove the solid potassium bifluoride (KHF₂) byproduct.
-
-
Purification:
-
The filtrate, containing the desired trifluoroacetate ester and the solvent, is subjected to fractional distillation (rectification) to isolate the pure product.
-
Protocol 2: Trifluoroacetylation in the Absence of an Additional Organic Solvent
This is a variation of the above protocol where the alcohol itself acts as the solvent.
Materials:
-
Propanol
-
This compound (gas)
-
Potassium fluoride (anhydrous)
-
Inert gas (e.g., Nitrogen or Argon)
-
Reaction vessel equipped with a stirrer, gas inlet, and outlet connected to a scrubber
Procedure:
-
Preparation: In a dry reaction vessel under an inert atmosphere, add propanol (1.0 eq).
-
Addition of Base: Add anhydrous potassium fluoride (1.0-2.0 eq) to the propanol with stirring until a homogeneous mixture is obtained.
-
Introduction of this compound: Slowly bubble this compound gas (1.0-1.2 eq) into the stirred reaction mixture at room temperature (approximately 25 °C).
-
Reaction Monitoring: Monitor the reaction for approximately 5 hours.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Data Presentation
The following table summarizes the available quantitative data for the synthesis of propyl trifluoroacetate using this compound, based on the examples provided in patent CN104387272B.
| Alcohol | This compound (eq) | Potassium Fluoride (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Propanol | 1.1 | 1.0 | None | Room Temp | 5 | 91.0 |
| Propanol | 1.1 | 1.0 | Chloroform/Trichloroethylene (1:1) | Room Temp | 5 | 98.7 |
| Propanol | 1.1 | 2.0 | None | Room Temp | 5 | 94.9 |
Note: The yields reported are based on patent literature and may vary depending on the experimental setup and purity of reagents. Further optimization may be required for different alcohol substrates.
Visualizations
Reaction Mechanism
The following diagram illustrates the nucleophilic acyl substitution mechanism for the reaction of an alcohol with this compound.
Caption: Nucleophilic acyl substitution mechanism.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis of trifluoroacetate esters using this compound.
Caption: Experimental workflow diagram.
Scope and Limitations
The available literature primarily focuses on the reaction of this compound with a simple primary alcohol (propanol). The reactivity and yields for other types of alcohols (secondary, tertiary, and those with various functional groups) have not been extensively reported.
-
Primary Alcohols: Are expected to react readily under the described conditions.
-
Secondary Alcohols: May require longer reaction times or slightly elevated temperatures due to increased steric hindrance.
-
Tertiary Alcohols: Are generally less reactive towards acylation and may be prone to elimination side reactions, especially in the presence of a base.
-
Phenols: Being less nucleophilic than alcohols, may require more forcing conditions or the use of a stronger base/catalyst.
Further research is needed to fully elucidate the scope and limitations of this methodology for a broader range of alcohol substrates.
Conclusion
The synthesis of trifluoroacetate esters from alcohols using this compound is a direct method that can provide high yields, as demonstrated in the case of propanol. The reaction proceeds via a nucleophilic acyl substitution mechanism. Due to the hazardous nature of this compound, strict safety precautions must be observed. The provided protocols, based on patent literature, offer a starting point for researchers. However, further investigation is required to explore the substrate scope and optimize reaction conditions for a wider variety of alcohols.
References
Application Notes and Protocols for Trifluoroacetic Anhydride (TFAA) Derivatization in GC-MS Analysis
A Note on Trifluoroacetyl Fluoride vs. Trifluoroacetic Anhydride (B1165640): The request specifies this compound. However, the widely used and documented reagent for derivatization in GC-MS is Trifluoroacetic Anhydride (TFAA) . TFAA is a highly effective acylation reagent used to derivatize a range of compounds, enhancing their volatility and thermal stability for gas chromatography. This document will focus on the applications and protocols for Trifluoroacetic Anhydride (TFAA).
Application Notes
Trifluoroacetic anhydride (TFAA) is a powerful derivatizing agent employed in gas chromatography-mass spectrometry (GC-MS) to improve the analysis of compounds with polar functional groups. The primary goal of derivatization with TFAA is to replace active hydrogen atoms in functional groups like amines (-NH2), hydroxyls (-OH), and thiols (-SH) with a trifluoroacetyl group. This chemical modification imparts several advantageous properties to the analyte molecules.
The increased volatility and thermal stability of the derivatized analytes allow for their successful separation and elution through the GC column at lower temperatures, minimizing the risk of thermal degradation. Furthermore, the introduction of the highly electronegative fluorine atoms in the trifluoroacetyl group enhances the sensitivity of detection, particularly with electron capture detectors (ECD), and can lead to the formation of unique, high molecular weight fragments in the mass spectrometer, aiding in structural elucidation and quantification.[1]
Common applications of TFAA derivatization include the analysis of:
-
Drugs of Abuse: Amphetamines and their derivatives are frequently derivatized with TFAA to improve their chromatographic peak shape and sensitivity.[2]
-
Amino Acids: The derivatization of amino acids is essential for their analysis by GC, as it makes these polar and non-volatile compounds amenable to this technique.[3]
-
Steroids and Sterols: TFAA can be used to derivatize hydroxyl groups in steroids and sterols, even those with significant steric hindrance, leading to improved chromatographic performance.[4][5]
-
Biogenic Amines: Compounds like putrescine and cadaverine (B124047) can be derivatized with TFAA for sensitive detection by GC-MS.[6]
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific analyte, sample matrix, and available instrumentation.
General Protocol for TFAA Derivatization
This protocol provides a basic framework for the derivatization of a variety of analytes.
Materials:
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous solvent (e.g., acetonitrile, ethyl acetate, dichloromethane)
-
Acid scavenger/catalyst (e.g., pyridine, triethylamine (B128534) - optional, but recommended to drive the reaction to completion)[3]
-
Sample extract (dried)
-
Heating block or water bath
-
GC vials with PTFE-lined caps
Procedure:
-
Sample Preparation: Evaporate the solvent from the sample extract to complete dryness under a gentle stream of nitrogen. The absence of water is critical as TFAA is moisture-sensitive.[3]
-
Reagent Addition: Add an appropriate volume of anhydrous solvent to redissolve the dried sample residue.
-
Derivatization: Add TFAA to the sample solution. The volume and concentration will depend on the nature and expected concentration of the analyte. For a more robust reaction, an acid scavenger can be added.
-
Reaction: Cap the vial tightly and heat at a specific temperature for a defined period. Common conditions range from room temperature to 100°C for 15 minutes to 4 hours.[4][7]
-
Cooling and Analysis: After the reaction is complete, cool the vial to room temperature. The sample is now ready for injection into the GC-MS system. In some cases, the excess reagent may need to be evaporated and the residue redissolved in a suitable solvent for injection.
Protocol for Derivatization of Amphetamines in Oral Fluid
This protocol is adapted from a study comparing different derivatizing agents for amphetamine-related drugs.[2][8]
Materials:
-
Trifluoroacetic Anhydride (TFAA)
-
Ethyl acetate
-
0.1 N NaOH
-
Internal standards (e.g., Amphetamine-D5, MA-D5)
Procedure:
-
Extraction: To 0.5 mL of oral fluid, add internal standards and 0.1 N NaOH. Extract the analytes with ethyl acetate.
-
Drying: Separate the organic layer and evaporate it to dryness.
-
Derivatization: Add TFAA to the dried extract.
-
Analysis: After cooling, the sample is ready for GC-MS analysis.
Protocol for Derivatization of Amino Acids
This protocol is a general procedure for the derivatization of amino acids.[7]
Materials:
-
Trifluoroacetic Anhydride (TFAA)
-
Acetonitrile
-
0.1 N HCl
Procedure:
-
Sample Preparation: Take a 50 µL aliquot of the amino acid solution (e.g., in 0.1 N HCl) and dry it completely.
-
Derivatization: Add 100 µL of neat TFAA, followed by 100 µL of acetonitrile.
-
Reaction: Heat the mixture at 100°C for 4 hours.[7]
-
Neutralization and Analysis: Cool the sample and neutralize it with sodium bicarbonate before GC-MS analysis.
Quantitative Data Summary
The following tables summarize quantitative data from various studies utilizing TFAA for derivatization in GC-MS analysis.
Table 1: Amphetamine-Related Drugs in Oral Fluid [2][8]
| Analyte | Limit of Quantification (ng/mL) | Linearity Range (ng/mL) |
| Amphetamine (AMP) | 2.5 - 10 | 5 or 10 to 1000 |
| Methamphetamine (MA) | 2.5 - 10 | 5 or 10 to 1000 |
| MDA | 2.5 - 10 | 5 or 10 to 1000 |
| MDMA | 2.5 - 10 | 5 or 10 to 1000 |
| MDEA | 2.5 - 10 | 5 or 10 to 1000 |
Table 2: Amphetamine Derivatives in Serum [9]
| Analyte | Limit of Detection (ng/mL) | Linearity Range (ng/mL) |
| Amphetamine | 2.5 - 6.9 | 5 - 100 |
| Methamphetamine | 2.5 - 6.9 | 5 - 100 |
| MDA | 2.5 - 6.9 | 5 - 100 |
| MDMA | 2.5 - 6.9 | 5 - 100 |
| MDEA | 2.5 - 6.9 | 5 - 100 |
Table 3: Biogenic Amines [6]
| Analyte | Linearity Range (ng/cm³) | Correlation Coefficient (R²) |
| Putrescine | 100 - 1500 | 0.991 |
| Cadaverine | 100 - 1500 | 0.990 |
Visualizations
The following diagram illustrates the general workflow for TFAA derivatization in GC-MS analysis.
References
- 1. gcms.cz [gcms.cz]
- 2. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples [mdpi.com]
- 5. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Trifluoroacetyl Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction to Trifluoroacetyl (TFA) Protection in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides and small proteins. The success of SPPS relies on the strategic use of protecting groups to temporarily mask reactive functional groups on amino acids, preventing unwanted side reactions during peptide chain elongation.[1][2] An ideal protection scheme is "orthogonal," meaning that different protecting groups can be removed under distinct chemical conditions without affecting others.[2][3]
The trifluoroacetyl (Tfa) group is a valuable amine-protecting group in peptide synthesis due to its unique stability and cleavage characteristics.[4][5] It is highly stable under the acidic conditions used to cleave common acid-labile protecting groups such as tert-butyloxycarbonyl (Boc), trityl (Trt), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).[4] Conversely, the Tfa group is readily removed under mild basic conditions.[4][5] This orthogonality makes the Tfa group particularly useful in Boc-based SPPS for the protection of lysine (B10760008) side chains, enabling the synthesis of complex peptides with site-specific modifications.[5][6]
While less common, the Tfa group can also be employed for the protection of the N-terminal α-amino group, offering an alternative to the widely used Boc and Fmoc protecting groups. Its use in this context requires a different deprotection strategy during each cycle of peptide synthesis.
This document provides detailed application notes and experimental protocols for the use of trifluoroacetyl protection in SPPS, including quantitative data for comparison, step-by-step methodologies, and visualizations of key workflows and concepts.
Data Presentation: Quantitative Analysis
Comparison of Protecting Group Lability
The selection of an appropriate protecting group strategy is critical for the successful synthesis of a target peptide. The following table summarizes the deprotection conditions for the trifluoroacetyl group in comparison to other commonly used protecting groups in SPPS, highlighting their orthogonal nature.
| Protecting Group | Structure | Typical Deprotection Conditions | Stability to Orthogonal Conditions |
| Trifluoroacetyl (Tfa) | CF₃CO- | Mild basic conditions (e.g., 2 M aqueous piperidine)[5] | Stable to strong acids (e.g., TFA, HF)[4][6] |
| tert-Butyloxycarbonyl (Boc) | (CH₃)₃COCO- | Moderate to strong acids (e.g., 50% TFA in DCM)[2][7] | Stable to mild bases (e.g., piperidine)[8] |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Mild bases (e.g., 20% piperidine (B6355638) in DMF)[3][9] | Stable to mild acids[8] | |
| Trityl (Trt) | (C₆H₅)₃C- | Mild acids (e.g., 1-3% TFA in DCM)[10] | Stable to mild bases[8] |
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Strong acids (e.g., TFA in cleavage cocktails)[4] | Stable to mild bases[11] |
Trifluoroacetylation Side Reaction
A potential side reaction in SPPS is the trifluoroacetylation of the N-terminal amine of the growing peptide chain, which can lead to chain termination.[6][12] This can be caused by residual trifluoroacetic acid (TFA) from Boc deprotection steps or other sources.[6][12] The extent of this side reaction can be influenced by the type of resin used.
| Resin Type | N-terminal Trifluoroacetylation per Cycle (%) | Reference |
| Standard Merrifield Resin (with hydroxymethyl sites) | ~1-2% | [12] |
| Aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (Pam-resin) | <0.02% | [12] |
Performance of TFA Cleavage Cocktails
The final step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups.[13] This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in a "cleavage cocktail" containing scavengers to prevent side reactions caused by reactive cationic species.[13] The choice of scavengers is crucial for obtaining a high-purity crude peptide and depends on the amino acid composition of the peptide.[13]
| Reagent Name | Composition (v/v) | Target Peptides & Remarks |
| Standard Cocktail | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | Suitable for most peptides without sensitive residues like Cys, Met, or Trp. TIS is an effective carbocation scavenger.[13] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | An "odorless" cocktail where TIS replaces thiol scavengers. Useful for peptides with trityl groups, but does not prevent Met oxidation.[13] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust, universal cocktail for peptides with multiple sensitive residues like Cys, Met, Trp, and Arg(Pmc/Pbf).[13] |
Experimental Protocols
Protocol 1: Synthesis of Nε-Trifluoroacetyl-L-Lysine
This protocol describes the selective trifluoroacetylation of the ε-amino group of L-lysine.
Materials:
-
L-lysine hydrochloride
-
1N aqueous solution of sodium hydroxide (B78521)
-
Ethanol
-
Cool water
Procedure:
-
Dissolve L-lysine hydrochloride in a 1N aqueous solution of sodium hydroxide with stirring.
-
Adjust the pH to approximately 10.5.
-
Cool the lysine solution to 5°C using an ice bath.
-
Add ethyl trifluoroacetate to the cooled solution while maintaining the temperature at 5°C and stirring vigorously.
-
Continue the reaction for 3 hours. A white precipitate of Nε-trifluoroacetyl-L-lysine will form.[6]
-
Adjust the pH of the reaction mixture to 5.8.
-
Filter the white precipitate and wash it with cool water, followed by ethanol.
-
Dry the product under reduced pressure to obtain Nε-trifluoroacetyl-L-lysine.[6]
Protocol 2: Solid-Phase Peptide Synthesis (Boc-SPPS) with Nε-Tfa-Lysine
This protocol outlines a single cycle of Boc-SPPS incorporating a lysine residue with a Tfa-protected side chain.
Materials:
-
Boc-aminoacyl-Pam-resin (pre-loaded)
-
Dichloromethane (DCM)
-
50% Trifluoroacetic acid (TFA) in DCM
-
5-10% Diisopropylethylamine (DIPEA) in DCM
-
Boc-protected amino acids
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the Boc-aminoacyl-Pam-resin in DCM for 30 minutes in a suitable reaction vessel.[1]
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[1][7]
-
Washing: Wash the resin thoroughly with DCM (3 x 1 min) and isopropanol (3 x 1 min).[1]
-
Neutralization: Treat the resin with a solution of 5-10% DIPEA in DCM for 2-5 minutes to neutralize the protonated α-amino group.[1][7]
-
Washing: Wash the resin with DCM (5 x 1 min).[1]
-
Amino Acid Coupling: a. In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF. b. Add DCC (3 equivalents) dissolved in DCM. c. Allow the mixture to react for 10-15 minutes at 0°C. d. Filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. e. Add the filtered activated amino acid solution to the neutralized peptide-resin.[1] f. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin with DCM (3 x 1 min), DMF (3 x 1 min), and DCM (3 x 1 min).[1]
-
Repeat Cycle: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence. For the incorporation of lysine, use Boc-Lys(Tfa)-OH.
Protocol 3: Selective On-Resin Deprotection of the Tfa Group from Lysine
This protocol is for the selective removal of the Tfa group from the lysine side chain while the peptide is still attached to the resin.
Materials:
-
Peptidyl-resin containing a Lys(Tfa) residue
-
2 M aqueous piperidine solution
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Swell the peptidyl-resin in DCM for 30 minutes, followed by DMF for 30 minutes.[5]
-
Drain the DMF from the resin.
-
Add the 2 M aqueous piperidine solution to the resin (approximately 10 mL per gram of resin).[5]
-
Agitate the mixture at room temperature. Monitor the progress of the deprotection using the Kaiser test on small aliquots of the resin. A positive test (blue color) indicates the presence of free primary amines.
-
Once the deprotection is complete, drain the piperidine solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).[5]
-
The resin with the deprotected lysine side chain is now ready for subsequent on-resin modification or final cleavage.
Protocol 4: Final Cleavage of the Peptide from the Resin using a TFA Cocktail
This protocol describes the final cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol)[13]
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
In a fume hood, carefully prepare the chosen cleavage cocktail. For Reagent K, mix the components in the specified ratios.[13]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.[4]
-
Filter the resin to collect the filtrate containing the cleaved and deprotected peptide.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.[4]
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[9]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.[9]
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
Mandatory Visualizations
Workflow for Boc-SPPS with Orthogonal Tfa Protection
Caption: Workflow of Boc-SPPS utilizing orthogonal Tfa protection for lysine side-chain modification.
Orthogonality of Protecting Groups
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. biosynth.com [biosynth.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. wernerlab.weebly.com [wernerlab.weebly.com]
Application Notes and Protocols: Trifluoroacetyl Fluoride in the Synthesis of Fluorinated Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetyl fluoride (B91410) (CF₃COF) is a highly reactive organofluorine compound. While primarily utilized as a key intermediate in the synthesis of trifluoroacetic acid and other fluorinated compounds, its direct role as a monomer in the production of fluorinated polymers is not extensively documented in publicly available scientific literature.[1][2] This document provides an overview of the synthesis of trifluoroacetyl fluoride and presents generalized protocols for the synthesis of fluorinated polymers using established fluorinated monomers, which may serve as a foundational guide for researchers exploring novel polymerization pathways.
Fluorinated polymers are a critical class of materials known for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy.[3] These characteristics make them indispensable in a wide range of high-tech applications, from advanced materials to pharmaceuticals.
Synthesis of this compound
Several methods have been established for the synthesis of this compound. Below are protocols derived from patented industrial processes.
Protocol 1: Gas-Phase Fluorination of Trichloroacetyl Chloride
This method involves the reaction of trichloroacetyl chloride with anhydrous hydrogen fluoride in the gas phase over a chromium- and magnesium-containing catalyst.[4]
Experimental Protocol:
-
Catalyst Preparation: A catalyst containing chromium and magnesium is prepared, for example, by reacting a water-soluble chromium (III) salt with magnesium hydroxide (B78521) or oxide in water, followed by drying and treatment with hydrogen fluoride.[4]
-
Reaction Setup: A heatable reaction tube, preferably made of a material resistant to hydrogen fluoride such as nickel or steel, is packed with the prepared catalyst to form a fixed bed.[4]
-
Reaction Execution: A gaseous mixture of trichloroacetyl chloride and anhydrous hydrogen fluoride is passed through the heated reaction tube.[4]
-
Work-up: The resulting gas mixture, containing this compound, hydrogen chloride, and excess hydrogen fluoride, is condensed and purified by distillation.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (HF : Trichloroacetyl Chloride) | 4:1 to 15:1 | [4] |
| Reaction Temperature | 200°C to 400°C | [4] |
| Residence Time | 1 to 60 seconds | [4] |
| Pressure | 1 to 25 bar | [4] |
Protocol 2: Liquid-Phase Oxidation of Hexafluorothioacetone (B74735) Dimer
This process describes the preparation of this compound from hexafluorothioacetone dimer in a liquid phase.[5]
Experimental Protocol:
-
Reactant Preparation: Hexafluorothioacetone dimer is dissolved in an aprotic solvent, such as dimethylformamide, containing a catalytic amount of an alkali metal fluoride (e.g., KF).[5]
-
Reaction: A stoichiometric amount of a metallic oxide or alkali metal persulfate oxidizing agent is added to the mixture.[5]
-
Product Collection: The reaction mixture is heated with agitation, and the this compound product is collected in a cold trap connected to the reaction apparatus.[5]
Quantitative Data:
| Parameter | Value | Reference |
| Preferred Solvent | Dimethylformamide | [5] |
| Preferred Alkali Metal Fluoride | KF | [5] |
| Preferred Oxidizing Agents | NiO, PbO₂, Na₂S₂O₈, K₂S₂O₈ | [5] |
| Water Content | No more than 0.05% by weight | [5] |
General Synthesis of Fluorinated Polymers
Free-Radical Polymerization
Free-radical polymerization is a common method for synthesizing a variety of fluoropolymers.[3][6]
General Experimental Protocol:
-
Monomer and Initiator: A fluorinated monomer (e.g., tetrafluoroethylene, vinylidene fluoride) and a free-radical initiator are selected.
-
Polymerization: The polymerization is typically carried out in an aqueous or non-aqueous medium, often under pressure. The reaction can be performed as a suspension, emulsion, or solution polymerization.
-
Termination: The polymerization is terminated, and the resulting polymer is isolated.
-
Purification: The polymer is purified to remove any unreacted monomer and initiator residues.
Anionic Polymerization
Anionic polymerization can be used for certain fluorine-containing vinyl monomers.[7]
General Experimental Protocol:
-
Monomer and Initiator: A suitable fluoroalkyl acrylate (B77674) or methacrylate (B99206) monomer and a delocalized carbanionic initiator are chosen.[7]
-
Reaction Conditions: The polymerization is conducted in an appropriate solvent (e.g., THF) at low temperatures (e.g., -78°C) to control the reaction and minimize side reactions.[7]
-
Polymer Isolation: The polymerization is quenched, and the polymer is precipitated and collected.
-
Characterization: The molecular weight and molecular weight distribution of the polymer are determined using techniques like gel permeation chromatography (GPC).
Visualizing Synthesis and Polymerization Workflows
The following diagrams illustrate the general workflows for the synthesis of this compound and a conceptual representation of a generic fluoropolymer synthesis.
Caption: Synthesis routes for this compound.
Caption: General workflow for fluoropolymer synthesis.
Conclusion
This compound is a valuable reagent in organofluorine chemistry. While its direct application as a monomer for creating fluorinated polymers is not well-established in the reviewed literature, the provided synthesis protocols for this compound and the general methodologies for fluoropolymer synthesis offer a solid foundation for researchers. Further investigation is warranted to explore the potential of this compound in novel polymerization reactions, which could lead to the development of new fluorinated materials with unique properties for advanced applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 354-34-7 [smolecule.com]
- 3. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 4. US5672748A - Process for preparing this compound - Google Patents [patents.google.com]
- 5. US4374782A - Synthesis of this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Friedel-Crafts Acylation with Trifluoroacetyl Fluoride on Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoroacetyl group into aromatic compounds is a pivotal transformation in medicinal chemistry and materials science. The resulting trifluoroacetylated aromatics are key precursors to a wide array of pharmaceuticals, agrochemicals, and advanced materials, owing to the unique electronic properties conferred by the trifluoromethyl group. Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds to an aromatic ring.[1] This document provides detailed application notes and protocols for the Friedel-Crafts acylation of aromatic compounds using trifluoroacetyl fluoride (B91410) as the acylating agent.
While trifluoroacetic anhydride (B1165640) is more commonly employed for trifluoroacetylation, trifluoroacetyl fluoride represents a direct and atom-economical reagent. However, its gaseous nature and high reactivity necessitate careful handling and specific reaction setups. These notes are intended to provide a comprehensive guide for researchers venturing into this specialized area of fluorine chemistry.
Reaction Principle and Mechanism
The Friedel-Crafts acylation with this compound proceeds via an electrophilic aromatic substitution mechanism. A strong Lewis acid catalyst is typically required to activate the this compound, generating a highly electrophilic trifluoroacylium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation of the sigma complex restores the aromaticity of the ring and yields the desired trifluoroacetylated aromatic ketone.[2]
Key Reaction Steps:
-
Formation of the Electrophile: The Lewis acid (e.g., AlCl₃, BF₃) coordinates to the fluorine atom of this compound, facilitating the departure of the fluoride ion and the formation of the resonance-stabilized trifluoroacylium cation (CF₃CO⁺).
-
Nucleophilic Attack: The π-electrons of the aromatic ring attack the electrophilic carbon of the trifluoroacylium ion, forming a C-C bond and a carbocation intermediate known as the sigma complex or arenium ion.
-
Deprotonation: A weak base, typically the Lewis acid-fluoride complex (e.g., [AlCl₃F]⁻), removes a proton from the carbon atom bearing the new trifluoroacetyl group, restoring the aromatic system and regenerating the Lewis acid catalyst.
Data Presentation: Reactivity and Yields
The reactivity of aromatic compounds in Friedel-Crafts acylation is highly dependent on the nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) activate the ring towards electrophilic substitution, leading to higher yields and milder reaction conditions. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, often resulting in lower yields or requiring more forcing conditions. The following table summarizes the expected reactivity and approximate yields for the trifluoroacetylation of various aromatic substrates with this compound, based on general principles of Friedel-Crafts reactions.
| Aromatic Substrate | Substituent Type | Expected Reactivity | Typical Catalyst | Probable Product(s) | Estimated Yield (%) |
| Benzene (B151609) | Unsubstituted | Moderate | AlCl₃, BF₃ | 1,1,1-Trifluoro-2-phenyl-ethanone | 60-75 |
| Toluene (B28343) | Activating (Alkyl) | High | AlCl₃, FeCl₃ | 4-Methyl-trifluoroacetophenone (major), 2-Methyl-trifluoroacetophenone (minor) | 75-90 |
| Anisole | Strongly Activating (Alkoxy) | Very High | FeCl₃, ZnCl₂ | 4-Methoxy-trifluoroacetophenone | 85-95 |
| Chlorobenzene | Deactivating (Halogen) | Low | AlCl₃ (stoichiometric) | 4-Chloro-trifluoroacetophenone | 30-50 |
| Nitrobenzene | Strongly Deactivating (Nitro) | Very Low/Inert | Strong Lewis Acids | Reaction may not proceed | < 5 |
Experimental Protocols
Safety Precautions:
-
This compound is a toxic, corrosive, and moisture-sensitive gas. All manipulations should be performed in a well-ventilated fume hood.
-
Lewis acid catalysts such as aluminum chloride are corrosive and react violently with water. Handle with care and under anhydrous conditions.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn at all times.
Protocol 1: General Procedure for the Trifluoroacetylation of an Activated Aromatic Compound (e.g., Toluene)
This protocol outlines a general procedure for the trifluoroacetylation of an activated aromatic substrate like toluene using aluminum chloride as the catalyst.
Materials:
-
Toluene (anhydrous)
-
This compound (gas)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a gas inlet tube and a magnetic stirrer
-
Gas cylinder with a regulator for this compound
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube connected to the this compound cylinder, and a gas outlet bubbler under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.
-
Substrate Addition: Add anhydrous toluene (1.0 equivalent) to the cooled suspension.
-
This compound Addition: Slowly bubble this compound gas (1.2 equivalents) through the stirred suspension. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid to decompose the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation under reduced pressure to afford the desired trifluoroacetylated toluene.
Protocol 2: Gas-Phase Trifluoroacetylation of Benzene
For industrial-scale synthesis, a continuous gas-phase reaction over a solid acid catalyst can be employed. This method avoids the use of stoichiometric Lewis acids and simplifies product isolation.
Materials:
-
Benzene (vaporized)
-
This compound (gas)
-
Solid acid catalyst (e.g., fluorinated alumina, zeolites)
-
Heated tube reactor
-
Condenser and collection flask
Procedure:
-
Catalyst Preparation: Pack a tube reactor with the solid acid catalyst. Activate the catalyst by heating under a stream of inert gas at a high temperature (e.g., 200-400 °C) for several hours.
-
Reaction: Heat the reactor to the desired reaction temperature (typically 150-300 °C).
-
Reagent Introduction: Introduce a gaseous mixture of benzene and this compound (in a specific molar ratio) into the heated reactor.
-
Product Collection: The product stream exiting the reactor is passed through a condenser to liquefy the trifluoroacetylated benzene and any unreacted starting materials.
-
Purification: The collected liquid is then purified by fractional distillation to isolate the 1,1,1-trifluoro-2-phenylethanone.
Visualizations
Caption: Mechanism of Friedel-Crafts Acylation with this compound.
Caption: General Experimental Workflow for Liquid-Phase Trifluoroacetylation.
Caption: Factors Influencing Friedel-Crafts Trifluoroacetylation Outcomes.
References
Low-Temperature Synthesis of Trifluoroacetate Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the low-temperature synthesis of trifluoroacetate (B77799) esters. Trifluoroacetate esters are valuable intermediates in organic synthesis, finding widespread application in the pharmaceutical and agrochemical industries due to the unique physicochemical properties conferred by the trifluoromethyl group. Low-temperature synthesis methods are often crucial for preserving thermally sensitive functional groups and achieving high selectivity.
Introduction
The synthesis of trifluoroacetate esters at reduced temperatures minimizes side reactions, such as dehydration of alcohols and racemization of chiral centers, and can improve reaction control and product purity. This document outlines four principal methods for achieving this transformation at low temperatures:
-
From Trifluoroacetyl Chloride and Alcohols: A rapid and efficient method suitable for a wide range of alcohols.
-
From Trifluoroacetic Acid and Alcohols: A direct approach often requiring an acid catalyst.
-
From Trifluoroacetic Anhydride (B1165640) (TFAA) and Alcohols: A highly reactive method effective for even hindered alcohols.
-
From Trifluoroacetyl Fluoride (B91410) and Alcohols: A less common but effective method utilizing a fluoride source.
These methods are detailed below with comparative data, step-by-step protocols, and mechanistic diagrams to guide researchers in selecting and performing the optimal procedure for their specific needs.
Data Presentation: Comparative Analysis of Synthesis Methods
The following tables summarize quantitative data for the low-temperature synthesis of trifluoroacetate esters, allowing for easy comparison of different methods and substrates.
Table 1: Synthesis of Trifluoroacetate Esters from Trifluoroacetyl Chloride
| Alcohol | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| Ethanol (B145695) | -30 | 1.75 h | >95 | >99 | [1] |
| Ethanol | -10 | 1.75 h | >95 | >99 | [1] |
| Methanol | -20 | 1.75 h | >95 | >99 | [1] |
| Isopropanol | -19 to -25 | 1.75 h | >95 | >97 | [1] |
Table 2: Synthesis of Trifluoroacetate Esters from Trifluoroacetic Acid
| Alcohol | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Ethanol | H₂SO₄ | Reflux | 3 h | 62.5 | [2] |
| Ethanol | Anhydrous HF | 10 | 3.5 h | 93 | |
| Methanol | Anhydrous HF | 10-15 | 3 h | 80 | |
| 2-Pentanol | Anhydrous HF | Room Temp. | 3 h | 88 | |
| Various | None (Autocatalytic) | 30 - 80 | - | - |
Table 3: Synthesis of Trifluoroacetate Esters from Trifluoroacetic Anhydride (TFAA)
| Alcohol | Base/Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 2,2,2-Trifluoroethanol | Pyridinium hydrochloride | 52-55 | 3 h | 98 | [1] |
| Sterically Hindered Alcohols | Bi(OTf)₃ | Room Temp. | - | High | [3] |
| Primary and Secondary Alcohols | Pyridine (B92270) | 60-100 | - | - | [4] |
| Tertiary Alcohols | None | Room Temp. | - | - | [2][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of Ethyl Trifluoroacetate from Trifluoroacetyl Chloride at Low Temperature
This protocol describes the synthesis of ethyl trifluoroacetate from trifluoroacetyl chloride and ethanol at -30°C.[1]
Materials:
-
Ethyl trifluoroacetate (for heel)
-
Trifluoroacetyl chloride
-
Ethanol
-
10% aqueous sodium hydroxide (B78521) (for scrubber)
-
Dry, nitrogen-flushed reactor equipped with a stirrer, thermocouple, addition funnel, and a gas outlet connected to a scrubber.
Procedure:
-
Charge the reactor with a "heel" of 237 g of ethyl trifluoroacetate and cool the vessel to -30°C with stirring.
-
Add 132.5 g of trifluoroacetyl chloride to the cooled ethyl trifluoroacetate, maintaining the temperature at -30°C.
-
Slowly add 37 g of ethanol to the reaction mixture over a period of 60 minutes, ensuring the internal temperature does not rise significantly.
-
After the initial addition, add an additional 9.5 g of ethanol over 45 minutes.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature with continuous stirring. The off-gases (HCl and any residual trifluoroacetyl chloride) should be passed through a scrubber containing 10% aqueous sodium hydroxide.
-
The resulting crude ethyl trifluoroacetate can be purified by distillation at atmospheric pressure to yield a product with >99% purity.
Protocol 2: Synthesis of Ethyl Trifluoroacetate from Trifluoroacetic Acid with Sulfuric Acid Catalyst
This protocol details the esterification of trifluoroacetic acid with ethanol using sulfuric acid as a catalyst.[2]
Materials:
-
Trifluoroacetic acid (114 g)
-
Absolute ethanol (138 g)
-
Concentrated sulfuric acid (5 mL)
-
Calcium chloride (for drying)
-
Sodium sulfate (B86663) (for drying)
-
500 mL round-bottom flask
-
Reflux condenser
-
Distillation apparatus
Procedure:
-
To a 500 mL flask, add 114 g of trifluoroacetic acid, 138 g of absolute ethanol, and 5 mL of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture at reflux for 3 hours.
-
After the reflux period, replace the condenser with a distillation setup.
-
Distill the product, collecting the fraction that boils around 70°C.
-
Dry the collected distillate first over calcium chloride and then over sodium sulfate overnight.
-
Purify the dried product by fractional distillation to yield ethyl trifluoroacetate (boiling point 59-61°C). The expected yield is approximately 62.5%.[2]
Protocol 3: Synthesis of Trifluoroacetate Esters using Trifluoroacetic Anhydride (TFAA)
This protocol provides a general procedure for the trifluoroacetylation of alcohols using TFAA, which is a highly reactive reagent suitable for a broad range of alcohols, including sterically hindered ones.[2][3]
Materials:
-
Alcohol
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine (optional, as a base)
-
Anhydrous dichloromethane (B109758) (or other suitable aprotic solvent)
-
Round-bottom flask with a magnetic stirrer
-
Nitrogen or argon atmosphere setup
Procedure:
-
Dissolve the alcohol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
If using a base, add pyridine (1.1 equivalents) to the solution.
-
Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours or until completion (monitor by TLC or GC). For more hindered alcohols, the reaction may need to be warmed to room temperature.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with 1 M HCl (if a base was used), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude trifluoroacetate ester.
-
Purify the product by distillation or column chromatography as needed.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and a key reaction mechanism.
Caption: General experimental workflow for low-temperature trifluoroacetate ester synthesis.
Caption: Mechanism of Acid-Catalyzed Fischer Esterification of Trifluoroacetic Acid.[5][6][7]
Caption: Mechanism of Alcohol Acylation using Trifluoroacetic Anhydride.[8]
References
- 1. US6278015B1 - Process for trifluoroacetate esters and thioesters - Google Patents [patents.google.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trifluoroacetyl chloride patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 5. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 6. Trifluoroacetyl chloride | C2ClF3O | CID 61106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DSpace [helda.helsinki.fi]
- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
Application Notes and Protocols for Trifluoroacetylation of Carbohydrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetylation is a crucial derivatization technique in carbohydrate analysis and synthesis. The introduction of the trifluoroacetyl (TFA) group enhances the volatility of highly polar carbohydrates, making them amenable to analysis by gas chromatography (GC). Furthermore, the strong electron-withdrawing nature of the TFA group is valuable for nuclear magnetic resonance (NMR) spectroscopy studies and for use as a protecting group in chemical synthesis.[1] This document provides detailed application notes and protocols for the trifluoroacetylation of carbohydrates, with a specific focus on the use of trifluoroacetyl fluoride (B91410) and a comparative analysis with other common trifluoroacetylating agents.
Applications in Research and Drug Development
The fluorination of carbohydrates has become a significant strategy in drug discovery.[2] By modifying the properties of natural carbohydrates, researchers can enhance their metabolic stability, bioavailability, and binding affinity to protein targets.[2] Trifluoroacetylated carbohydrates serve as key intermediates in the synthesis of these modified glycomimetics.
Key Applications Include:
-
Enhanced Volatility for GC Analysis: Trifluoroacetylation is widely used to derivatize monosaccharides and oligosaccharides for GC and GC-mass spectrometry (GC-MS) analysis. The resulting TFA esters are significantly more volatile than the parent carbohydrates, allowing for their separation and quantification.[1]
-
NMR Spectroscopy: The 19F nucleus in the TFA group provides a sensitive probe for NMR studies, aiding in the structural elucidation and conformational analysis of carbohydrates.[3]
-
Enzyme Inhibitor Development: Fluorinated carbohydrates can act as mechanism-based inhibitors of enzymes involved in glycosylation and glycan processing, which are important targets in various diseases.[2]
-
PET Imaging: Carbohydrates labeled with fluorine-18, such as 18F-fluorodeoxyglucose (18F-FDG), are important radiotracers for positron emission tomography (PET) imaging, particularly in oncology.[4][5] While not a direct application of trifluoroacetylation for the final product, the synthetic routes to such compounds often involve fluorination and protection strategies where trifluoroacetyl groups can play a role.
-
Vaccine Development: Carbohydrate-based vaccines are a promising area of research, and the modification of carbohydrate antigens can enhance their immunogenicity.[5]
Comparative Analysis of Trifluoroacetylating Agents
Several reagents can be used for the trifluoroacetylation of carbohydrates. The choice of reagent depends on factors such as reactivity, ease of handling, and the specific requirements of the application.
| Reagent | Formula | Physical State (at STP) | Boiling Point | Key Advantages | Key Disadvantages |
| Trifluoroacetyl Fluoride | CF₃COF | Gas | -59 °C | Highly reactive. | Difficult to handle due to gaseous state; high reactivity can lead to side reactions; corrosive and toxic. |
| Trifluoroacetic Anhydride (B1165640) (TFAA) | (CF₃CO)₂O | Liquid | 40 °C | Readily available; effective for complete trifluoroacetylation.[1] | Highly reactive and corrosive; generates trifluoroacetic acid as a byproduct which may need to be removed.[1] |
| N-Methyl-bis(trifluoroacetamide) (MBTFA) | CH₃N(COCF₃)₂ | Solid | - | Less harsh than TFAA; byproducts are generally volatile and do not interfere with GC analysis. | May be less reactive than TFAA, potentially requiring longer reaction times or higher temperatures. |
Experimental Protocols
Protocol 1: Trifluoroacetylation of Monosaccharides using Trifluoroacetic Anhydride (TFAA) for GC-MS Analysis
This protocol is a standard method for the derivatization of neutral monosaccharides.
Materials:
-
Monosaccharide standard (e.g., glucose, galactose)
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine (B92270) (anhydrous)
-
Ethyl acetate (B1210297) (GC grade)
-
Reaction vials (2 mL) with screw caps (B75204) and PTFE septa
-
Heating block or oven
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Weigh approximately 1-2 mg of the carbohydrate sample into a reaction vial.
-
Drying: Dry the sample thoroughly, either by lyophilization or by heating under a stream of dry nitrogen. It is critical to remove all traces of water, as TFAA reacts readily with it.
-
Reagent Addition: Add 200 µL of anhydrous pyridine to the vial to dissolve the carbohydrate.
-
Trifluoroacetylation: Carefully add 100 µL of TFAA to the solution. Caution: The reaction is exothermic. Add the TFAA slowly in a fume hood.
-
Reaction: Tightly cap the vial and heat at 70-80 °C for 1 hour.
-
Work-up: Cool the vial to room temperature. The reaction mixture can be directly injected into the GC-MS or diluted with ethyl acetate if necessary.
Expected Results:
The hydroxyl groups of the carbohydrate will be converted to trifluoroacetyl esters. The resulting derivatives are volatile and can be readily analyzed by GC-MS.
Protocol 2: Proposed Method for Trifluoroacetylation of Carbohydrates using this compound
Disclaimer: There is a significant lack of published protocols for the use of this compound as a derivatizing agent for carbohydrates in a standard laboratory setting. This is likely due to its gaseous nature and high reactivity, making it difficult and hazardous to handle without specialized equipment. The following protocol is a theoretical procedure based on the general reactivity of acyl fluorides with alcohols and should be approached with extreme caution. This reaction should only be attempted by experienced chemists in a well-equipped laboratory with appropriate safety measures in place.
Safety Precautions:
-
This compound is a toxic and corrosive gas. [6] All manipulations must be performed in a high-performance fume hood.
-
A gas handling line and appropriate pressure-rated equipment are required.
-
Personal protective equipment (PPE), including a face shield, chemical-resistant gloves, and a lab coat, is mandatory.
-
Ensure an appropriate quenching agent (e.g., a basic solution) is readily available in case of accidental release.
Materials:
-
Carbohydrate sample
-
This compound gas
-
Anhydrous, non-protic solvent (e.g., dichloromethane, acetonitrile)
-
Anhydrous, non-nucleophilic base (e.g., proton sponge, 2,6-di-tert-butylpyridine)
-
Schlenk line or similar gas handling apparatus
-
Low-temperature reaction vessel
Procedure:
-
Drying: Thoroughly dry the carbohydrate sample and all glassware.
-
Reaction Setup: In a flame-dried, two-neck flask equipped with a magnetic stir bar, dissolve the carbohydrate (1 equivalent) and the non-nucleophilic base (1.1 equivalents per hydroxyl group) in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Gas Addition: Slowly bubble a measured amount of this compound gas (1.1 equivalents per hydroxyl group) through the cooled solution via a gas dispersion tube. The amount of gas can be measured using a mass flow controller or by condensation into a calibrated vessel.
-
Reaction: Allow the reaction to stir at -78 °C for 1-2 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) if possible.
-
Quenching: Slowly add an anhydrous alcohol (e.g., methanol) to consume any excess this compound.
-
Work-up: Allow the reaction to warm to room temperature. The solvent can be removed under reduced pressure, and the product purified by column chromatography on silica (B1680970) gel.
Data Presentation
Table 1: Typical GC Retention Times of Trifluoroacetylated Monosaccharides
| Monosaccharide | Derivatizing Agent | Column | Retention Time (min) |
| Rhamnose | TFAA/Pyridine | DB-5 | 10.5 |
| Fucose | TFAA/Pyridine | DB-5 | 10.8 |
| Arabinose | TFAA/Pyridine | DB-5 | 11.2 |
| Xylose | TFAA/Pyridine | DB-5 | 11.5 |
| Mannose | TFAA/Pyridine | DB-5 | 12.1, 12.3 (anomers) |
| Galactose | TFAA/Pyridine | DB-5 | 12.4, 12.6 (anomers) |
| Glucose | TFAA/Pyridine | DB-5 | 12.8, 13.0 (anomers) |
Note: Retention times are approximate and will vary depending on the specific GC conditions (e.g., temperature program, column length, carrier gas flow rate).
Visualizations
Caption: Workflow for carbohydrate-based drug discovery.
Caption: Analytical workflow for carbohydrate analysis by GC-MS.
References
- 1. Oligosaccharides released from glycolipids by trifluoroacetolysis can be analyzed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated carbohydrates for 18F-positron emission tomography (PET) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Carbohydrates for Therapeutics: A Review on Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for the Introduction of the Trifluoroacetyl Group into Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoroacetyl (-COCF₃) group into complex molecules is a powerful strategy in medicinal chemistry and drug development. The unique physicochemical properties of the trifluoroacetyl moiety, such as its high electronegativity, metabolic stability, and ability to modulate the acidity or basicity of nearby functional groups, can significantly enhance the pharmacological profile of a drug candidate. This document provides detailed application notes and experimental protocols for the efficient introduction of the trifluoroacetyl group onto various functional groups within complex molecules.
The trifluoroacetyl group is frequently employed as a protecting group for amines, alcohols, phenols, and thiols due to its stability under a range of reaction conditions and its facile, often orthogonal, removal.[1] This allows for selective chemical transformations at other sites within a molecule. This document outlines the most common reagents and methods for trifluoroacetylation, providing researchers with the tools to effectively utilize this versatile functional group in their synthetic endeavors.
Choosing the Right Trifluoroacetylating Agent
The selection of an appropriate trifluoroacetylating agent is crucial for achieving high yields and chemoselectivity. The three most commonly used reagents are Trifluoroacetic Anhydride (B1165640) (TFAA), Ethyl Trifluoroacetate (ETFA), and S-Ethyl Trifluorothioacetate (SETFA). The choice of reagent depends on the nucleophilicity of the substrate, the presence of other sensitive functional groups, and the desired reaction conditions.
Data Presentation: Comparison of Trifluoroacetylating Agents
The following tables provide a summary of quantitative data for the trifluoroacetylation of various functional groups using TFAA, ETFA, and SETFA. Yields are highly substrate-dependent, and the provided data represents typical outcomes under the specified conditions.
Table 1: Trifluoroacetylation of Amines
| Substrate | Reagent | Conditions | Time (h) | Yield (%) | Reference |
| Aniline | TFAA | Pyridine (B92270), CH₂Cl₂, 0 °C to rt | 1 | >95 | [2] |
| Benzylamine | TFAA | Et₃N, CH₂Cl₂, 0 °C to rt | 1 | 91 | [2] |
| Hexylamine | TFAA | Et₃N, CH₂Cl₂, 0 °C to rt | 1 | 93 | [2] |
| N-Methylaniline | TFAA | CH₂Cl₂, rt | 0.5 | >95 | [3] |
| 4-Trifluoromethylaniline | TFAA | Triphosgene, Et₃N, CH₂Cl₂, 0 °C to rt | 1 | 95.2 | [2] |
| Aniline | ETFA | 4-DMAP, 85 °C | 24 | Moderate | [2] |
| L-Alanine | Polymer-bound SETFA | THF, rt | 24 | 90 | [2] |
Table 2: Trifluoroacetylation of Alcohols and Phenols
| Substrate | Reagent | Conditions | Time (h) | Yield (%) | Reference |
| Primary Alcohol | TFAA | Pyridine, CH₂Cl₂, 0 °C to rt | 1 | High | [4] |
| Secondary Alcohol | TFAA | Pyridine, CH₂Cl₂, rt | 2-4 | Good to Excellent | [5] |
| Phenol | TFAA | Pyridine, CH₂Cl₂, 0 °C to rt | 1 | Quantitative | [6] |
| Sterically Hindered Phenol | TFAA | Pyridine, CH₂Cl₂, rt | 24 | Moderate to Good | [7][8][9] |
| Bicyclo[2.2.1]heptane azide-alcohol | TFAA | CDCl₃, rt | 24 | Quantitative | [10] |
Table 3: Trifluoroacetylation of Thiols
| Substrate | Reagent | Conditions | Time (h) | Yield (%) | Reference |
| Ethanethiol | Trifluoroacetyl chloride | -25 °C | 1.75 | >99 | [4] |
| Thiophenol | Not specified | Not specified | Not specified | Not specified |
Note: Detailed quantitative data for the trifluoroacetylation of a wide range of thiols is less commonly reported in the literature compared to amines and alcohols.
Experimental Protocols
The following are detailed protocols for the trifluoroacetylation of representative substrates. Safety Precaution: Trifluoroacetic anhydride is highly corrosive, volatile, and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Trifluoroacetylation of a Primary Amine using Trifluoroacetic Anhydride (TFAA)
This protocol describes the general procedure for the N-trifluoroacetylation of a primary amine.
Materials:
-
Primary amine (1.0 eq)
-
Trifluoroacetic anhydride (TFAA) (1.1 - 1.5 eq)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Triethylamine (B128534) (Et₃N) or Pyridine (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine or pyridine (1.2 eq) to the stirred solution.
-
Slowly add trifluoroacetic anhydride (1.1 - 1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[1]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude N-trifluoroacetylated product.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Trifluoroacetylation of an Alcohol using Trifluoroacetic Anhydride (TFAA)
This protocol outlines a general method for the O-trifluoroacetylation of a primary or secondary alcohol.
Materials:
-
Alcohol (1.0 eq)
-
Trifluoroacetic anhydride (TFAA) (1.5 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Pyridine (1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) to the stirred solution.
-
Slowly add trifluoroacetic anhydride (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as indicated by TLC (typically 1-4 hours for primary alcohols, may be longer for hindered secondary alcohols).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Carefully wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude trifluoroacetylated product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 3: Deprotection of a Trifluoroacetylated Amine
This protocol describes a common method for the removal of a trifluoroacetyl group from a protected amine using mild basic conditions.[1]
Materials:
-
N-trifluoroacetylated compound (1.0 eq)
-
Water
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (1.5 - 3.0 eq)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water.
-
Add potassium carbonate or sodium carbonate (1.5 - 3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully neutralize the mixture to pH ~7 with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo to yield the deprotected amine.
Conclusion
The trifluoroacetyl group is a valuable tool in the synthesis of complex molecules, serving as both a robust protecting group and a modulator of molecular properties. The choice of trifluoroacetylating agent and reaction conditions should be tailored to the specific substrate and desired outcome. The protocols provided herein offer a starting point for the successful implementation of trifluoroacetylation strategies in a research and development setting. Careful optimization may be required for particularly complex or sensitive substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents - Google Patents [patents.google.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]
- 7. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 8. Grafting of Hindered Phenol Groups onto Ethylene/α-Olefin Copolymer by Nitroxide Radical Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on hindered phenols and analogues. 2. 1,3-Benzoxathioles having SRS-A inhibiting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Optimizing Trifluoroacetyl Fluoride Reaction Yield with Primary Amines: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of trifluoroacetyl fluoride (B91410) with primary amines.
Troubleshooting Guide
This section addresses common issues encountered during the trifluoroacetylation of primary amines and offers potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive Reagent: Trifluoroacetyl fluoride is highly reactive and susceptible to hydrolysis. | • Ensure the this compound is fresh and has been stored under anhydrous conditions. • Consider titrating the reagent to determine its purity before use. |
| Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient primary amines may react slowly. | • Increase the reaction temperature. • Use a more polar aprotic solvent to enhance solubility and reaction rate. • Consider using a slight excess of the primary amine. | |
| Presence of Moisture: Water will readily react with this compound, consuming the reagent and reducing the yield. | • Use anhydrous solvents and reagents. • Dry all glassware thoroughly before use. • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Side Products | Over-acylation: If the primary amine has other nucleophilic functional groups (e.g., hydroxyl or thiol groups), these may also be acylated. | • Use a protecting group strategy for other sensitive functional groups. • Optimize the stoichiometry to use a minimal excess of this compound. |
| Reaction with Solvent: Protic solvents like alcohols will react with this compound. | • Use aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile. | |
| Formation of HF Adducts: The hydrogen fluoride (HF) byproduct can form adducts with the amine starting material or product. | • Use a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the HF produced during the reaction. | |
| Difficult Product Isolation | Emulsion during Workup: The presence of salts and polar byproducts can lead to difficulties in phase separation. | • Use a brine wash to break up emulsions. • Consider using a different workup solvent system. |
| Product Volatility: Some smaller trifluoroacetamides can be volatile, leading to loss during solvent removal. | • Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature. • For highly volatile products, consider precipitation or crystallization as an isolation method. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the trifluoroacetylation of a primary amine with this compound?
A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate, which then collapses, expelling a fluoride ion and forming the stable N-trifluoroacetamide product and hydrogen fluoride (HF) as a byproduct. The strong electron-withdrawing effect of the trifluoromethyl group makes the carbonyl carbon highly electrophilic, facilitating the reaction.[1]
Q2: What is the role of a base in this reaction?
A2: A non-nucleophilic base, such as pyridine or triethylamine, is often added to the reaction mixture to neutralize the hydrogen fluoride (HF) that is generated as a byproduct. This prevents the protonation of the primary amine starting material, which would render it non-nucleophilic and stop the reaction.
Q3: Which solvents are recommended for this reaction?
A3: Anhydrous aprotic solvents are recommended to avoid reaction with the this compound. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. The choice of solvent can influence the reaction rate and solubility of the reactants.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting amine, the consumption of the starting material and the formation of the product can be tracked over time.
Q5: Are there any common side reactions to be aware of?
A5: A significant side reaction can occur if there are other nucleophilic groups in the starting material, such as hydroxyl groups. In the context of solid-phase peptide synthesis, it has been observed that trifluoroacetic acid can react with hydroxyl groups on the resin, which can then transfer the trifluoroacetyl group to the amine.[2] While this is with a different reagent, it highlights the potential for O-acylation as a competing reaction. Another common issue is the reaction of this compound with any moisture present in the reaction, leading to the formation of trifluoroacetic acid.
Data Presentation
| Primary Amine | Trifluoroacetylating Agent | Solvent | Base | Temperature | Yield (%) | Reference |
| Aniline | Trifluoroacetic Acid / Triphosgene | Dichloromethane | Triethylamine | 0 °C to RT | 95.2 | Patent KR101072679B1 |
| p-Toluidine | Trifluoroacetic Acid / Triphosgene | Dichloromethane | Triethylamine | 0 °C to RT | 96.0 | Patent KR101072679B1 |
| 4-Trifluoromethylaniline | Trifluoroacetic Acid / Triphosgene | Dichloromethane | Triethylamine | 0 °C to RT | 94.6 | Patent KR101072679B1 |
| Phenylamine | Polymer-bound S-benzyl trifluorothioacetate | Dioxane | - | Reflux | 80 | US Patent 4,758,623 |
| Benzylamine (B48309) | Polymer-bound S-benzyl trifluorothioacetate | Dioxane | - | Reflux | 91 | US Patent 4,758,623 |
| Hexylamine | Polymer-bound S-benzyl trifluorothioacetate | Dioxane | - | Reflux | 93 | US Patent 4,758,623 |
| Isopropylamine | Polymer-bound S-benzyl trifluorothioacetate | Dioxane | - | Reflux | 90 | US Patent 4,758,623 |
Experimental Protocols
Adapted Protocol: Trifluoroacetylation of Benzylamine with this compound
Materials:
-
Benzylamine
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Gas inlet/outlet
-
Drying tube
-
Separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve benzylamine (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).
-
Addition of Base: Add anhydrous pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of this compound: Slowly bubble this compound gas (1.1 equivalents) through the stirred solution. Alternatively, if available as a condensed gas, add it dropwise via a cooled syringe. Monitor the reaction temperature to ensure it does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-benzyl-2,2,2-trifluoroacetamide.
-
Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization if it is a solid.
Visualizations
Caption: Nucleophilic acyl substitution mechanism.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
Troubleshooting low conversion in trifluoroacetylation of alcohols
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates during the trifluoroacetylation of alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in trifluoroacetylation of alcohols?
A1: Low conversion rates in trifluoroacetylation reactions can stem from several factors:
-
Insufficiently reactive acylating agent: Trifluoroacetic acid (TFA) alone may not be reactive enough for less reactive alcohols.
-
Steric hindrance: Primary, secondary, and tertiary alcohols exhibit different reactivities, with more sterically hindered alcohols reacting slower.
-
Suboptimal reaction conditions: Factors like temperature, reaction time, and solvent can significantly impact the yield.
-
Moisture contamination: Trifluoroacetic anhydride (B1165640) (TFAA) is sensitive to moisture, which can lead to its decomposition.
-
Inadequate catalyst: The absence or use of an inappropriate catalyst can result in low conversion.
Q2: My primary alcohol is not reacting well with TFA. What should I do?
A2: While primary alcohols are generally more reactive, issues can still arise. To improve the yield, consider the following:
-
Switch to a more reactive acylating agent: Use trifluoroacetic anhydride (TFAA) instead of trifluoroacetic acid (TFA). TFAA is a much more powerful acylating agent.
-
Use a catalyst: The addition of a catalytic amount of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.
-
Increase the reaction temperature: Gently heating the reaction mixture can help drive the reaction to completion.
-
Prolong the reaction time: Monitor the reaction by Thin Layer Chromatography (TLC) and allow it to proceed until the starting material is consumed.
Q3: I am observing very low conversion for a secondary or tertiary alcohol. How can I improve the yield?
A3: Secondary and particularly tertiary alcohols are more sterically hindered and less reactive. To effectively trifluoroacetylate these substrates, more forcing conditions are often necessary:
-
Use Trifluoroacetic Anhydride (TFAA): It is highly recommended to use TFAA for secondary and tertiary alcohols.
-
Employ a Catalyst: 4-(Dimethylamino)pyridine (DMAP) is an excellent catalyst for acylating sterically hindered alcohols.
-
Utilize a suitable base: A non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) (TEA) can be used to scavenge the trifluoroacetic acid byproduct, driving the equilibrium towards the product.
-
Optimize reaction conditions: Higher temperatures and longer reaction times may be required.
Q4: My reaction seems to work initially, but the yield is low after purification. What could be the issue?
A4: Trifluoroacetylated esters can be labile, especially to hydrolysis. The low yield after purification could be due to the decomposition of the product during workup or chromatography.
-
Anhydrous Workup: Ensure your workup procedure is anhydrous until the reaction is quenched.
-
Avoid Protic Solvents: Minimize the use of protic solvents like methanol (B129727) or water during extraction if your product is sensitive.
-
Gentle Purification: When performing column chromatography, consider using a less polar solvent system and avoid silica (B1680970) gel if it proves to be too acidic. A quick filtration through a pad of Celite or neutral alumina (B75360) might be a better alternative. The crude product can sometimes be pure enough for subsequent steps without chromatographic purification.
Troubleshooting Guide
Problem: Low or No Product Formation
This guide provides a systematic approach to diagnosing and resolving low conversion rates in the trifluoroacetylation of alcohols.
Data Presentation
Table 1: Effect of Acylating Agent and Catalyst on Yield
| Alcohol Type | Acylating Agent | Catalyst | Base | Typical Yield (%) |
| Primary | TFA | None | None | Low to Moderate |
| Primary | TFAA | None | Pyridine | High |
| Primary | TFAA | DMAP (cat.) | Pyridine | Very High (>95%) |
| Secondary | TFA | None | None | Very Low |
| Secondary | TFAA | None | Pyridine | Moderate to High |
| Secondary | TFAA | DMAP (cat.) | Pyridine | High to Very High |
| Tertiary | TFAA | DMAP (cat.) | Pyridine | Moderate to High |
Table 2: General Reaction Conditions
| Parameter | Condition | Notes |
| Temperature | 0 °C to Room Temperature | For reactive alcohols. |
| Room Temperature to Reflux | For less reactive or hindered alcohols. | |
| Reaction Time | 1 - 4 hours | For primary alcohols with TFAA. |
| 4 - 24 hours | For secondary/tertiary or hindered alcohols. | |
| Solvent | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) | Must be anhydrous. |
| Reagent Ratio | 1.1 - 1.5 equivalents of TFAA | An excess of the acylating agent is often used. |
Experimental Protocols
Protocol 1: Trifluoroacetylation of a Primary Alcohol using TFAA
This protocol is suitable for the efficient trifluoroacetylation of primary alcohols.
-
Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq.).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction:
-
Add pyridine (1.5 eq.) to the solution.
-
Slowly add trifluoroacetic anhydride (TFAA, 1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
-
Workup:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with 1M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
-
Protocol 2: Trifluoroacetylation of a Hindered Secondary or Tertiary Alcohol
This protocol is optimized for more challenging, sterically hindered alcohols.
-
Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the hindered alcohol (1.0 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Dissolve the solids in anhydrous dichloromethane (DCM).
-
-
Reaction:
-
Add pyridine (2.0 eq.).
-
Add trifluoroacetic anhydride (TFAA, 1.5 eq.) and stir the reaction mixture at room temperature.
-
If no significant conversion is observed by TLC after 4 hours, gently heat the reaction to reflux.
-
Continue to monitor the reaction until the starting material is consumed (may take up to 24 hours).
-
-
Workup:
-
Cool the reaction to room temperature.
-
Slowly quench with water.
-
Dilute with DCM and wash with saturated aqueous copper sulfate solution to remove pyridine and DMAP.
-
Wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
The catalytic cycle of DMAP in acylation can be visualized as a signaling pathway, where DMAP acts as a receptor for the acyl group, becomes "activated," and then transfers this signal (the acyl group) to the alcohol.
Preventing side reactions in trifluoroacetyl fluoride synthesis
Technical Support Center: Trifluoroacetyl Fluoride (B91410) Synthesis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of trifluoroacetyl fluoride (CF₃COF). Below you will find troubleshooting guides and FAQs to address common side reactions and experimental challenges.
General Experimental Workflow & Troubleshooting
A successful synthesis relies on careful execution at each step. The following workflow highlights critical points where issues can arise and directs you to relevant troubleshooting topics.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of this compound is significantly lower than expected. What are the common causes?
A1: Low yield is a frequent issue that can stem from several factors. Systematically investigate the following possibilities:
-
Moisture Contamination: this compound is extremely reactive towards water, hydrolyzing back to trifluoroacetic acid.[1][2] Ensure all reactants, solvents, and apparatus are rigorously dried. The reaction must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Incomplete Reaction: The conversion of the starting material may be incomplete. This can be due to insufficient reaction time, incorrect temperature, or poor catalyst activity. For gas-phase reactions, optimizing residence time and temperature is crucial.[3][4]
-
Product Loss During Collection: this compound is a low-boiling-point gas (b.p. -59°C).[2][5] Ensure your cold trap is sufficiently cold (e.g., liquid nitrogen) to condense the product effectively. Leaks in the collection system can also lead to significant product loss.
-
Side Reactions: Competing reactions can consume starting materials or the product. The most common side reactions are thermal decomposition and reactions with impurities.
Q2: I've detected trifluoroacetic acid (TFAA) in my final product. How did it form and how can I prevent it?
A2: The presence of trifluoroacetic acid is almost always due to hydrolysis of the this compound product.[1][2]
-
Cause: Exposure to moisture at any stage of the process—from reactants, the reaction vessel, or during workup and collection—will lead to the formation of TFAA.
-
Prevention:
-
Rigorous Anhydrous Technique: Use oven-dried or flame-dried glassware. Ensure all solvents are freshly distilled from an appropriate drying agent. Use anhydrous starting materials.
-
Inert Atmosphere: Maintain a positive pressure of a dry, inert gas (N₂ or Ar) throughout the entire setup, including reaction and collection.
-
Purification: While prevention is key, fractional distillation can be used to separate the desired this compound (b.p. -59°C) from the higher-boiling trifluoroacetic acid (b.p. 72.4°C).[5]
-
Q3: My analysis shows the presence of byproducts like CO, CO₂, or hexafluoroethane. What causes this and how can it be minimized?
A3: The formation of these gases indicates thermal decomposition of the trifluoroacetyl group.
-
Cause: At elevated temperatures (e.g., >300°C), this compound can decompose.[1] This process can be initiated by decarboxylation of trifluoroacetate (B77799) intermediates or the product itself, leading to the formation of radicals that can generate various byproducts.
-
Prevention:
-
Temperature Control: Carefully control the reaction temperature. For gas-phase catalytic reactions, avoid hotspots in the reactor bed. Operating at the lower end of the effective temperature range can minimize decomposition.[6]
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction temperature required and the propensity for side reactions. Some modern catalysts allow for high conversion rates at lower temperatures (30°C to 100°C).[7]
-
Minimize Residence Time: In continuous flow setups, ensure the residence time at high temperatures is just long enough for complete reaction but not so long that significant decomposition occurs.[3][4]
-
Data on Reaction Parameters
The synthesis of this compound is most commonly achieved via a gas-phase reaction between trichloroacetyl chloride and anhydrous hydrogen fluoride over a catalyst. The table below summarizes typical reaction parameters from patent literature.
| Parameter | Value Range | Preferred Range | Citation(s) |
| Reaction Temperature | 200 - 400°C | 270 - 340°C | [3][4] |
| HF:CCl₃COCl (Molar Ratio) | 4:1 to 15:1 | 5:1 to 12:1 | [3][4] |
| Pressure | 1 - 12 bar | N/A | [4] |
| Residence Time | 1 - 60 seconds | 5 - 50 seconds | [3][4] |
Note: The optimal conditions are highly dependent on the specific catalyst and reactor setup used.
Detailed Experimental Protocol
Gas-Phase Synthesis from Trichloroacetyl Chloride
This protocol is a generalized procedure based on common industrial methods.[3][7][8][9] This reaction involves highly corrosive and toxic materials (HF, HCl, CF₃COF) and must be performed in a specialized, corrosion-resistant apparatus (e.g., made of Nickel or Hastelloy) within a well-ventilated fume hood by trained personnel.
Materials:
-
Trichloroacetyl chloride (CCl₃COCl)
-
Anhydrous hydrogen fluoride (HF)
-
Fluorination catalyst (e.g., Chromium/Magnesium-based)[8][9]
-
Dry, inert gas (Nitrogen or Argon)
Apparatus:
-
A corrosion-resistant, heatable packed-bed reactor tube (e.g., Nickel).[8]
-
Systems for feeding liquid or gaseous CCl₃COCl and HF.
-
Evaporator/preheater to vaporize reactants before they enter the reactor.
-
Temperature control system for the reactor.
-
Condenser and cold trap system (Dry Ice/acetone or liquid nitrogen) to collect the product stream.
-
Scrubber system to neutralize unreacted HF and byproduct HCl.
Procedure:
-
Catalyst Activation: Pack the reactor tube with the fluorination catalyst. The catalyst is typically pre-treated by heating it under a flow of hydrogen fluoride to activate it.[8][9]
-
System Purge: Thoroughly purge the entire system with a dry, inert gas to remove all air and moisture.
-
Reaction Initiation: Heat the reactor to the target temperature (e.g., 270-340°C).[3][4]
-
Reactant Feed: Introduce a continuous flow of gaseous trichloroacetyl chloride and anhydrous hydrogen fluoride into the preheater and then into the reactor at the desired molar ratio (e.g., 8:1 HF:CCl₃COCl).[3][4]
-
Product Collection: The gaseous reaction products (CF₃COF, HCl, excess HF) exit the reactor and pass through a condenser and a cold trap cooled with liquid nitrogen. The this compound (b.p. -59°C) will condense in the trap.[5]
-
Workup and Purification: The crude condensed product is then purified by fractional distillation to separate it from dissolved HCl and other potential impurities.[5] The conversion of trichloroacetyl chloride is typically complete under these conditions.[3]
References
- 1. Buy this compound | 354-34-7 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. US5672748A - Process for preparing this compound - Google Patents [patents.google.com]
- 4. CN1121064A - Process for preparing this compound - Google Patents [patents.google.com]
- 5. US4374782A - Synthesis of this compound - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. This compound | 354-34-7 | Benchchem [benchchem.com]
- 8. US5672748A - Process for preparing this compound - Google Patents [patents.google.com]
- 9. CA2153106A1 - Process for preparing this compound - Google Patents [patents.google.com]
Technical Support Center: Managing the Reactivity of Trifluoroacetyl Fluoride in Protic Solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing the reactivity of trifluoroacetyl fluoride (B91410) (CF₃COF) in protic solvents. Trifluoroacetyl fluoride is a highly reactive and valuable reagent for the introduction of the trifluoroacetyl group. However, its high electrophilicity and vigorous reaction with protic solvents necessitate careful handling and optimized experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with using this compound in protic solvents?
A1: this compound is a toxic and corrosive gas that reacts violently with protic solvents such as water, alcohols, and amines.[1] The primary hazards are:
-
Violent, Exothermic Reactions: Rapid addition to protic solvents can cause a dangerous increase in temperature and pressure.
-
Toxic Byproduct Formation: The reaction with water produces trifluoroacetic acid (TFA) and hydrogen fluoride (HF), both of which are highly corrosive and toxic.[2] HF, in particular, can cause severe, deep-seated burns upon contact with skin.
-
Inhalation Hazard: this compound gas is fatal if inhaled.[3] All manipulations must be performed in a well-ventilated fume hood.
Q2: I observe a white smoke or fuming when I introduce this compound into my reaction vessel. What is happening?
A2: The white smoke or fuming is likely due to the reaction of this compound with atmospheric moisture, which produces airborne droplets of trifluoroacetic acid and hydrogen fluoride. This indicates that your reaction setup is not sufficiently dry. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Q3: Can I use a base to scavenge the hydrogen fluoride produced during the reaction?
A3: Yes, a non-nucleophilic, sterically hindered base is often used to neutralize the HF generated during trifluoroacetylation of alcohols or amines. This can prevent acid-catalyzed side reactions and degradation of sensitive substrates. However, the choice of base is critical, as a nucleophilic base will compete with your substrate for the this compound.
Q4: How can I monitor the progress of my trifluoroacetylation reaction?
A4: The progress of the reaction can be monitored using several analytical techniques:
-
¹⁹F NMR Spectroscopy: This is a powerful technique for monitoring the consumption of this compound and the formation of the trifluoroacetylated product, as the chemical shifts of the fluorine atoms are distinct for each species.[4][5]
-
TLC (Thin-Layer Chromatography): For less volatile products, TLC can be used to track the disappearance of the starting material (e.g., the alcohol or amine).
-
GC-MS (Gas Chromatography-Mass Spectrometry): This can be used to analyze for the presence of volatile products and byproducts.
Q5: What is the best way to dispose of unreacted this compound?
A5: Unreacted this compound must be quenched safely. A common method is to slowly add the reaction mixture to a cooled, stirred solution of a suitable quenching agent, such as isopropanol (B130326), in an inert solvent.[1] This should be done in a fume hood with appropriate personal protective equipment. The resulting mixture can then be neutralized and disposed of according to your institution's hazardous waste guidelines. For detailed instructions, refer to the experimental protocols section.
Troubleshooting Guides
Issue 1: Low or No Yield of Trifluoroacetylated Product
| Potential Cause | Recommended Solution |
| Moisture in the reaction | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. |
| Steric hindrance of the substrate | For sterically hindered alcohols or amines, consider increasing the reaction temperature or using a less sterically demanding trifluoroacetylating agent if possible. |
| Insufficient reagent | Use a slight excess (1.1-1.5 equivalents) of this compound. |
| Low reactivity of the substrate | For electron-deficient amines or alcohols, a catalyst or more forcing conditions may be necessary. |
| Premature quenching | Ensure the reaction has gone to completion by monitoring with an appropriate analytical technique (e.g., ¹⁹F NMR, TLC) before quenching. |
Issue 2: Formation of Undesired Side Products
| Potential Cause | Recommended Solution |
| Reaction with solvent | Choose an inert, aprotic solvent for the reaction (e.g., dichloromethane (B109758), tetrahydrofuran). |
| Acid-catalyzed degradation | Add a non-nucleophilic, sterically hindered base to scavenge the HF produced during the reaction. |
| Over-reaction (e.g., di-trifluoroacetylation of a primary amine) | Use a controlled stoichiometry of this compound and consider running the reaction at a lower temperature. |
| Reaction temperature too high | Run the reaction at a lower temperature to minimize decomposition of starting materials or products. |
Quantitative Data Summary
| Substrate Type | Relative Reaction Rate | Typical Reaction Time | Expected Yield |
| Primary Alcohol | Fast | 1-4 hours | High |
| Secondary Alcohol | Moderate | 4-12 hours | Moderate to High |
| Tertiary Alcohol | Slow | 12-24 hours or longer | Low to Moderate |
| Primary Amine | Very Fast | < 1 hour | High |
| Secondary Amine | Fast | 1-2 hours | High |
| Water (Hydrolysis) | Extremely Fast | Seconds to minutes | N/A |
Note: Reaction times and yields are approximate and can vary significantly based on specific substrate, solvent, temperature, and other reaction conditions.
Experimental Protocols
Safety Precaution: All manipulations involving this compound must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves resistant to HF, must be worn. An HF-specific calcium gluconate gel should be readily available in case of skin contact.
Protocol 1: General Procedure for Trifluoroacetylation of a Primary Alcohol
-
Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of this compound: Slowly bubble this compound gas (1.1 equivalents) through the stirred solution or add a pre-prepared solution of this compound in DCM dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or ¹⁹F NMR.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate to quench any unreacted this compound and neutralize the acidic byproducts.
-
Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude trifluoroacetylated product.
-
Purification: Purify the crude product by column chromatography if necessary.
Protocol 2: Quenching of Unreacted this compound
-
Preparation: In a separate flask, prepare a solution of isopropanol (at least 3 equivalents relative to the initial amount of this compound) in an inert solvent like tetrahydrofuran (B95107) (THF).
-
Cooling: Cool the quenching solution to 0 °C in an ice-water bath.
-
Slow Addition: With vigorous stirring, slowly add the reaction mixture containing unreacted this compound to the cooled isopropanol solution via a cannula or dropping funnel.
-
Observation: Monitor for any signs of an exotherm or gas evolution. Maintain the internal temperature below 20 °C.
-
Stirring: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete quenching.
-
Neutralization and Disposal: Neutralize the resulting solution with a suitable base (e.g., aqueous sodium bicarbonate) and dispose of it according to your institution's hazardous waste procedures.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: General reaction pathway in protic solvents.
References
Improving the selectivity of trifluoroacetylation of polyfunctional molecules
Welcome to the technical support center for the selective trifluoroacetylation of polyfunctional molecules. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction selectivity and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles of selective trifluoroacetylation.
Q1: What is the general principle for achieving selective trifluoroacetylation in molecules with multiple functional groups?
A1: Selectivity in trifluoroacetylation is primarily achieved by exploiting the differences in nucleophilicity and steric accessibility of the functional groups present in the molecule. Generally, primary amines are more nucleophilic and less sterically hindered than secondary amines, which are in turn more reactive than alcohols or phenols. By carefully selecting reagents and controlling reaction conditions, one can favor the acylation of the more reactive functional group.
Q2: Which trifluoroacetylating agent should I choose for optimal selectivity?
A2: The choice of reagent is critical for selectivity.
-
Trifluoroacetic Anhydride (B1165640) (TFAA): This is a highly reactive and common reagent.[1][2][3] Its high reactivity can sometimes lead to a lack of selectivity, causing acylation on multiple functional groups.[4] It is suitable when the target functional group is significantly more reactive than others.
-
Ethyl Trifluoroacetate (B77799) (ETFA): This is a milder and more selective reagent, often preferred for the selective N-trifluoroacetylation of amines in the presence of hydroxyl groups.[1][5][6] The reaction is typically slower but more controllable.
-
S-Alkyltrifluorothioacetates: These reagents, such as S-dodecyltrifluorothioacetate, are also effective for N-trifluoroacetylation, particularly for amino acids under aqueous conditions, and can offer good to excellent yields.[7][8]
Q3: How do reaction conditions like temperature and solvent affect selectivity?
A3: Reaction conditions play a pivotal role in controlling selectivity.
-
Temperature: Lowering the reaction temperature (e.g., 0 °C or below) generally increases selectivity.[1] It reduces the overall reaction rate, allowing the more nucleophilic group to react preferentially. Conversely, higher temperatures can lead to side reactions and decreased selectivity.[9]
-
Solvent: Anhydrous, non-polar aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used.[1][4] It is crucial to use anhydrous solvents to prevent the hydrolysis of the trifluoroacetylating agent, which would lead to low yields.[10][11]
-
Base: The addition of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, can be necessary to neutralize the trifluoroacetic acid byproduct, driving the reaction to completion. However, the choice and amount of base can also influence selectivity. Weak bases like 2,4,6-collidine have been used to achieve chemoselective α-trifluoroacetylation of amides.[12]
Q4: Can I selectively trifluoroacetylate a primary amine in the presence of a secondary amine or a hydroxyl group?
A4: Yes, this is a common objective.
-
Primary Amine vs. Hydroxyl Group: A primary amine is significantly more nucleophilic than a hydroxyl group. Using a mild reagent like ethyl trifluoroacetate (ETFA) at room temperature or below will almost exclusively yield the N-acylated product.[1]
-
Primary Amine vs. Secondary Amine: Selectivity between primary and secondary amines is more challenging and often depends on steric hindrance.[13][14] The less sterically hindered primary amine will typically react faster. Careful control of stoichiometry (using slightly less than one equivalent of the acylating agent) and low temperatures can favor mono-acylation of the primary amine.
Q5: How can I remove the trifluoroacetyl protecting group after my synthetic sequence is complete?
A5: The trifluoroacetyl group can be readily removed under mild basic conditions.[15] A common method involves treating the protected compound with a base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in a mixture of methanol (B129727) and water at room temperature.[1]
Troubleshooting Guides
This guide addresses specific problems that may be encountered during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Reagent: The trifluoroacetylating agent (especially TFAA) may have hydrolyzed due to moisture.[10][11] 2. Insufficient Reagent: The amount of acylating agent may be too low. 3. Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.[9][11] 4. Poor Starting Material Quality: Impurities in the starting material can interfere with the reaction.[11] | 1. Use a fresh bottle of the reagent or distill it before use.[2] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[9][10] 2. Increase the equivalents of the acylating agent incrementally (e.g., from 1.1 to 1.5 equivalents).[1] 3. Allow the reaction to warm to room temperature or gently heat it, while monitoring for side product formation.[11] 4. Ensure the purity of your starting material. |
| Lack of Selectivity (Mixture of Products) | 1. Reagent is too Reactive: TFAA might be too reactive for the specific substrate, leading to acylation on multiple sites.[4] 2. High Reaction Temperature: Elevated temperatures can overcome the activation energy barrier for the less reactive functional group.[9] 3. Excess Acylating Agent: Using a large excess of the acylating agent can drive the reaction to acylate less reactive sites. | 1. Switch to a milder reagent like ethyl trifluoroacetate (ETFA).[1][5] 2. Run the reaction at a lower temperature (e.g., 0 °C or -20 °C).[1] 3. Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the acylating agent. |
| O-Trifluoroacetylation Instead of N-Trifluoroacetylation | 1. Steric Hindrance: The target amine group might be highly sterically hindered, making the hydroxyl group a more accessible site for acylation.[13][16] 2. Intramolecular Transfer: In some cases, an initially formed O-trifluoroacetyl group can be transferred to a nearby amine.[17][18] | 1. Consider using a less sterically bulky trifluoroacetylating agent. Increasing the reaction time might be necessary for hindered amines. 2. Optimize the pH. For selective acylation of ω-amino groups in amino acids, maintaining a pH between 8 and 11 is recommended.[19] |
| Formation of Di-acylated Product | 1. Excess Reagent: Too much acylating agent is the most common cause. 2. High Temperature/Long Reaction Time: Forcing the reaction conditions can lead to the acylation of a second functional group. | 1. Carefully control the stoichiometry. Use 1.0 equivalent of the acylating agent for mono-acylation. 2. Monitor the reaction closely using TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[1] |
Quantitative Data Summary
The following table summarizes the general reactivity and conditions for common trifluoroacetylating agents.
| Reagent | Target Functional Group(s) | Typical Solvent | Typical Temperature | Relative Reactivity | Selectivity |
| Trifluoroacetic Anhydride (TFAA) | Primary & Secondary Amines, Alcohols[1][2] | DCM, THF[1] | 0 °C to Room Temp[1] | Very High[20] | Moderate |
| Ethyl Trifluoroacetate (ETFA) | Primary & Secondary Amines[1][5] | DMF, Alcohols[5][21] | Room Temp to Reflux | Moderate | High |
| S-Alkyltrifluorothioacetates | Amino Acids (N-terminus)[7][8] | Water/Organic Biphasic | Room Temp | Moderate | High |
Experimental Protocols
Protocol 1: General Procedure for Selective N-Trifluoroacetylation of an Amino Alcohol using TFAA
This protocol describes a typical procedure for the selective protection of a primary or secondary amine in the presence of a hydroxyl group.[1]
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the amino alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) in an oven-dried flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add trifluoroacetic anhydride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Selective N-Trifluoroacetylation using Ethyl Trifluoroacetate (ETFA)
This protocol is suitable for substrates where TFAA is too reactive and gives poor selectivity.[21]
-
Preparation: Dissolve the amine-containing substrate (1.0 eq.) in ethyl trifluoroacetate (which can also act as the solvent) or in a co-solvent like DMF.
-
Base Addition: Add a base such as triethylamine (1.5 eq.) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Reaction: Stir the mixture at room temperature for 1 to 24 hours. Monitor the reaction by TLC or LC-MS until completion. Reactions are often complete in about 60 minutes.[21]
-
Work-up: Remove the excess solvent and base under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified.
Visualized Workflows and Logic
Caption: General workflow for optimizing selective trifluoroacetylation.
Caption: Decision tree for troubleshooting poor selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 3. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 4. US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents - Google Patents [patents.google.com]
- 5. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Preparation of sterically hindered peptides using trifluoroacetyl protection: incorporation of N-alkyl-α,α-dialkyl amino acids into N-alkyl amino acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. EP0239063A2 - Process for preparing N-omega-trifluoroacetyl amino acid - Google Patents [patents.google.com]
- 20. quora.com [quora.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Trifluoroacetyl Fluoride Reaction Work-up and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing trifluoroacetyl fluoride (B91410) and other trifluoroacetylating agents in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the work-up and purification of trifluoroacetylation reactions.
Issue 1: Low or No Product Yield
Question: My trifluoroacetylation reaction of an amine/alcohol shows a low yield or did not proceed. What are the potential causes and solutions?
Answer:
Several factors can contribute to low or no product yield in a trifluoroacetylation reaction. Below is a table outlining potential causes and recommended solutions.
| Potential Cause | Recommended Solution(s) |
| Inactive Trifluoroacetylating Agent | Trifluoroacetyl fluoride is a gas and should be used from a fresh source. Trifluoroacetic anhydride (B1165640) (TFAA) is sensitive to moisture and can hydrolyze. Use a fresh bottle of TFAA or distill it prior to use.[1] |
| Insufficient Reagent Stoichiometry | Increase the molar excess of the trifluoroacetylating agent. For less reactive substrates, a larger excess may be required. |
| Incomplete Reaction | Extend the reaction time and/or carefully increase the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] |
| Steric Hindrance | For sterically hindered amines or alcohols, consider using a less hindered but more reactive trifluoroacetylating agent if possible. Increasing the reaction temperature and time may also be necessary.[3] |
| Presence of Water | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as trifluoroacetylating agents react violently with water.[1] |
Issue 2: Presence of Impurities After Work-up
Question: After an aqueous work-up, my product is still impure. What are common impurities and how can I remove them?
Answer:
The most common impurity following trifluoroacetylation is trifluoroacetic acid (TFA), a byproduct of the reaction or from the hydrolysis of the trifluoroacetylating agent. Other impurities can also arise from side reactions.
| Common Impurity | Removal Strategy |
| Trifluoroacetic Acid (TFA) | - Aqueous Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize and extract the acidic TFA.[2] - Azeotropic Removal: For stubborn traces of TFA, evaporate the solvent and then co-evaporate with a solvent like toluene.[4] - Basic Resin: Stir the crude product in a suitable solvent with a basic resin (e.g., Amberlyst A-21) and then filter. |
| Unreacted Starting Material (Amine/Alcohol) | - Acidic Wash (for amine starting material): If the product is stable to acid, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to protonate and extract the basic amine. - Chromatography: Unreacted starting material can usually be separated from the product by flash column chromatography. |
| Side-Reaction Products | Purification by flash column chromatography or recrystallization is typically required to remove side-reaction products. |
Frequently Asked Questions (FAQs)
Q1: How do I properly quench a reaction involving this compound or trifluoroacetic anhydride?
A1: Due to their high reactivity, especially with water, quenching should be done carefully. The reaction mixture should be cooled in an ice bath, and the quenching solution (e.g., saturated aqueous NaHCO₃, or water) should be added slowly with vigorous stirring. This is an exothermic process, and slow addition helps to control the temperature.
Q2: My trifluoroacetylated product seems to be hydrolyzing during the aqueous work-up. How can I prevent this?
A2: Trifluoroacetamides are generally stable, but trifluoroacetate (B77799) esters can be more susceptible to hydrolysis, especially under basic conditions. To minimize hydrolysis, use a milder base for washing, such as a dilute solution of sodium bicarbonate, and keep the work-up time as short as possible. It is also advisable to perform the work-up at a lower temperature (e.g., using an ice bath).
Q3: What are the best practices for purifying a trifluoroacetamide (B147638)?
A3: For solid trifluoroacetamides, recrystallization is often an effective purification method.[5] Common solvent systems for recrystallization include ethanol/water, ethyl acetate (B1210297)/hexanes, or dichloromethane (B109758)/hexanes. If the trifluoroacetamide is an oil or if recrystallization is ineffective, flash column chromatography on silica (B1680970) gel is the method of choice. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Q4: What are the recommended methods for purifying a trifluoroacetate ester?
A4: Trifluoroacetate esters are often volatile liquids. For these compounds, purification is typically achieved by distillation.[6] If the ester is not volatile or if distillation is not practical, flash column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is recommended.
Q5: How can I confirm that my amine or alcohol has been successfully trifluoroacetylated?
A5: Successful trifluoroacetylation can be confirmed by a combination of analytical techniques:
-
TLC: The product will have a different Rf value compared to the starting material.
-
NMR Spectroscopy: In ¹H NMR, you will observe a downfield shift of the protons adjacent to the nitrogen or oxygen atom. In ¹⁹F NMR, you will see a characteristic signal for the -CF₃ group.
-
Mass Spectrometry (MS): The mass of the product will show an increase of 96 Da (the mass of a trifluoroacetyl group) compared to the starting material.[3]
-
IR Spectroscopy: The formation of an amide or ester will be indicated by the appearance of a strong carbonyl (C=O) stretch in the IR spectrum.
Experimental Protocols
Protocol 1: Trifluoroacetylation of a Primary Amine
This protocol describes the trifluoroacetylation of benzylamine (B48309) with trifluoroacetic anhydride.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Benzylamine | 107.15 | 1.07 g | 10 | 1.0 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
| Triethylamine (B128534) (Et₃N) | 101.19 | 1.52 g (2.1 mL) | 15 | 1.5 |
| Trifluoroacetic Anhydride (TFAA) | 210.03 | 2.31 g (1.55 mL) | 11 | 1.1 |
Procedure:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.07 g, 10 mmol) and dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (2.1 mL, 15 mmol).
-
Add trifluoroacetic anhydride (1.55 mL, 11 mmol) dropwise to the stirred solution over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes as eluent).
-
Work-up: a. Cool the reaction mixture to 0 °C and slowly quench with 20 mL of saturated aqueous NaHCO₃ solution. b. Transfer the mixture to a separatory funnel and separate the layers. c. Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of water, and 20 mL of brine. d. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: a. The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel using a gradient of 5-20% ethyl acetate in hexanes.
Protocol 2: Trifluoroacetylation of a Primary Alcohol
This protocol describes the trifluoroacetylation of benzyl (B1604629) alcohol with trifluoroacetic anhydride.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Benzyl Alcohol | 108.14 | 1.08 g | 10 | 1.0 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
| Pyridine (B92270) | 79.10 | 1.19 g (1.21 mL) | 15 | 1.5 |
| Trifluoroacetic Anhydride (TFAA) | 210.03 | 2.52 g (1.69 mL) | 12 | 1.2 |
Procedure:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1.08 g, 10 mmol) and dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.21 mL, 15 mmol).
-
Add trifluoroacetic anhydride (1.69 mL, 12 mmol) dropwise to the stirred solution over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using 10% ethyl acetate in hexanes as eluent).
-
Work-up: a. Cool the reaction mixture to 0 °C and slowly quench with 20 mL of water. b. Transfer the mixture to a separatory funnel and separate the layers. c. Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove pyridine), 20 mL of saturated aqueous NaHCO₃, and 20 mL of brine. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: a. The crude product, benzyl trifluoroacetate, is a volatile liquid and can be purified by distillation under reduced pressure. Alternatively, it can be purified by flash column chromatography on silica gel using a gradient of 2-10% ethyl acetate in hexanes.
Visualizations
Caption: General experimental workflow for trifluoroacetylation reactions.
Caption: Logical guide for troubleshooting trifluoroacetylation reactions.
References
- 1. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. US6278015B1 - Process for trifluoroacetate esters and thioesters - Google Patents [patents.google.com]
Minimizing hydrolysis of trifluoroacetyl fluoride during reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the use of trifluoroacetyl fluoride (B91410), with a focus on minimizing its hydrolysis during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is trifluoroacetyl fluoride and why is it reactive towards water?
This compound (TFAF) is a highly reactive organofluorine compound with the chemical formula C₂F₄O.[1] Its reactivity stems from the highly electrophilic nature of the carbonyl carbon. The three fluorine atoms on the trifluoromethyl group and the fluorine atom of the acyl fluoride group are strongly electron-withdrawing. This creates a significant partial positive charge on the carbonyl carbon, making it highly susceptible to attack by nucleophiles, such as water.[2]
Q2: What are the products of this compound hydrolysis?
When this compound reacts with water, it undergoes hydrolysis to produce trifluoroacetic acid (TFA) and hydrogen fluoride (HF).[2][3]
Chemical Reaction: CF₃COF + H₂O → CF₃COOH + HF
Q3: Why is it critical to minimize the hydrolysis of this compound in my experiments?
Minimizing hydrolysis is crucial for several reasons:
-
Reagent Integrity: Hydrolysis consumes your starting material, reducing the effective concentration of this compound available for your desired reaction.
-
Formation of Corrosive Byproducts: The hydrolysis produces hydrogen fluoride (HF), which is highly corrosive, toxic, and can damage sensitive equipment, including glass.[4][5]
-
Unwanted Side Reactions: The other hydrolysis product, trifluoroacetic acid (TFA), can lead to unintended side reactions, such as the formation of trifluoroacetyl esters with alcohol functional groups in your substrate, complicating purification.[6]
-
Reaction Yield and Purity: The presence of hydrolysis byproducts can lower the yield of your desired product and introduce impurities that may be difficult to remove.
Q4: What are the primary sources of water contamination in a typical reaction setup?
Water can be introduced from several sources:
-
Atmospheric Moisture: Exposure of reagents or the reaction mixture to the laboratory atmosphere.
-
Solvents: Using solvents that have not been adequately dried.[7]
-
Glassware: Failure to thoroughly dry reaction vessels, syringes, and other equipment.[7]
-
Reagents: Other starting materials or reagents in the reaction may contain residual moisture.
-
Inert Gas: Using an inert gas line that has not been properly dried.
Q5: How can I detect if hydrolysis has occurred in my reaction?
Detecting hydrolysis involves identifying its products, TFA and fluoride ions:
-
Ion Chromatography (IC): This is an effective method for the sensitive detection and quantification of both trifluoroacetate (B77799) and fluoride anions in a sample.[8]
-
Gas Chromatography (GC): Fluoride can be derivatized, for example, through silylation to form trimethylfluorosilane, which can then be detected and quantified by GC or GC/MS.[9][10]
-
Fluoride Ion-Selective Electrode (ISE): This potentiometric method is a simple, rapid, and sensitive way to measure the concentration of fluoride ions in aqueous solutions or extracts.[11][12]
-
NMR Spectroscopy: ¹⁹F NMR can be used to detect the presence of this compound, trifluoroacetic acid, and other fluorine-containing species, allowing you to monitor the reaction progress and the formation of byproducts.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
| Issue Observed | Potential Cause | Recommended Solution |
| Low or no yield of the desired product. | Hydrolysis of this compound: The reagent was likely consumed by reacting with water before it could react with the substrate. | Ensure Strict Anhydrous Conditions: Review the detailed protocol for setting up an anhydrous reaction. Use freshly dried solvents and flame-dry all glassware immediately before use under an inert atmosphere.[7] |
| Improper Reagent Handling: The this compound container may have been left open or stored improperly, leading to degradation. | Store this compound in a cool, dry, well-ventilated area and ensure the container is tightly sealed after each use.[13][14] | |
| Formation of unexpected byproducts, such as trifluoroacetyl esters. | Presence of Trifluoroacetic Acid (TFA): Hydrolysis of this compound generates TFA, which can esterify free hydroxyl groups on your substrate.[6] | Minimize Water Contamination: Stricter adherence to anhydrous protocols will reduce TFA formation. If trace amounts are unavoidable, consider downstream purification steps that can hydrolyze the unwanted esters, such as a mild basic wash if your product is stable.[6] |
| Etching or clouding of glass reaction vessels. | Formation of Hydrogen Fluoride (HF): HF, a byproduct of hydrolysis, readily attacks silica-based glass.[5] | Use HF-Resistant Materials: For reactions where some hydrolysis is unavoidable or for handling the reagent, use apparatus made from polyethylene, polypropylene, or Teflon.[5] Implement Scavengers: If trace HF is expected, consider adding an acid scavenger. While not ideal for preventing hydrolysis itself, it can mitigate the damage from its byproducts.[15] |
| Inconsistent results between experimental runs. | Variable Water Contamination: The amount of atmospheric moisture can vary, and inconsistencies in drying procedures can lead to different levels of hydrolysis in each run. | Standardize Anhydrous Protocol: Implement a rigorous and consistent standard operating procedure for all anhydrous reactions. This includes standardized methods for drying solvents, glassware, and handling reagents under an inert atmosphere. |
Data Presentation
The synthesis of this compound itself underscores the importance of anhydrous conditions. The tables below summarize typical reaction parameters from manufacturing processes, which are designed to exclude water.
Table 1: Gas-Phase Synthesis of this compound
| Parameter | Value | Reference(s) |
| Reactants | Trichloroacetyl chloride, Anhydrous Hydrogen Fluoride | [16][17] |
| Molar Ratio (HF:Trichloroacetyl chloride) | 4:1 to 15:1 (preferably 5:1 to 12:1) | [16][17][18] |
| Temperature | 200°C to 400°C (preferably 250°C to 370°C) | [16][17][18] |
| Pressure | 1 to 12 bar | [16][18] |
| Catalyst | Chromium- and magnesium-containing catalyst | [16][17] |
Experimental Protocols
Protocol 1: General Handling and Safety for this compound
This compound is a toxic, corrosive, liquefied gas.[13] All handling must be performed with extreme caution.
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[5][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, a rubber apron, and two pairs of gloves (double-gloving).[5][14]
-
Material Compatibility: Use and store this compound in equipment and containers made of compatible materials like polyethylene, polypropylene, or Teflon. Avoid glass, as the hydrolysis byproduct (HF) will etch it.[5]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated area, away from water, acids, and bases.[13]
-
Emergency Preparedness: Ensure an emergency eye wash and safety shower are immediately accessible. Have a spill kit containing sodium bicarbonate or another suitable neutralizer for acidic gases. A tube of calcium gluconate gel should be on hand for first aid in case of skin contact with HF.[5][13][19]
Protocol 2: Setting Up a Reaction Under Anhydrous Conditions
This protocol outlines the essential steps to minimize water contamination during a reaction involving this compound.[7]
-
Glassware Preparation:
-
Thoroughly clean all glassware (reaction flask, dropping funnel, condenser, etc.).
-
Dry the glassware in an oven at >120°C overnight or flame-dry it under vacuum immediately before use.
-
-
Apparatus Assembly:
-
Assemble the hot glassware quickly while flushing with a dry inert gas (e.g., nitrogen or argon).
-
Use high-vacuum grease for any ground-glass joints.
-
Equip the reaction setup with a bubbler or a drying tube (filled with CaCl₂ or Drierite) to maintain a positive pressure of inert gas and prevent atmospheric moisture from entering.
-
-
Solvent and Reagent Preparation:
-
Use only commercially available anhydrous solvents or solvents that have been freshly distilled from an appropriate drying agent.
-
Transfer anhydrous solvents using a dry syringe or cannula.
-
Ensure all other solid reagents are anhydrous. If necessary, dry them in a vacuum oven before use.
-
-
Running the Reaction:
-
Introduce the anhydrous solvent and other reagents into the reaction flask under a positive pressure of inert gas.
-
Cool the reaction mixture to the desired temperature before slowly adding the this compound.
-
Maintain the inert atmosphere throughout the entire duration of the reaction and workup.
-
Visualizations
Caption: The hydrolysis reaction of this compound.
Caption: Experimental workflow for minimizing hydrolysis.
Caption: Troubleshooting decision tree for common issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 354-34-7 | Benchchem [benchchem.com]
- 3. Buy this compound | 354-34-7 [smolecule.com]
- 4. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wiki.nbi.ku.dk [wiki.nbi.ku.dk]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Determination of trace fluoride in water samples by silylation and gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. osha.gov [osha.gov]
- 13. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 14. echemi.com [echemi.com]
- 15. stabilization-technologies.com [stabilization-technologies.com]
- 16. US5672748A - Process for preparing this compound - Google Patents [patents.google.com]
- 17. CN1121064A - Process for preparing this compound - Google Patents [patents.google.com]
- 18. US5672748A - Process for preparing this compound - Google Patents [patents.google.com]
- 19. ehs.wisc.edu [ehs.wisc.edu]
Technical Support Center: Scaling Up Trifluoroacetyl Fluoride Reactions
This guide provides technical support for researchers, scientists, and drug development professionals on the challenges and best practices for scaling up trifluoroacetyl fluoride (B91410) reactions from the laboratory to a pilot plant.
Frequently Asked Questions (FAQs)
Section 1: Safety and Handling
Q1: What are the primary hazards associated with trifluoroacetyl fluoride (TFAF)?
This compound is a highly toxic, corrosive, and liquefied gas that poses significant health risks.[1][2] Key hazards include:
-
Inhalation Toxicity: Fatal if inhaled, with fumes causing severe lung damage.[2][3][4]
-
Corrosivity: Causes severe skin burns and serious eye damage upon contact.[1][4] Direct contact with the liquefied gas can also cause frostbite.[1]
-
Reactivity: It is a water-reactive substance, releasing toxic gases upon contact with water or moisture.[1][5] It also reacts vigorously with acids, strong bases, and many other materials, posing fire and explosion hazards.[1][2][5]
-
Pressurized Container: As a gas supplied in cylinders, it may explode if heated.[1][4]
Q2: What personal protective equipment (PPE) is mandatory when working with TFAF in a pilot plant?
A comprehensive PPE strategy is critical. The following should be considered the minimum requirement:
-
Respiratory Protection: A full-face respirator with an appropriate cartridge is necessary, especially in case of inadequate ventilation.[3]
-
Eye and Face Protection: Tightly fitting safety goggles in combination with a face shield are required.[3][6]
-
Skin Protection: Fire/flame-resistant and impervious clothing, along with safety shoes, should be worn.[1][3]
-
Hand Protection: Use cold-insulating gloves made of appropriate materials like Viton, nitrile, or butyl. Always consult the manufacturer's glove selection guide and inspect gloves for leaks before use.[1][6]
Q3: What are the essential emergency procedures for a TFAF leak or exposure?
Immediate and decisive action is required in an emergency:
-
Leak: If a leak occurs, stop the leak if it is safe to do so and ventilate the area immediately.[1] Isolate the spill or leak area for at least 100 meters (330 feet) in all directions.[5]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate emergency medical help.[3][7]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of water in a safety shower for at least 15 minutes. After an initial wash, apply a 2.5% calcium gluconate gel to the affected area.[1][6]
-
Eye Contact: Flush the eyes for at least 15 minutes in an emergency eyewash station, keeping the eyelids open. Seek immediate medical attention.[1][7]
Section 2: Process and Equipment
Q4: What materials of construction are suitable for a pilot plant reactor for TFAF reactions?
Due to the highly corrosive nature of this compound and related reagents like hydrogen fluoride (HF), material selection is critical.[8]
-
Recommended Metals: Nickel-based alloys such as Monel are preferred for handling pure fluorine under pressure.[9] Stainless steels and copper also show good resistance.[9]
-
Incompatible Materials: Glass is incompatible and should be avoided.[1]
-
Gaskets and Seals: For joining where welding is not feasible, silver solder is recommended.[9]
Q5: How do reaction parameters for the synthesis of TFAF change when scaling up from lab to pilot plant?
The industrial synthesis of TFAF often involves the gas-phase reaction of trichloroacetyl chloride with anhydrous hydrogen fluoride.[10][11] Scaling up this process requires careful control of several parameters.
| Parameter | Laboratory Scale (Typical) | Pilot Plant Scale (Industrial Process) | Source(s) |
| Temperature | Variable, often lower for initial studies | 200°C - 400°C | [11][12] |
| Pressure | Atmospheric or slightly above | 1 - 12 bar (superatmospheric) | [11][12] |
| Molar Ratio (HF:Substrate) | Often near stoichiometric | 4:1 to 15:1 | [11][12][13] |
| Residence Time | Variable | 1 - 60 seconds | [11][12][13] |
| Catalyst | Various | Fixed-bed chromium-containing catalyst | [11][12] |
Q6: What are the main challenges related to heat and mass transfer during scale-up?
-
Heat Transfer: Trifluoroacetylation reactions can be highly exothermic. On a larger scale, the reduced surface-area-to-volume ratio can lead to inefficient heat dissipation, causing "hot spots." This can decrease selectivity and increase the formation of byproducts.[8]
-
Mass Transfer (Mixing): Inadequate mixing in large reactors can result in localized areas of high reagent concentration, leading to non-selective background reactions and reduced yield.[8]
Section 3: Monitoring and Purification
Q7: What analytical techniques are suitable for monitoring TFAF reactions in a pilot plant setting?
Real-time monitoring is crucial for process control and safety.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating and quantifying volatile trifluoroacetylated products and byproducts.[14]
-
In-line ¹⁹F NMR Spectroscopy: Allows for quantitative monitoring of liquid-phase reactions in continuous flow systems, providing data on reaction progress and byproduct formation.[10][15]
-
Attenuated Total Reflectance (ATR)-FTIR: Can be used for monitoring interfacial reactions (gas-liquid).[10]
Q8: What are the recommended methods for product purification at the pilot scale?
The choice of purification method depends on the properties of the final product.
-
Distillation: For volatile products like TFAF itself, distillation is an effective method to separate it from byproducts like HCl and unreacted HF.[11][12]
-
Crystallization: This is a preferred method for isolating and purifying solid products on a large scale, as it can be more cost-effective and efficient than chromatography.[16][17]
-
Precipitation and Washing: For peptide synthesis where a trifluoroacetyl group is used, the final product is often precipitated using a solvent like cold diethyl ether and washed multiple times to remove TFA and other impurities.[18]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) | Source(s) |
| Low Yield / Incomplete Conversion | - Inadequate mixing- Poor temperature control (too low)- Insufficient residence time- Catalyst deactivation | - Improve agitation in the reactor.- Optimize reactor temperature profile.- Adjust flow rates to increase residence time.- Regenerate or replace the catalyst. | [8][11] |
| Formation of Byproducts / Low Selectivity | - "Hot spots" from poor heat removal- Incorrect molar ratio of reactants- Presence of moisture or other impurities | - Use a jacketed reactor with an efficient cooling system.- Add reagents at a slower, controlled rate.- Optimize the molar ratio of reactants.- Ensure all reactants and the system are dry and under an inert atmosphere. | [8] |
| Product Decomposition | - Excessive temperature- Long residence time at high temperatures | - Lower the reaction temperature, even if it extends the reaction time.- Optimize for a shorter residence time. | [2][8] |
| Corrosion of Equipment | - Incompatible materials of construction- Presence of water leading to HF formation | - Use reactors and fittings made of compatible materials (e.g., Monel, Nickel, Stainless Steel).- Ensure a strictly anhydrous system. | [1][9] |
Experimental Protocols
Protocol 1: Industrial Synthesis of this compound
This protocol describes a general method for the gas-phase synthesis of this compound, a common industrial process.[10][11][12]
Objective: To produce this compound by reacting trichloroacetyl chloride with anhydrous hydrogen fluoride.
Materials & Equipment:
-
Vertical tube reactor made of a material resistant to hydrogen fluoride (e.g., Nickel).[11]
-
Fixed-bed chromium-containing fluorination catalyst.[11]
-
Evaporator section for reactants.
-
Condensation and distillation apparatus for product workup.
-
Trichloroacetyl chloride and anhydrous hydrogen fluoride.
Procedure:
-
Catalyst Packing: Pack the vertical tube reactor with the chromium-containing catalyst.[11]
-
Reactant Preparation: Pass trichloroacetyl chloride and anhydrous hydrogen fluoride into an evaporator section, typically heated to around 160°C, to ensure they are in the gaseous state.[11]
-
Reaction: Introduce the mixed gaseous reactants into the heated reactor. The reaction is typically carried out at a temperature range of 270°C to 340°C and a pressure of 1 to 12 bar.[11][12] The molar ratio of hydrogen fluoride to trichloroacetyl chloride is maintained between 5:1 and 12:1.[11]
-
Residence Time: The residence time of the gas mixture in the reactor is generally controlled to be between 5 and 50 seconds.[11]
-
Workup: The product gas stream, containing this compound, HCl, and excess HF, is passed through a condenser. The condensed liquid is then purified by distillation to isolate the this compound.[11][12]
Visualizations
Caption: General workflow for scaling up a chemical reaction from lab to pilot plant.
Caption: Troubleshooting workflow for common issues encountered during scale-up.
Caption: Key safety controls for handling this compound in a pilot plant.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. Buy this compound | 354-34-7 [smolecule.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C2F4O | CID 67716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. TRIFLUOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. benchchem.com [benchchem.com]
- 9. extapps.ksc.nasa.gov [extapps.ksc.nasa.gov]
- 10. This compound | 354-34-7 | Benchchem [benchchem.com]
- 11. US5672748A - Process for preparing this compound - Google Patents [patents.google.com]
- 12. US5672748A - Process for preparing this compound - Google Patents [patents.google.com]
- 13. CA2153106A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. peptide.com [peptide.com]
Dealing with the corrosive nature of trifluoroacetyl fluoride byproducts
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with trifluoroacetyl fluoride (B91410) and its corrosive byproducts. The following troubleshooting guides and FAQs address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary corrosive byproducts generated from trifluoroacetyl fluoride?
A1: The most significant corrosive byproducts are formed when this compound reacts with water, even in trace amounts (e.g., atmospheric moisture). This hydrolysis reaction produces trifluoroacetic acid (TFA) and hydrogen fluoride (HF).[1][2] Both of these byproducts are highly corrosive and present significant safety hazards.
Q2: How does the hydrolysis of this compound occur and what are the products?
A2: this compound is highly reactive towards nucleophiles, including water.[2] The hydrolysis reaction proceeds rapidly to yield trifluoroacetic acid (CF₃COOH) and hydrogen fluoride (HF).[1][2][3] This reaction is a primary concern as it introduces two corrosive compounds into the experimental setup.
Q3: What are the main hazards associated with hydrogen fluoride (HF) and trifluoroacetic acid (TFA)?
A3:
-
Hydrogen Fluoride (HF): HF is an extremely corrosive and toxic gas or liquid.[4] It can cause severe, painful burns to the skin, eyes, and respiratory tract that may not be immediately apparent.[5][6] A unique danger of HF is its ability to penetrate tissues and cause systemic toxicity by binding to calcium, which can lead to cardiac arrest.[7]
-
Trifluoroacetic Acid (TFA): TFA is a strong corrosive acid, estimated to be about one hundred thousand times stronger than acetic acid.[5] It can cause severe burns upon contact with skin, eyes, and mucous membranes.[5]
Q4: What immediate first aid measures should be taken in case of exposure to these byproducts?
A4: Immediate action is critical. For any exposure, seek prompt medical attention.[7][8]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing all contaminated clothing.[9] For suspected HF exposure, after flushing, apply 2.5% calcium gluconate gel to the area.[6][7]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[7][9][10] Do not apply calcium gluconate gel to the eyes.[8] Seek immediate medical attention.[7][9][10]
-
Inhalation: Move the individual to fresh air immediately.[7][9] If breathing is difficult or has stopped, provide artificial respiration but avoid mouth-to-mouth resuscitation.[9] Seek emergency medical help immediately.[9]
Troubleshooting Guides
Issue 1: Visible corrosion, etching, or damage to glassware and stainless steel components.
-
Possible Cause: Formation of hydrogen fluoride (HF) from the reaction of this compound with trace moisture. HF aggressively attacks silica-based materials like glass and can compromise the passive layer of stainless steel.[7][8]
-
Solution:
-
Material Selection: Use reaction vessels and components made from HF-compatible materials. See Table 1 for a summary of material compatibility.
-
Inert Atmosphere: Conduct all experiments under a rigorously dry, inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Dry Reagents: Ensure all reagents and solvents are anhydrous.
-
Issue 2: Inconsistent reaction yields or formation of unexpected side-products.
-
Possible Cause: The acidic byproducts, TFA and HF, can act as unintended catalysts for side reactions, such as polymerization or degradation of sensitive functional groups.
-
Solution:
-
Acid Scavenger: Include a non-nucleophilic, sterically hindered base in the reaction mixture to neutralize acidic byproducts as they form.
-
Temperature Control: Lowering the reaction temperature may reduce the rate of side reactions.[11]
-
Strictly Anhydrous Conditions: Preventing the formation of the acidic byproducts in the first place is the most effective strategy.
-
Issue 3: Pressure buildup in a sealed reaction vessel.
-
Possible Cause: The hydrolysis of this compound produces gaseous hydrogen fluoride, especially at elevated temperatures, leading to a rapid increase in pressure.[7] this compound itself is a gas at room temperature (boiling point: -59 °C).
-
Solution:
-
Venting: Never run reactions in a completely sealed system. Ensure the vessel is equipped with a pressure-relief device.
-
Scrubbing: Vent the reaction through a scrubbing system containing a basic solution (e.g., sodium bicarbonate, soda lime) to neutralize corrosive and toxic off-gases.
-
Data Presentation
Table 1: Material Compatibility with this compound and its Hydrolysis Byproducts (HF, TFA)
| Material Class | Material | Compatibility Rating | Notes |
| Metals | Nickel, Monel | Excellent | Preferred for handling pure fluorine and HF, especially under pressure.[12] |
| Copper, Brass | Good | Forms a stable, passive fluoride film that resists further attack.[12] | |
| Stainless Steel | Fair to Poor | Susceptible to corrosion by HF, especially in the presence of moisture. | |
| Aluminum | Poor | Readily attacked by HF. | |
| Plastics | PTFE (Teflon), PFA, FEP | Excellent | Highly resistant to both HF and TFA.[8][12] |
| Polyethylene, Polypropylene | Good | Suitable for storing and handling aqueous solutions of HF and TFA.[8] | |
| Glass/Ceramics | Borosilicate Glass, Ceramics | Severe Attack | Should not be used. HF readily dissolves silica.[7][8] |
| Elastomers | Viton®, Butyl Rubber | Good | Often recommended for seals and gloves when working with HF.[8] |
| Neoprene | Good | Recommended for gloves to protect against both fluorine and HF films.[13] | |
| Nitrile | Fair | Suitable for splash protection but has limited resistance to prolonged exposure.[5][8] |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face | Tightly fitting chemical splash goggles and a face shield.[9][14] | Protects against splashes of corrosive liquids and gas exposure. |
| Respiratory | Full-face respirator with an appropriate acid gas/fluoride cartridge or a self-contained breathing apparatus (SCBA).[5][7][9] | This compound is fatal if inhaled, and byproducts are highly corrosive to the respiratory tract.[1][9] |
| Hand | Heavy-duty, chemical-resistant gloves (e.g., Butyl, Viton®, Neoprene).[8][13][15] Wearing two pairs of gloves (double-gloving) is recommended. | Provides robust protection against skin contact. Nitrile is insufficient for high-risk operations.[5] |
| Body | Flame-resistant lab coat and a chemical-resistant apron.[5][9][14] | Protects against splashes and contact with corrosive materials. |
| Footwear | Closed-toe, chemical-resistant shoes or boots.[14] | Prevents exposure from spills. |
Visualizations and Diagrams
Caption: Formation pathway of corrosive byproducts.
Experimental Protocols
Protocol 1: Safe Quenching and Workup of Reactions
This protocol outlines a general procedure for safely neutralizing and working up a reaction mixture containing this compound and its acidic byproducts.
-
Preparation: Before starting, ensure a basic quenching solution (e.g., saturated sodium bicarbonate) is prepared and cooled in an ice bath. Also, ensure an acid gas trap/scrubber is attached to the reaction apparatus.
-
Cooling: Once the reaction is complete, cool the reaction vessel to 0 °C or lower using an appropriate cooling bath (e.g., ice-water or dry ice/acetone).[11]
-
Slow Addition: While vigorously stirring, slowly and carefully add the cooled reaction mixture to the quenching solution via a cannula or dropping funnel. Never add the quenching solution to the reaction mixture , as this can cause a violent, exothermic reaction.[4]
-
Monitoring: Monitor the gas evolution and temperature of the quenching mixture. The addition rate should be controlled to prevent excessive foaming or a rapid temperature increase.
-
Neutralization Check: After the addition is complete, allow the mixture to stir while slowly warming to room temperature. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Extraction: Proceed with standard aqueous workup and extraction using an appropriate organic solvent.
-
Waste Disposal: Dispose of all aqueous waste according to institutional guidelines for fluoride-containing waste.
Caption: Workflow for safely quenching reactions.
Protocol 2: Spill Cleanup and Neutralization
This protocol is for small, manageable spills within a chemical fume hood. For large spills, evacuate the area immediately and contact emergency services.[8]
-
Alert Personnel: Immediately alert others in the laboratory and ensure the fume hood sash is kept as low as possible.
-
Don PPE: Wear appropriate PPE as detailed in Table 2, including a respirator and heavy-duty gloves.
-
Containment: If the spill is liquid, contain it by creating a dike around the spill with a compatible absorbent material. Do not use silica-based absorbents (like sand or kitty litter) as HF reacts to form toxic silicon tetrafluoride gas.[8] Use a spill kit specifically designed for HF, which contains a calcium-based neutralizer (e.g., calcium carbonate or calcium hydroxide).[16]
-
Neutralization: Liberally cover the spill with the neutralizing agent (e.g., calcium carbonate powder or a lime/water slurry).[16] The reaction between limestone and HF can be slow due to the formation of an insoluble calcium fluoride layer, so a slurry and stirring may be necessary.[16]
-
Collection: Allow the neutralizer to react completely. Carefully scoop the resulting solid mixture into a clearly labeled, compatible (e.g., polyethylene) container for hazardous waste.
-
Decontamination: Wipe the spill area with a wet cloth, then wash with a soap and water solution. Place all cleaning materials into the hazardous waste container.
-
Disposal: Seal the container and dispose of it through your institution's hazardous waste management program.
Caption: Decision tree for responding to a spill.
References
- 1. Buy this compound | 354-34-7 [smolecule.com]
- 2. This compound | 354-34-7 | Benchchem [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. scienceequip.com.au [scienceequip.com.au]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. eng.uwo.ca [eng.uwo.ca]
- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. echemi.com [echemi.com]
- 10. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. extapps.ksc.nasa.gov [extapps.ksc.nasa.gov]
- 13. ipo.rutgers.edu [ipo.rutgers.edu]
- 14. questron.ca [questron.ca]
- 15. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 16. osti.gov [osti.gov]
Validation & Comparative
A Comparative Guide to Trifluoroacetylating Agents: Trifluoroacetyl Fluoride vs. Trifluoroacetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoroacetyl (CF₃CO) group is a pivotal strategy in modern organic synthesis and drug development. This moiety can serve as a versatile protecting group for amines and alcohols, enhance the volatility of molecules for gas chromatography, and is a key building block for various fluorinated compounds. The choice of the trifluoroacetylating agent is critical for the success of a synthesis, dictating reaction efficiency, selectivity, and scalability.
This guide provides an objective, data-driven comparison between two common trifluoroacetylating agents: Trifluoroacetyl Fluoride (B91410) (TFAF) and Trifluoroacetic Anhydride (B1165640) (TFAA). We will delve into their relative reactivity, performance in acylation reactions, and safety considerations to assist researchers in making an informed selection.
Overview of Physical and Chemical Properties
A fundamental understanding of the physicochemical properties of each reagent is essential for safe handling and effective application. TFAF is a highly toxic, corrosive gas, while TFAA is a volatile, corrosive liquid.
| Property | Trifluoroacetyl Fluoride (TFAF) | Trifluoroacetic Anhydride (TFAA) |
| CAS Number | 354-34-7 | 407-25-0 |
| Molecular Formula | C₂F₄O | C₄F₆O₃ |
| Molecular Weight | 116.01 g/mol | 210.03 g/mol |
| Physical State | Gas | Colorless Liquid |
| Boiling Point | Not specified in results | 39.5-40 °C |
| Density | Not specified in results | ~1.49 g/mL |
| Key Hazards | Fatal if inhaled, causes severe skin burns and eye damage, reacts violently with water. | Causes severe skin burns and eye damage, harmful if inhaled, reacts violently with water. |
Reactivity and Performance in Acylation
The reactivity of an acylating agent is governed by the electrophilicity of the carbonyl carbon and the leaving group's ability. In nucleophilic acyl substitution, a more stable (i.e., less basic) leaving group generally leads to a more reactive acylating agent.
-
Trifluoroacetic Anhydride (TFAA): The leaving group is the trifluoroacetate (B77799) anion (CF₃COO⁻).
-
This compound (TFAF): The leaving group is the fluoride anion (F⁻).
The high reactivity of TFAA makes it an exceptionally efficient reagent for the acylation of a broad range of nucleophiles, including alcohols, amines, and phenols. Reactions are often rapid and can be conducted at or below room temperature.
Comparative Performance Data
While direct head-to-head comparative studies were not identified in the search results, the following tables summarize typical reaction conditions and yields for the trifluoroacetylation of representative substrates using TFAA. Data for similar transformations with TFAF is sparse in the literature, reflecting its less common use in standard laboratory synthesis compared to TFAA.
Table 1: N-Trifluoroacetylation of Aniline
| Reagent | Conditions | Yield | Reference |
| TFAA | Dichloromethane (B109758) (DCM), 0 °C to room temp, 1-4 hours | High (quantitative is common) | Based on general procedures |
| TFAF | Data not available in searched results | - | - |
Table 2: O-Trifluoroacetylation of Benzyl Alcohol
| Reagent | Conditions | Yield | Reference |
| TFAA | Dichloromethane (DCM), Pyridine (B92270) (cat.), 0 °C to room temp | High (often >95%) | Based on general procedures |
| TFAF | Data not available in searched results | - | - |
Experimental Protocols
The following are representative protocols for trifluoroacetylation reactions using Trifluoroacetic Anhydride.
Protocol 1: General Procedure for N-Trifluoroacetylation of a Primary Amine using TFAA
Materials:
-
Primary amine substrate
-
Trifluoroacetic anhydride (TFAA) (1.1 - 1.5 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve the amine substrate in a suitable volume of anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add TFAA (1.1 to 1.5 equivalents) to the stirred solution via syringe.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1-4 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude N-trifluoroacetylated product.
-
If necessary, purify the product by column chromatography or recrystallization.
Protocol 2: General Procedure for O-Trifluoroacetylation of an Alcohol using TFAA
Materials:
-
Alcohol substrate
-
Trifluoroacetic anhydride (TFAA) (1.2 - 2.0 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA) (1.2 - 2.0 equivalents, as base and catalyst)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve the alcohol substrate and pyridine (or TEA) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add TFAA dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction for completion by TLC.
-
Quench the reaction by adding deionized water.
-
Transfer to a separatory funnel, wash the organic layer sequentially with dilute HCl (if a basic catalyst was used), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting trifluoroacetate ester by column chromatography if needed.
Choosing the Right Reagent: A Decision Guide
The selection between TFAF and TFAA hinges on factors of reactivity, safety, and availability.
-
Trifluoroacetic Anhydride (TFAA) is the reagent of choice for most standard laboratory applications. Its high reactivity ensures efficient acylation of a wide variety of substrates under mild conditions. As a liquid, it is significantly easier and safer to handle than a toxic gas.
-
This compound (TFAF) is a highly reactive and hazardous gas. Its use is generally restricted to specialized applications where its specific properties are required, and where appropriate gas handling equipment and safety protocols are in place.
Safety and Handling
Both reagents are hazardous and must be handled with extreme care in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE).
This compound (TFAF):
-
Hazards: A highly toxic, corrosive, and water-reactive gas. Inhalation can cause severe lung damage and may be fatal. Contact with skin and eyes will cause severe burns.
-
Handling: Must be handled in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, a face shield, and a respirator. Systems should be checked for leaks, and gas detectors are recommended.
-
Storage: Store in properly sealed containers in a cool, dry place away from incompatible materials like water, acids, and bases.
Trifluoroacetic Anhydride (TFAA):
-
Hazards: A corrosive liquid that causes severe skin burns and eye damage. It is harmful if inhaled and reacts violently with water. It is moisture-sensitive.
-
Handling: Use in a chemical fume hood with good ventilation. Wear protective gloves, safety glasses or goggles, and a face shield. Ensure emergency eyewash stations and safety showers are readily accessible.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated area under an inert atmosphere. Store away from water, alcohols, oxidizing agents, and strong bases.
The general mechanism for nucleophilic acyl substitution, applicable to both reagents, is depicted below.
Conclusion
For the vast majority of trifluoroacetylation reactions in research and development, Trifluoroacetic Anhydride (TFAA) is the superior reagent. Its high reactivity, coupled with its liquid state, makes it more effective, convenient, and safer to handle than the highly toxic and difficult-to-manage gas, this compound (TFAF). The use of TFAF should be reserved for highly specialized applications where its unique properties are indispensable and the necessary engineering controls and safety measures are rigorously implemented.
A Comparative Guide to Trifluoroacetyl Fluoride and Other Fluorinating Agents for Drug Discovery
For researchers, scientists, and drug development professionals, the incorporation of fluorine into organic molecules is a critical strategy for modulating pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The choice of fluorinating agent is a pivotal decision in the synthesis of novel therapeutic agents. This guide provides an objective comparison of trifluoroacetyl fluoride (B91410) with other common fluorinating agents, supported by experimental data, to aid in the selection of the most suitable reagent for specific synthetic needs.
Trifluoroacetyl fluoride is a potent agent for introducing the trifluoroacetyl group, a fluorine-containing moiety that can significantly alter the properties of a molecule.[1] This guide will compare its performance with another common trifluoroacetylating agent, trifluoroacetic anhydride (B1165640) (TFAA), and contrast its utility with other classes of fluorinating agents, namely deoxyfluorinating agents like DAST and Deoxo-Fluor, and electrophilic fluorinating agents like Selectfluor.
Data Presentation: Comparative Performance of Fluorinating Agents
The following tables summarize the performance of this compound and other selected fluorinating agents in their respective typical applications.
Table 1: Comparison of Trifluoroacetylating Agents for the Trifluoroacetylation of a Primary Alcohol
| Reagent | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | Propanol | Propyl trifluoroacetate | Organic solvent, KF, room temp. | High (specific yield not reported, but generally efficient) | [2] |
| Trifluoroacetic Anhydride (TFAA) | Ethanol | Ethyl trifluoroacetate | Neat or in solvent, often with base (e.g., pyridine) | ~95% | [3][4] |
Table 2: Performance of Deoxyfluorinating Agents in the Conversion of Alcohols to Alkyl Fluorides
| Reagent | Substrate Class | Product | Typical Reaction Conditions | Typical Yield (%) | Reference |
| DAST | Primary Alcohol | Primary Alkyl Fluoride | CH₂Cl₂, -78 °C to rt | 70-95 | [5][6] |
| Deoxo-Fluor | Primary Alcohol | Primary Alkyl Fluoride | CH₂Cl₂, 0 °C to rt | 80-98 | [7] |
| DAST | Secondary Alcohol | Secondary Alkyl Fluoride | CH₂Cl₂, -78 °C to rt | 60-90 (elimination side products possible) | [8] |
| Deoxo-Fluor | Secondary Alcohol | Secondary Alkyl Fluoride | CH₂Cl₂, 0 °C to rt | 70-95 (often less elimination than DAST) |
Table 3: Performance of Selectfluor in the Electrophilic Fluorination of β-Ketoesters
| Reagent | Substrate | Product | Typical Reaction Conditions | Typical Yield (%) | Reference |
| Selectfluor | Ethyl 2-oxocyclopentanecarboxylate | Ethyl 1-fluoro-2-oxocyclopentanecarboxylate | Acetonitrile, room temp. | 85-95 | [9][10] |
| Selectfluor | Ethyl benzoylacetate | Ethyl 2-fluoro-2-benzoylacetate | Acetonitrile/water, room temp. | ~90 | [11] |
Experimental Protocols
Detailed methodologies for key experiments utilizing these fluorinating agents are provided below.
Protocol 1: Trifluoroacetylation of a Primary Amine using Trifluoroacetic Anhydride
This protocol describes a general procedure for the N-trifluoroacetylation of a primary amine.
Materials:
-
Primary amine (1.0 equiv)
-
Trifluoroacetic anhydride (TFAA) (1.1 equiv)
-
Triethylamine (B128534) (TEA) (1.2 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the primary amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired N-trifluoroacetylated amine.[12]
Protocol 2: Deoxyfluorination of a Primary Alcohol using DAST
This protocol provides a general method for the conversion of a primary alcohol to a primary alkyl fluoride.
Materials:
-
Primary alcohol (1.0 equiv)
-
Diethylaminosulfur trifluoride (DAST) (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a fume hood, dissolve the primary alcohol (1.0 equiv) in anhydrous dichloromethane in a flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DAST (1.2 equiv) dropwise to the cold, stirred solution.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the alkyl fluoride.[5]
Safety Note: DAST is toxic, corrosive, and moisture-sensitive. It can decompose violently upon heating. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 3: Electrophilic Fluorination of a β-Ketoester using Selectfluor
This protocol outlines a typical procedure for the α-fluorination of a β-ketoester.
Materials:
-
β-ketoester (1.0 equiv)
-
Selectfluor (1.1 equiv)
-
Acetonitrile
-
Water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the β-ketoester (1.0 equiv) in acetonitrile, add Selectfluor (1.1 equiv).
-
Stir the mixture at room temperature for 4-19 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the α-fluorinated β-ketoester.[11]
Mandatory Visualization
The following diagrams illustrate the reaction mechanisms and a logical workflow for selecting a fluorinating agent.
Caption: Mechanism of alcohol trifluoroacetylation with this compound.
Caption: Mechanism of alcohol deoxyfluorination with DAST.
Caption: Mechanism of electrophilic fluorination with Selectfluor.
Caption: Workflow for selecting an appropriate fluorinating agent.
References
- 1. This compound | 354-34-7 | Benchchem [benchchem.com]
- 2. CN104387272B - Preparation method of trifluoroacetic acid ester - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 7. Deoxofluor - Enamine [enamine.net]
- 8. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Trifluoroacetic Anhydride (TFAA) [commonorganicchemistry.com]
A Researcher's Guide to Trifluoroacetylation Derivatization for GC-MS Quantification
For researchers, scientists, and drug development professionals seeking robust and sensitive quantification of analytes by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is a critical step. This guide provides an in-depth comparison of trifluoroacetylation (TFA) with other common derivatization techniques, supported by experimental data and detailed protocols. We will explore the validation of TFA derivatization, highlighting its advantages in enhancing analyte volatility, improving chromatographic peak shape, and increasing detection sensitivity.
Trifluoroacetylation is a widely employed derivatization technique in GC-MS analysis. It involves the introduction of a trifluoroacetyl group into the analyte molecule, typically by reacting it with an acylating agent such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA). This process is particularly beneficial for polar compounds containing active hydrogens, such as alcohols, phenols, amines, and thiols, which often exhibit poor chromatographic behavior in their native form. The resulting trifluoroacetyl derivatives are more volatile, more thermally stable, and often provide characteristic mass spectral fragmentation patterns, facilitating both qualitative and quantitative analysis.
Performance Comparison of Derivatization Reagents
The choice of derivatization reagent is paramount and depends on the specific analyte and the analytical objectives. While silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are popular, trifluoroacetylation and other acylation methods offer distinct advantages in certain applications.
Amphetamines and Related Compounds
For the analysis of amphetamines, trifluoroacetylation and other fluoroacylation methods are frequently the methods of choice. The resulting derivatives are stable and provide excellent sensitivity. A comparison of trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) for the analysis of various amphetamines in oral fluid reveals comparable performance, with PFPA showing slightly better sensitivity in some cases.
| Analyte | Derivatizing Agent | Linearity (Concentration Range) | r² | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Amphetamine (AMP) | TFAA | 5 - 1000 ng/mL | > 0.99 | - | 5 | [1] |
| Methamphetamine (MA) | TFAA | 5 - 1000 ng/mL | > 0.99 | - | 5 | [1] |
| MDMA | TFAA | 5 - 1000 ng/mL | > 0.99 | - | 5 | [1] |
| Amphetamine (AMP) | PFPA | 5 - 1000 ng/mL | > 0.99 | - | 2.5 | [1] |
| Methamphetamine (MA) | PFPA | 5 - 1000 ng/mL | > 0.99 | - | 2.5 | [1] |
| MDMA | PFPA | 5 - 1000 ng/mL | > 0.99 | - | 2.5 | [1] |
| Amphetamine (AMP) | HFBA | 10 - 1000 ng/mL | > 0.99 | - | 10 | [1] |
| Methamphetamine (MA) | HFBA | 10 - 1000 ng/mL | > 0.99 | - | 10 | [1] |
| MDMA | HFBA | 10 - 1000 ng/mL | > 0.99 | - | 10 | [1] |
| Amphetamine & others | MBTFA | 5 - 100 ng/mL | > 0.999 | 2.5 - 6.9 | - | [2][3] |
Data compiled from multiple sources. Direct comparison should be made with caution as experimental conditions may vary.
Steroids
In steroid analysis, silylation is a common derivatization technique. However, for certain sterols, particularly those with sterically hindered hydroxyl groups, trifluoroacetylation offers significant advantages. For instance, in the analysis of stera-3β,5α,6β-triols, conventional silylation reagents fail to derivatize the 5α hydroxyl group, leading to poor chromatographic peak shape.[4] Trifluoroacetylation, on the other hand, effectively derivatizes all three hydroxyl groups, resulting in improved stability, shorter retention times, and better chromatographic properties.[4][5]
| Analyte Class | Derivatization Method | Key Advantages | Reference |
| Steroids (e.g., Anabolic Steroids) | Trifluoroacetylation | Good stability of derivatives, sensitive detection in SIM mode. | [1] |
| Steroids (e.g., Testosterone) | Silylation (BSTFA) | Widely used, effective for many steroids. | [6] |
| Sterically Hindered Sterols | Trifluoroacetylation | Overcomes steric hindrance, complete derivatization, improved peak shape and stability compared to silylation. | [4][5] |
Amino Acids
For the analysis of amino acids, which contain both amino and carboxyl functional groups, a two-step derivatization process is often employed. One such method involves silylation of the carboxyl group followed by trifluoroacetylation of the amino group. This approach has been shown to provide good linearity and low limits of detection for a range of amino acids.
| Analyte | Derivatization Method | Linearity (Concentration Range) | Correlation Coefficient (r) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Various Amino Acids | TMS - TFA | 10 - 500 ng/mL | 0.938 - 0.999 | 10 - 90 | 80 - 500 | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful derivatization and subsequent GC-MS analysis. Below are representative protocols for the trifluoroacetylation of different classes of compounds.
Protocol 1: Trifluoroacetylation of Primary and Secondary Amines (e.g., Amphetamines)
This protocol is adapted for the derivatization of amphetamines in a prepared sample extract.
Materials:
-
Dried sample extract
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous ethyl acetate (B1210297) or other suitable solvent
-
GC vials with inserts
-
Heating block or oven
-
Nitrogen gas supply for evaporation (if necessary)
Procedure:
-
Ensure the sample extract is completely dry. If necessary, evaporate any remaining solvent under a gentle stream of nitrogen.
-
To the dried residue in a GC vial, add 100 µL of anhydrous ethyl acetate.
-
Add 50 µL of TFAA to the vial.
-
Cap the vial tightly and vortex for approximately 30 seconds.
-
Heat the mixture at 60-70°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
The sample is now ready for injection into the GC-MS system. Alternatively, the excess reagent and solvent can be evaporated under a gentle stream of nitrogen, and the residue redissolved in a suitable solvent for analysis.[7]
Protocol 2: Trifluoroacetylation of Steroids
This protocol is suitable for steroids with hydroxyl groups, particularly those that are sterically hindered.
Materials:
-
Dried sample extract containing steroids (2–100 ng)
-
Internal standard
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Trifluoroacetic anhydride (TFAA)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Heating block
-
Nitrogen gas supply
Procedure:
-
To the dried sample extract in a glass vial, add the internal standard.
-
Add 200 µL of anhydrous THF and 100 µL of TFAA.
-
Seal the vial with a PTFE-lined screw cap and heat the mixture at 68–70 °C for 24 hours.[4]
-
After cooling, evaporate the mixture to dryness under a gentle stream of nitrogen at 50 °C.
-
To protect the GC column from any residual trifluoroacetic acid, dissolve the residue in BSTFA before injection. This step silylates any remaining acidic byproducts.[4]
Mandatory Visualizations
To aid in the understanding of the experimental workflow and the decision-making process for selecting a derivatization reagent, the following diagrams are provided.
Caption: Experimental workflow for trifluoroacetylation derivatization and GC-MS analysis.
Caption: Decision tree for selecting a suitable derivatization method for GC-MS analysis.
Conclusion
The validation of trifluoroacetylation derivatization for GC-MS quantification demonstrates its efficacy for a wide range of analytes. For compounds like amphetamines, it provides robust and sensitive analysis. In the case of sterically hindered steroids, trifluoroacetylation proves to be superior to more common silylation methods by enabling complete derivatization and improving chromatographic performance. While a two-step approach may be necessary for complex molecules like amino acids, the resulting derivatives are well-suited for GC-MS analysis.
The choice of derivatization reagent and protocol should be carefully considered based on the analyte's structure and the analytical requirements. By following validated protocols and understanding the principles of derivatization, researchers can significantly enhance the quality and reliability of their GC-MS quantitative data.
References
- 1. DSpace at KIST: Detection of anabolic steroids by GC/SIM/MS with trifluoroacetylation in equine plasma and urine [pubs.kist.re.kr]
- 2. researchgate.net [researchgate.net]
- 3. GC-MS determination of amphetamines in serum using on-line trifluoroacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Trifluoroacetyl Fluoride Purity Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for determining the purity of trifluoroacetyl fluoride (B91410), a critical reagent in organic synthesis and pharmaceutical development. The selection of an appropriate analytical technique is paramount for ensuring the quality and consistency of this highly reactive compound. This document outlines the principles, experimental protocols, and performance characteristics of three key analytical methods: Gas Chromatography (GC), Fourier-Transform Infrared Spectroscopy (FTIR), and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy.
Overview of Analytical Methods
Trifluoroacetyl fluoride (CF₃COF) is a colorless, reactive gas, and its purity is often compromised by starting materials, byproducts, or degradation products. The most common impurities include trifluoroacetic acid (from hydrolysis), and other halogenated compounds. An ideal analytical method should be able to separate and quantify this compound from these potential impurities with high accuracy and precision.
Here, we compare three powerful analytical techniques suitable for this purpose:
-
Gas Chromatography (GC): A separation technique ideal for volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID), it offers high sensitivity for organic compounds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A spectroscopic technique that identifies and quantifies molecules based on their vibrational modes. The strong carbonyl (C=O) absorption of this compound provides a basis for quantification.
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: A highly specific and quantitative technique that directly probes the fluorine nuclei in the molecule, offering excellent chemical shift dispersion and minimal interference for organofluorine compounds.
The general workflow for analyzing the purity of this compound using these methods is depicted below.
Method Comparison: Performance and Characteristics
The choice of analytical method often depends on the specific requirements of the analysis, such as the need for high throughput, accuracy, or the identification of unknown impurities. The following table summarizes the key performance characteristics of GC-FID, FTIR, and ¹⁹F NMR for this compound purity determination, based on data from the analysis of similar volatile and fluorinated compounds.
| Parameter | Gas Chromatography (GC-FID) | FTIR Spectroscopy | ¹⁹F NMR Spectroscopy |
| Principle | Separation based on volatility and column interaction, detection by flame ionization. | Absorption of infrared radiation by molecular vibrations. | Nuclear magnetic resonance of the ¹⁹F nucleus. |
| Selectivity | Good, depends on column and separation conditions. | Moderate, potential for overlapping bands with impurities. | Excellent, highly specific to fluorine-containing compounds. |
| Sensitivity | High (ng to pg level).[1] | Moderate (µg to mg level).[2][3] | High, with excellent signal-to-noise.[4][5] |
| Limit of Detection (LOD) | Low (ppm range for related compounds).[6][7] | Higher, dependent on path length and molar absorptivity.[2][3] | Low (µM to mM range).[8] |
| Limit of Quantification (LOQ) | Low (ppm range for related compounds).[1][6][7] | Higher, requires careful calibration.[2] | Low (µM to mM range).[8] |
| Accuracy | High, with proper calibration. | Good, dependent on spectral resolution and calibration. | Excellent, often considered a primary ratio method.[9][10] |
| Precision (RSD) | Excellent (<2%).[6][7] | Good (<5%). | Excellent (<1%).[4][9] |
| Sample Throughput | High, with autosampler. | High, rapid analysis time. | Moderate, requires longer acquisition times for high precision. |
| Impurity Identification | Possible with MS detector (GC-MS). | Limited, requires spectral libraries. | Excellent for fluorinated impurities. |
| Ease of Use | Moderate, requires skilled operator. | Relatively simple. | Requires specialized equipment and expertise. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible results. The following sections provide model protocols for each analytical technique, which can be adapted and validated for specific laboratory conditions.
Gas Chromatography with Flame Ionization Detector (GC-FID)
This method is suitable for the routine quality control of this compound, providing excellent separation of volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column suitable for volatile fluorinated compounds (e.g., ZB-624 or equivalent).[1]
-
Gas-tight syringe for sample injection.
Experimental Parameters:
| Parameter | Value |
| Column | Zebron ZB-624, 30 m x 0.32 mm ID, 1.80 µm film thickness[1] |
| Carrier Gas | Helium or Nitrogen, constant flow of 1-2 mL/min |
| Injector Temperature | 150 °C (or optimized based on sample stability) |
| Detector Temperature | 250 °C[11] |
| Oven Temperature Program | Initial: 40 °C for 5 min, Ramp: 10 °C/min to 200 °C, Hold: 5 min |
| Injection Volume | 0.1 - 1.0 µL of gas |
| Split Ratio | 50:1 or optimized for desired sensitivity[11] |
Sample Preparation: Due to the gaseous nature and reactivity of this compound, direct gas-phase injection is required. A gas-tight syringe should be used to draw a known volume of the gas from the sample container and inject it directly into the GC inlet.
Data Analysis: The purity of this compound is determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram. For higher accuracy, an internal or external standard method can be developed and validated.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy offers a rapid and non-destructive method for purity assessment, particularly useful for identifying functional groups of impurities.
Instrumentation:
-
FTIR spectrometer with a detector sensitive in the mid-IR region.
-
Gas cell with a known path length (e.g., 10 cm) and IR-transparent windows (e.g., KBr or ZnSe).
Experimental Parameters:
| Parameter | Value |
| Spectral Range | 4000 - 400 cm⁻¹[12] |
| Resolution | 2 - 4 cm⁻¹[13] |
| Number of Scans | 32 - 64 |
| Apodization | Happ-Genzel |
Sample Preparation: The gas cell is first evacuated to obtain a background spectrum. The this compound gas is then introduced into the cell at a known pressure.
Data Analysis: The purity can be estimated by monitoring the characteristic absorption band of the carbonyl group (C=O) in this compound, which appears at a distinct frequency (typically around 1880 cm⁻¹ for acyl fluorides). The presence of impurities such as trifluoroacetic acid can be detected by its characteristic O-H and C=O stretching bands. For quantitative analysis, a calibration curve can be generated by plotting the absorbance of the this compound peak against known concentrations.[14][15]
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR is a highly specific and accurate method for the quantitative analysis of this compound, as it directly measures the fluorine nuclei.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
5 mm NMR tubes.
Experimental Parameters:
| Parameter | Value |
| Solvent | Deuterated inert solvent (e.g., CDCl₃, Acetone-d₆) |
| Internal Standard | A stable fluorinated compound with a known purity and a resonance that does not overlap with the sample signals (e.g., trifluorotoluene).[4] |
| Pulse Angle | 90° for accurate quantification[4][5] |
| Relaxation Delay (d1) | 5-7 times the longest T₁ relaxation time of the fluorine nuclei to ensure full relaxation.[5] |
| Number of Scans | 16 or higher for good signal-to-noise ratio[5] |
| Spectral Width | Sufficient to cover all fluorine signals of interest. |
Sample Preparation: A known amount of the this compound gas is carefully condensed and dissolved in a known volume of a deuterated solvent containing a precise amount of the internal standard in a sealed NMR tube.
Data Analysis: The purity of this compound is calculated by comparing the integrated area of its ¹⁹F NMR signal to the integrated area of the internal standard's signal, taking into account the number of fluorine atoms contributing to each signal and the molar masses of the compounds.[4]
Conclusion and Recommendations
The choice of the most suitable analytical method for determining the purity of this compound depends on the specific analytical needs.
-
GC-FID is a robust and sensitive method, well-suited for routine quality control and for detecting volatile organic impurities. Its high throughput makes it ideal for process monitoring.
-
FTIR Spectroscopy provides a rapid, non-destructive screening tool. It is particularly useful for the quick identification of functional groups of potential impurities, such as the hydroxyl group in trifluoroacetic acid.
-
¹⁹F NMR Spectroscopy stands out as the most accurate and specific method for the quantitative determination of this compound purity. Its ability to directly quantify based on the fluorine signal with minimal interference makes it an excellent choice for reference material characterization and for applications where high accuracy is paramount.
For comprehensive purity analysis, a combination of these techniques is often beneficial. For instance, GC-MS (Mass Spectrometry) can be used to identify unknown volatile impurities, while ¹⁹F NMR can provide a highly accurate quantification of the main component and any fluorinated impurities. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting and implementing the most appropriate analytical strategy for their specific requirements.
References
- 1. cris.unibo.it [cris.unibo.it]
- 2. FTIR Sample Handling Buyer's Guide | Labcompare.com [labcompare.com]
- 3. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharma-asia.com [biopharma-asia.com]
- 6. jppres.com [jppres.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. acgpubs.org [acgpubs.org]
- 10. ACG Publications - A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy [acgpubs.org]
- 11. Prediction of response factors for gas chromatography with flame ionization detection: Algorithm improvement, extension to silylated compounds, and application to the quantification of metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rtilab.com [rtilab.com]
- 13. Fourier-transform infrared spectroscopy for monitoring proteolytic reactions using dry-films treated with trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. impactfactor.org [impactfactor.org]
- 15. Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy [pubs.sciepub.com]
A Comparative Guide to Quantitative ¹⁹F NMR Analysis of Trifluoroacetylated Compounds
For Researchers, Scientists, and Drug Development Professionals
The trifluoroacetyl (TFA) group is a crucial moiety in many pharmaceuticals and agrochemicals. Its quantitative analysis is paramount for quality control, reaction monitoring, and metabolic studies. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and direct method for the quantification of trifluoroacetylated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. This guide provides a comparative overview of common internal standards used in quantitative ¹⁹F NMR (qNMR) for the analysis of trifluoroacetylated compounds, supported by experimental data and detailed protocols.
Choosing an Appropriate Internal Standard
The selection of a suitable internal standard is critical for accurate and precise qNMR analysis. An ideal internal standard should:
-
Be chemically inert and not react with the analyte or solvent.
-
Have a simple ¹⁹F NMR spectrum, preferably a single sharp peak.
-
Have a chemical shift that does not overlap with the signals of the analyte or any impurities.
-
Be of high purity.
-
Have a relaxation time (T₁) similar to that of the analyte for accurate integration.
This guide focuses on two commonly used internal standards for the qNMR analysis of trifluoroacetylated compounds: Trifluoroacetic acid (TFA) and Benzotrifluoride (BTF) .
Comparison of Internal Standards
The following tables summarize the performance of Trifluoroacetic acid (TFA) and Benzotrifluoride as internal standards for the quantitative analysis of trifluoroacetylated compounds. The data presented is collated from various studies to provide a comparative overview.
Table 1: Performance Characteristics of Internal Standards
| Parameter | Trifluoroacetic Acid (TFA) | Benzotrifluoride (BTF) | Notes |
| Chemical Shift (δ) | ~ -75 to -79 ppm[1] | ~ -63 ppm | The chemical shift of TFA can be influenced by solvent and pH. |
| Signal Characteristics | Sharp, single peak[1] | Sharp, single peak | Both provide simple signals ideal for integration. |
| Reactivity | Acidic, can react with basic compounds or be sensitive to pH changes.[2] | Generally inert. | The acidity of TFA can be a significant drawback in certain applications.[2] |
| Solubility | Good solubility in a wide range of deuterated solvents.[1] | Soluble in most organic deuterated solvents. | |
| Purity | High purity is commercially available. | High purity is commercially available. | Purity should always be verified. |
Table 2: Validation Data for qNMR Methods Using Different Internal Standards
| Validation Parameter | Method using Trifluoroacetic Acid (TFA) | Method using Benzotrifluoride (BTF) |
| Linearity (R²) | 0.998 - 0.999 | > 0.99 |
| Accuracy (% Recovery) | 96.3 - 99.5% | Typically > 95% |
| Precision (RSD) | Intraday: 0.97%, Interday: 1.2% - 1.76%[1] | Typically < 2% |
| Limit of Detection (LOD) | Analyte dependent | Analyte dependent |
| Limit of Quantification (LOQ) | Analyte dependent | Analyte dependent |
Note: The validation data presented is a summary from multiple sources and may vary depending on the specific trifluoroacetylated analyte, instrumentation, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable qNMR results. Below are generalized protocols for the quantitative analysis of a trifluoroacetylated compound using TFA and BTF as internal standards.
Protocol 1: qNMR using Trifluoroacetic Acid (TFA) as Internal Standard
-
Sample Preparation:
-
Accurately weigh the trifluoroacetylated compound (analyte) and the internal standard (TFA) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Nucleus: ¹⁹F.
-
Pulse Program: A standard one-pulse experiment with proton decoupling (e.g., zgig on Bruker instruments). Inverse-gated decoupling is recommended to suppress the Nuclear Overhauser Effect (NOE).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the analyte and internal standard. A typical starting point is 20-30 seconds.[1]
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N). Typically 16 to 128 scans.
-
Acquisition Time (aq): At least 2-3 seconds to ensure good digital resolution.
-
Spectral Width (sw): Wide enough to encompass the signals of both the analyte and the internal standard.
-
-
Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the signals corresponding to the trifluoroacetyl group of the analyte and the CF₃ group of TFA.
-
Calculate the concentration of the analyte using the following equation:
Concentration_analyte = (Area_analyte / N_analyte) * (N_IS / Area_IS) * (M_IS / M_analyte) * (Weight_IS / Weight_analyte) * Purity_IS
Where:
-
Area is the integral of the signal.
-
N is the number of fluorine atoms in the signal.
-
M is the molar mass.
-
Weight is the mass.
-
Purity is the purity of the internal standard.
-
Protocol 2: qNMR using Benzotrifluoride (BTF) as Internal Standard
The protocol for using Benzotrifluoride is analogous to that of TFA, with the key difference being the chemical shift of the internal standard.
-
Sample Preparation: Follow the same procedure as for TFA, substituting BTF as the internal standard.
-
NMR Data Acquisition: Use the same parameters as for TFA, ensuring the spectral width covers the chemical shifts of both the trifluoroacetylated analyte and BTF (~ -63 ppm).
-
Data Processing and Quantification: Follow the same data processing steps and use the same quantification formula as for TFA.
Visualizations
Workflow for Quantitative ¹⁹F NMR Analysis
Caption: Experimental workflow for quantitative ¹⁹F NMR analysis.
Signaling Pathways in qNMR Quantification
Caption: Logical relationship for calculating analyte concentration in qNMR.
Decision Tree for Internal Standard Selection
Caption: Decision guide for selecting an appropriate internal standard.
Conclusion
Quantitative ¹⁹F NMR is a robust and reliable technique for the analysis of trifluoroacetylated compounds. The choice of internal standard is a critical step in method development. Trifluoroacetic acid is a widely used standard due to its sharp signal and good solubility. However, its acidic nature can be a limitation for certain analytes. Benzotrifluoride offers a more inert alternative. The selection between these and other standards should be based on the specific properties of the analyte and the experimental conditions. Proper method validation, including assessment of linearity, accuracy, and precision, is essential to ensure the reliability of the quantitative results.
References
Stability Showdown: Trifluoroacetyl Derivatives Versus Other Acyl Counterparts in Research and Development
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of chemical synthesis and drug development, the selection of appropriate protecting groups is a critical determinant of experimental success. Among the myriad of options, acyl groups are frequently employed to temporarily shield reactive functionalities, particularly amines and hydroxyls. This guide provides an objective, data-driven comparison of the stability of trifluoroacetyl (TFA) derivatives against other commonly used acyl derivatives: acetyl (Ac), benzoyl (Bz), and pivaloyl (Piv). By understanding their relative stabilities under various conditions, researchers can make more informed decisions in designing synthetic routes and developing robust drug candidates.
Executive Summary
The trifluoroacetyl group exhibits a unique stability profile, characterized by its remarkable resistance to acidic conditions and its susceptibility to cleavage under basic conditions. In contrast, the acetyl group is relatively labile to both acidic and basic hydrolysis. The benzoyl group offers greater stability than the acetyl group, while the pivaloyl group is known for its exceptional steric hindrance and, consequently, high stability towards a wide range of reaction conditions. The choice among these acyl derivatives will, therefore, depend on the specific requirements of the synthetic strategy, particularly the need for orthogonal deprotection schemes.
Data Presentation: A Quantitative Comparison of Acyl Group Stability
To facilitate a direct comparison, the following tables summarize available quantitative data on the hydrolysis rates of various N-acyl and O-acyl derivatives. It is important to note that direct side-by-side comparative studies under identical conditions are limited in the literature. Therefore, the presented data has been collated from various sources and should be interpreted with consideration of the differing experimental parameters.
| Acyl Group | Substrate | Conditions | Rate Constant (k) | Half-life (t½) | Reference |
| Trifluoroacetyl (TFA) | N-Trifluoroacetylglycine | Enzymatic (Acylase I) | - | - | [1] |
| Acetyl (Ac) | Acetamide | 1 M HCl, 65°C | 1.35 x 10⁻⁵ s⁻¹ | ~14.3 hours | [2] |
| Benzoyl (Bz) | Benzamide | 1 M HClO₄ | Rate constants vary with acid concentration | - | [3][4][5] |
| Pivaloyl (Piv) | p-Nitrophenyl pivalate (B1233124) | Enzymatic | - | - | [6][7] |
| Acyl Group | Substrate | Conditions | Rate Constant (k) | Half-life (t½) | Reference |
| Trifluoroacetyl (TFA) | N-Aryl trifluoroacetamides | DBU, neat, 20°C | - | - | [8] |
| Acetyl (Ac) | Acetamide | 0.1 M NaOH | 2.2 x 10⁻⁵ M⁻¹s⁻¹ | - | |
| Benzoyl (Bz) | Benzamide | 1 M NaOH, 100°C | 1.78 x 10⁻⁴ M⁻¹s⁻¹ | - | [3] |
| Pivaloyl (Piv) | Pivoyl-protected alcohols | NaOH, Bu₄NHSO₄, THF | - | >3 hours (secondary alcohols) |
Table 2: Stability of Acyl Derivatives under Basic Conditions. This table illustrates the lability of acyl derivatives in the presence of base. The trifluoroacetyl group is notably sensitive to basic cleavage. While quantitative rate constants are not uniformly available for direct comparison, the provided data and qualitative observations indicate a faster cleavage for TFA derivatives compared to their acetyl and benzoyl counterparts. The pivaloyl group demonstrates significant resistance to basic hydrolysis due to steric hindrance.
| Acyl Group | Substrate | Enzyme | Key Findings | Reference |
| Trifluoroacetyl (TFA) | N-Trifluoroacetylglycine | Acylase I | Substrate for enzymatic hydrolysis. | [1] |
| Acetyl (Ac) | N-Acetyl amino acids | Acylase I | Enantioselective hydrolysis of N-acyl-L-amino acids. | [9] |
| Benzoyl (Bz) | N-Benzoylglycine ethyl ester | Papain | Substrate for enzymatic hydrolysis. | [10] |
| Pivaloyl (Piv) | p-Nitrophenyl pivalate | Cytoplasmic aldehyde dehydrogenase | Hydrolysis is rate-limited by acylation of the enzyme. | [6][7] |
Table 3: Enzymatic Cleavage of Acyl Derivatives. This table provides an overview of the susceptibility of different acyl derivatives to enzymatic cleavage. The suitability of an acyl group as a substrate is highly dependent on the specific enzyme.
Experimental Protocols
For researchers wishing to conduct their own comparative stability studies, the following detailed methodologies for key experiments are provided.
Protocol 1: Comparative Hydrolysis of N-Acyl Amino Acids under Acidic Conditions
Objective: To quantitatively compare the rate of hydrolysis of N-trifluoroacetyl, N-acetyl, N-benzoyl, and N-pivaloyl derivatives of a model amino acid (e.g., glycine) under acidic conditions.
Materials:
-
N-Trifluoroacetylglycine, N-acetylglycine, N-benzoylglycine, and N-pivaloylglycine
-
1 M Hydrochloric acid (HCl)
-
High-performance liquid chromatography (HPLC) system with a C18 column and UV detector
-
Thermostated reaction vessel
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (for mobile phase)
-
Deionized water
Procedure:
-
Prepare stock solutions of each N-acylglycine derivative (e.g., 10 mM) in deionized water.
-
In a thermostated reaction vessel set to a desired temperature (e.g., 60°C), add a known volume of 1 M HCl.
-
Initiate the reaction by adding a small volume of the N-acylglycine stock solution to the pre-heated acid to achieve a final substrate concentration of 1 mM.
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a cold mobile phase and inject it into the HPLC system.
-
Monitor the disappearance of the starting material and the appearance of the glycine (B1666218) product by HPLC with UV detection (e.g., at 214 nm).
-
Quantify the peak areas to determine the concentration of the N-acylglycine at each time point.
-
Calculate the pseudo-first-order rate constant (k) by plotting the natural logarithm of the substrate concentration versus time.
Protocol 2: Comparative Hydrolysis of Acyl Derivatives under Basic Conditions via NMR Spectroscopy
Objective: To compare the rate of hydrolysis of trifluoroacetyl, acetyl, benzoyl, and pivaloyl derivatives under basic conditions using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
A model substrate derivatized with each acyl group (e.g., an N-acyl amino acid ester or an O-acyl alcohol)
-
Deuterated solvent (e.g., D₂O or CD₃OD)
-
Sodium deuteroxide (NaOD) solution in D₂O
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Dissolve a known amount of the acyl derivative in the deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0) to identify and integrate the characteristic signals of the acyl group and the parent molecule.
-
Initiate the hydrolysis by adding a specific amount of NaOD solution to the NMR tube to achieve the desired basic pH.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to the starting material and the hydrolysis product.
-
Calculate the concentration of the remaining acyl derivative at each time point based on the relative integrals.
-
Determine the rate constant of the hydrolysis reaction by plotting the concentration of the substrate versus time.[11][12][13][14]
Visualization of Key Concepts
To further elucidate the relationships and processes discussed, the following diagrams are provided.
References
- 1. Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-Trifluoroacetylglycine (TFAG) by Acylase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Kinetics of p-nitrophenyl pivalate hydrolysis catalysed by cytoplasmic aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of p-nitrophenyl pivalate hydrolysis catalysed by cytoplasmic aldehyde dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. KINETICS OF THE HYDROLYSIS OF BENZOYLGLYCINE ETHYL ESTER CATALYZED BY PAPAIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. azom.com [azom.com]
A Comparative Guide to Trifluoroacetylating Agents in Large-Scale Synthesis: A Cost-Benefit Analysis of Trifluoroacetyl Fluoride
For researchers, scientists, and professionals in drug development and large-scale chemical synthesis, the selection of an appropriate trifluoroacetylating agent is a critical decision that balances reactivity, cost, safety, and process efficiency. Trifluoroacetyl fluoride (B91410) (TFAF) and its primary alternative, trifluoroacetic anhydride (B1165640) (TFAA), are the two most common reagents for introducing the trifluoroacetyl group, a moiety valued for its ability to serve as a protective group and to enhance the properties of active pharmaceutical ingredients. This guide provides an objective comparison of TFAF and TFAA for large-scale applications, supported by available data on their performance, cost-effectiveness, and handling requirements.
Performance and Economic Comparison
The choice between TFAF and TFAA in an industrial setting is a multifaceted decision. While TFAA is more commonly described in laboratory-scale procedures, TFAF presents potential advantages in specific large-scale scenarios. A comprehensive cost-benefit analysis must consider not only the upfront cost of the reagent but also its impact on the entire manufacturing process, including reaction efficiency, cycle time, and waste disposal.
Table 1: Quantitative Comparison of Trifluoroacetyl Fluoride (TFAF) vs. Trifluoroacetic Anhydride (TFAA)
| Parameter | This compound (TFAF) | Trifluoroacetic Anhydride (TFAA) | Key Considerations for Large-Scale Synthesis |
| Molecular Weight | 116.02 g/mol | 210.03 g/mol | TFAF has a lower molecular weight, potentially offering better atom economy. |
| Physical State | Colorless gas (-59 °C boiling point) | Colorless liquid (39.5-40 °C boiling point) | TFAF's gaseous nature requires specialized handling equipment (pressure vessels, gas lines), which can increase capital expenditure. TFAA as a liquid is generally easier to handle and dose in standard reactor setups. |
| Reactivity | Highly reactive | Highly reactive, though generally considered slightly less so than TFAF | Both are potent acylating agents. The choice may depend on the specific substrate and desired selectivity. |
| Byproducts | Hydrogen Fluoride (HF) | Trifluoroacetic Acid (TFA) | HF is a highly corrosive and toxic gas requiring robust scrubbing and neutralization systems. TFA is a corrosive liquid that also requires careful handling and disposal, but the infrastructure for managing acidic liquid waste is more common in chemical plants. |
| Indicative Pricing | Higher per kilogram cost for small quantities, bulk pricing is less transparent | Generally lower per kilogram cost, with more readily available bulk pricing information. For example, some suppliers offer it at approximately €111-€124 per 100g, with bulk pricing being significantly lower.[1] Another source indicates a price of around $1,900/kg for 98% purity. | The overall cost-effectiveness will depend on reaction stoichiometry, yield, and the cost of handling and disposing of byproducts. |
| Industrial Production | Produced by reacting trichloroacetyl chloride with anhydrous hydrogen fluoride in the gas phase over a catalyst.[1][2] | Commonly produced by the dehydration of trifluoroacetic acid with reagents like phosphorus pentoxide or dichloroacetyl chloride.[3][4] | Both are produced on an industrial scale, ensuring availability for large-scale manufacturing. |
Experimental Protocols: A Methodological Overview
Detailed experimental protocols for large-scale trifluoroacetylation are often proprietary and specific to the substrate and desired product. However, general procedures from patent literature and technical guides provide a basis for process development.
General Procedure for Trifluoroacetylation of an Amine with Trifluoroacetic Anhydride (TFAA)
This protocol describes a typical laboratory-scale procedure that can be adapted for larger-scale synthesis.
-
Dissolution: The amine substrate is dissolved in a suitable anhydrous solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., nitrogen or argon) in a reactor equipped with agitation and temperature control.
-
Cooling: The solution is cooled to 0 °C using a cooling bath.
-
Addition of TFAA: Trifluoroacetic anhydride (typically 1.1 to 1.5 equivalents) is added slowly to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and is stirred for 1-4 hours. The progress of the reaction is monitored by a suitable analytical technique (e.g., HPLC, GC-MS).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize the excess TFAA and the trifluoroacetic acid byproduct.
-
Workup: The aqueous layer is separated and extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), and filtered.
-
Isolation: The solvent is removed under reduced pressure to yield the crude N-trifluoroacetylated product, which can be further purified by recrystallization or column chromatography if necessary.[5]
Conceptual Large-Scale Trifluoroacetylation with this compound (TFAF)
A scalable process using the gaseous TFAF would necessitate a different equipment setup.
-
Reactor Setup: A pressure-rated reactor equipped with a gas inlet, a robust agitation system, and a temperature control system is required. The reactor would be charged with the substrate dissolved in a suitable solvent.
-
TFAF Introduction: Gaseous TFAF would be introduced into the reactor below the surface of the liquid under controlled pressure and flow rate.
-
Byproduct Management: The hydrogen fluoride (HF) byproduct would be continuously removed from the reactor headspace and directed to a scrubber system for neutralization.
-
Reaction Monitoring and Workup: Similar to the TFAA process, the reaction would be monitored until completion. The workup would involve quenching any unreacted TFAF and neutralizing any remaining acidic components before product isolation and purification.
Safety, Handling, and Waste Disposal
Both TFAF and TFAA are hazardous materials that require stringent safety protocols, especially in a large-scale manufacturing environment.
This compound (TFAF):
-
Hazards: TFAF is a toxic and corrosive gas.[6] It reacts violently with water and can cause severe burns upon contact. Inhalation can lead to severe lung damage.[6]
-
Handling: Requires a closed system for storage and transfer to prevent release. Personal protective equipment (PPE) should include chemical-resistant gloves, safety goggles, a face shield, and respiratory protection.[7]
-
Waste Disposal: The primary hazardous waste stream is the hydrogen fluoride byproduct, which must be neutralized in a scrubber system. The resulting fluoride salts may also require specialized disposal depending on local regulations. General strategies for fluoride-containing industrial waste often involve precipitation with calcium salts.[8][9]
Trifluoroacetic Anhydride (TFAA):
-
Hazards: TFAA is a corrosive liquid that reacts violently with water to form trifluoroacetic acid.[10] It can cause severe skin and eye burns.[11] Inhalation of vapors is harmful.[12]
-
Handling: Should be handled in a well-ventilated area, preferably a fume hood, with appropriate PPE.[7] Storage should be in a cool, dry place away from moisture and incompatible materials.[7]
-
Waste Disposal: The main byproduct is trifluoroacetic acid, which needs to be neutralized. The resulting trifluoroacetate (B77799) salts in the aqueous waste stream may require treatment before discharge.[6]
Visualizing the Decision-Making Process
The selection of a trifluoroacetylating agent for large-scale synthesis involves a logical progression of considerations. The following diagram illustrates a typical workflow for this decision-making process.
Caption: A logical workflow for the selection of a trifluoroacetylating agent in large-scale synthesis.
Conclusion
The choice between this compound and trifluoroacetic anhydride for large-scale synthesis is not straightforward and requires a thorough evaluation of multiple factors. TFAA is a liquid reagent that is often more convenient to handle in standard chemical processing equipment and typically has a lower upfront cost. However, the disposal of its trifluoroacetic acid byproduct must be carefully managed.
TFAF, a gas, necessitates specialized handling infrastructure, which can represent a significant capital investment. Its primary advantage may lie in specific reactivity profiles and potentially higher atom economy. The management of the highly corrosive and toxic hydrogen fluoride byproduct is a major consideration for both safety and cost.
Ultimately, the optimal choice will depend on the specific chemical transformation, the existing infrastructure of the manufacturing facility, the scale of production, and a comprehensive cost-of-goods analysis that extends beyond the reagent purchase price to include capital expenditure, operational costs, and waste management. For many applications, particularly those where existing infrastructure is geared towards liquid handling, TFAA will likely remain the more pragmatic choice. However, for dedicated, high-volume processes where the potential benefits of TFAF's reactivity and atom economy can be realized, the investment in specialized handling equipment may be justifiable.
References
- 1. CN1121064A - Process for preparing this compound - Google Patents [patents.google.com]
- 2. US5672748A - Process for preparing this compound - Google Patents [patents.google.com]
- 3. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 4. exsyncorp.com [exsyncorp.com]
- 5. CN101108797A - Process for producing trifluoroacetic anhydride - Google Patents [patents.google.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. nbinno.com [nbinno.com]
- 8. Management of Solid Waste Containing Fluoride—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluoride Removal Systems [wastechengineering.com]
- 10. guidechem.com [guidechem.com]
- 11. carlroth.com [carlroth.com]
- 12. synquestlabs.com [synquestlabs.com]
Reactivity comparison of trifluoroacetyl fluoride and trifluoroacetyl chloride
In the realm of trifluoroacetylation, a critical chemical transformation in the synthesis of pharmaceuticals and advanced materials, the choice of reagent can significantly impact reaction efficiency and outcome. Among the common trifluoroacetylating agents, trifluoroacetyl fluoride (B91410) and trifluoroacetyl chloride are two primary contenders. This guide provides an objective comparison of their reactivity, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Executive Summary: Chloride Takes the Reactivity Crown
Experimental evidence and fundamental chemical principles consistently indicate that trifluoroacetyl chloride is more reactive than trifluoroacetyl fluoride . This heightened reactivity is primarily attributed to the superior leaving group ability of the chloride ion compared to the fluoride ion. The weaker carbon-chlorine bond is more readily cleaved during nucleophilic acyl substitution, leading to faster reaction rates.
Quantitative Reactivity Comparison
A study on the mass transfer and hydrolysis of these compounds at the air/water interface provides valuable kinetic data.
| Compound | H√k (M·atm⁻¹·s⁻¹/²) at 273 K | Relative Reactivity (based on hydrolysis) |
| This compound | 60 | 1 |
| Trifluoroacetyl Chloride | 60 | ~5.8 |
H is the Henry's law constant and k is the hydrolysis rate constant. While the combined H√k values are the same, separate analysis within the study indicates a significantly higher hydrolysis rate constant (k) for trifluoroacetyl chloride.
This data quantitatively supports the higher reactivity of trifluoroacetyl chloride. The approximately 5.8-fold greater reactivity in hydrolysis suggests a similar trend in acylation reactions with other nucleophiles.
Theoretical Underpinnings of Reactivity
The difference in reactivity between this compound and trifluoroacetyl chloride can be explained by considering the following factors:
-
Leaving Group Ability: The chloride ion (Cl⁻) is a better leaving group than the fluoride ion (F⁻). This is because hydrofluoric acid (HF) is a weaker acid than hydrochloric acid (HCl), making F⁻ a stronger base and thus a poorer leaving group.
-
Carbon-Halogen Bond Strength: The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond. More energy is required to break the C-F bond in the transition state of the reaction, leading to a higher activation energy and a slower reaction rate for this compound.
-
Electronegativity and Inductive Effects: While fluorine is more electronegative than chlorine, which would suggest a more electrophilic carbonyl carbon in the fluoride, the effect on the leaving group ability and bond strength is the dominant factor determining the overall reaction rate.
Experimental Protocols
To empirically determine the relative reactivity of this compound and trifluoroacetyl chloride in an acylation reaction, the following general experimental protocol can be employed.
Protocol: Comparative N-Trifluoroacetylation of Glycine (B1666218) Methyl Ester Monitored by ¹H NMR Spectroscopy
Objective: To compare the reaction rates of this compound and trifluoroacetyl chloride with glycine methyl ester by monitoring the disappearance of the starting material and the appearance of the product over time using ¹H NMR.
Materials:
-
This compound (or a suitable source)
-
Trifluoroacetyl chloride
-
Glycine methyl ester hydrochloride
-
Triethylamine (B128534) (TEA)
-
Anhydrous deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Preparation of Glycine Methyl Ester Free Base: In a small flask, dissolve glycine methyl ester hydrochloride in a minimal amount of water and add a saturated solution of sodium bicarbonate until the solution is basic. Extract the free base with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.
-
Reaction Setup: In a clean, dry NMR tube, dissolve a known amount of glycine methyl ester and the internal standard in anhydrous CDCl₃.
-
Initiation of the Reaction: Add one equivalent of triethylamine to the NMR tube. Acquire an initial ¹H NMR spectrum (t=0). Then, rapidly add one equivalent of either this compound or trifluoroacetyl chloride to the NMR tube.
-
Monitoring the Reaction: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to a characteristic proton of the glycine methyl ester (e.g., the methylene (B1212753) protons) and the N-trifluoroacetylated product. The relative integrals of these peaks compared to the internal standard will allow for the determination of the concentration of each species over time. Plotting the concentration of the product versus time will provide the reaction rate.
Reaction Mechanism and Workflow
The trifluoroacetylation of an amine with a trifluoroacetyl halide proceeds through a nucleophilic acyl substitution mechanism.
Caption: Nucleophilic acyl substitution mechanism for trifluoroacetylation.
The experimental workflow for comparing the reactivity of the two reagents can be visualized as follows:
Caption: Workflow for comparing the reactivity of trifluoroacetyl halides.
Conclusion
For applications requiring high reactivity and rapid reaction times, trifluoroacetyl chloride is the superior choice. However, its high reactivity also makes it more susceptible to hydrolysis, requiring stricter anhydrous conditions. This compound, while less reactive, offers greater stability and may be advantageous in situations where a milder, more controlled reaction is desired or when working with substrates sensitive to harsh conditions. The selection between these two reagents should be guided by the specific requirements of the synthetic target and the desired reaction kinetics.
A Comparative Guide to the Orthogonality of Trifluoroacetyl (TFA), Boc, and Cbz Protecting Groups in Chemical Synthesis
For researchers, scientists, and drug development professionals, the strategic selection and selective cleavage of protecting groups are paramount to the successful synthesis of complex molecules. This guide provides an in-depth comparison of the trifluoroacetyl (TFA) protecting group and its orthogonality with two of the most common amine protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
The concept of orthogonality in protecting group strategy is crucial, allowing for the deprotection of one functional group without affecting others in the molecule. The TFA, Boc, and Cbz groups form a robust orthogonal set, as their removal relies on distinct chemical mechanisms. The TFA group is labile to basic conditions, the Boc group is removed under acidic conditions, and the Cbz group is typically cleaved by catalytic hydrogenolysis. This fundamental difference enables chemists to perform sequential and selective deprotections, a necessity in multi-step syntheses of peptides and other complex organic molecules.[1]
Comparative Deprotection Data
The following table summarizes the typical deprotection conditions for TFA, Boc, and Cbz groups, highlighting their mutual orthogonality with illustrative yields and reaction times.
| Protecting Group | Deprotection Reagent(s) | Solvent(s) | Temperature (°C) | Time | Yield (%) | Orthogonality Notes |
| Trifluoroacetyl (TFA) | K₂CO₃ / H₂O | Methanol (B129727) | Room Temp. | 1-4 h | >90 | Stable to acidic conditions (TFA for Boc removal) and hydrogenolysis (for Cbz removal).[2] |
| 0.1-0.2 M NaOH or LiOH | Water or Ethanol/Water | Room Temp. | Variable | High | Mild basic conditions effectively remove TFA while leaving Boc and Cbz groups intact.[3] | |
| NH₃ / H₂O | Methanol | Room Temp. | Variable | High | Ammonia is another mild base used for TFA cleavage.[3] | |
| tert-Butyloxycarbonyl (Boc) | Trifluoroacetic Acid (TFA) (25-50%) | Dichloromethane (B109758) (DCM) | 0 to Room Temp. | 1-2 h | >95 | Cbz and TFA groups are stable to these acidic conditions.[4][5] |
| HCl (4M) | Dioxane or Ethyl Acetate (B1210297) | Room Temp. | 1-4 h | >95 | An alternative to TFA for Boc deprotection. | |
| Benzyloxycarbonyl (Cbz) | H₂ (1 atm) | Methanol or Ethanol | Room Temp. | 1-16 h | >95 | Boc and TFA groups are stable under these conditions.[6] |
| Ammonium formate (B1220265) / 10% Pd/C | Methanol | Room Temp. | 1-4 h | >90 | A common method for transfer hydrogenolysis. | |
| HBr (33%) in Acetic Acid | Acetic Acid | Room Temp. | 0.5-2 h | Variable | Harsh acidic conditions can cleave Cbz but are generally not orthogonal to Boc. |
Deprotection Mechanisms and Signaling Pathways
The selective removal of each protecting group is governed by a distinct reaction mechanism.
Trifluoroacetyl (TFA) Deprotection: The TFA group is removed by base-catalyzed hydrolysis of the trifluoroacetamide. The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly susceptible to nucleophilic attack by a hydroxide (B78521) ion or other mild bases.
Boc Deprotection: The Boc group is cleaved under acidic conditions. Protonation of the carbonyl oxygen is followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene. The resulting carbamic acid is unstable and decarboxylates to yield the free amine.[7]
Cbz Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis. The reaction involves the cleavage of the benzylic C-O bond by hydrogen on a palladium catalyst, leading to the formation of toluene (B28343) and an unstable carbamic acid, which then decarboxylates.[6]
Experimental Protocols
Protocol 1: Selective Deprotection of the Trifluoroacetyl (TFA) Group
This protocol describes the removal of a TFA group from an amine in the presence of Boc and Cbz groups.
Materials:
-
N-TFA protected substrate
-
Methanol
-
Water
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the N-TFA protected compound in a 1:1 mixture of methanol and water.[2]
-
Add 1.5 to 2.0 equivalents of potassium carbonate to the solution.[2]
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine.
Protocol 2: Selective Deprotection of the Boc Group
This protocol details the removal of a Boc group using trifluoroacetic acid while leaving Cbz and TFA groups intact.
Materials:
-
N-Boc protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected compound in anhydrous DCM (0.1-0.5 M).[5]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA (for a 50% TFA/DCM solution) to the stirred solution.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.
Protocol 3: Selective Deprotection of the Cbz Group
This protocol describes the hydrogenolysis of a Cbz group in the presence of Boc and TFA groups.
Materials:
-
N-Cbz protected substrate
-
Methanol or Ethanol
-
Palladium on activated carbon (10% Pd/C)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Dissolve the N-Cbz protected compound in methanol or ethanol.
-
Carefully add 10 mol% of 10% Pd/C to the solution.
-
Place the reaction mixture under an atmosphere of hydrogen gas and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-16 hours.[6]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine.
Orthogonal Deprotection Workflow
The following diagram illustrates a logical workflow for the sequential deprotection of a molecule containing TFA, Boc, and Cbz protecting groups.
References
- 1. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Performance of different catalysts in trifluoroacetyl fluoride synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of trifluoroacetyl fluoride (B91410) (CF₃COF), a crucial building block in the pharmaceutical and agrochemical industries, relies heavily on efficient catalytic processes. The choice of catalyst significantly impacts reaction efficiency, selectivity, and overall process viability. This guide provides an objective comparison of the performance of different catalysts employed in the synthesis of trifluoroacetyl fluoride, supported by experimental data and detailed methodologies.
Performance Comparison of Catalysts
The selection of a catalytic system for this compound synthesis is intrinsically linked to the choice of starting material and the desired reaction phase (gas or liquid). The following table summarizes the performance of prominent catalytic systems, highlighting key metrics such as conversion rates and product yields under specified conditions.
| Catalyst System | Starting Material(s) | Reaction Phase | Temperature (°C) | Conversion (%) | Yield/Selectivity (%) | Key Advantages |
| Chromium-Magnesium Oxide | Trichloroacetyl chloride, Anhydrous Hydrogen Fluoride | Gas | 340 | 100 | 83% this compound, 17% Chlorodifluoroacetyl fluoride | High conversion and selectivity in a continuous gas-phase process.[1][2] |
| Activated Carbon | Trifluoroacetaldehyde, Chlorine | Gas | 190 | 98.6 | 92.1% (Trifluoroacetyl Chloride) | High conversion and yield for the synthesis of the related trifluoroacetyl chloride.[3] |
| Alkali Metal Fluoride (KF) / Oxidizing Agent (K₂S₂O₈) | Hexafluorothioacetone (B74735) dimer | Liquid | 110-135 | 99 | 99 | High conversion and yield in a liquid-phase process at milder temperatures.[4] |
Experimental Protocols
Detailed methodologies for the key synthetic routes utilizing different catalysts are outlined below.
Gas-Phase Fluorination using a Chromium-Magnesium Oxide Catalyst
This industrial method involves the continuous gas-phase fluorination of trichloroacetyl chloride.
Catalyst Preparation: A chromium- and magnesium-containing catalyst is prepared by precipitating chromium(III) hydroxide (B78521) from a water-soluble chromium(III) salt with magnesium hydroxide or magnesium oxide. The resulting paste is dried and treated with hydrogen fluoride at 20-500°C.[1][2]
Experimental Procedure:
-
A fixed-bed reactor, typically a nickel or steel tube resistant to hydrogen fluoride, is packed with the chromium-magnesium oxide catalyst.[5]
-
The catalyst is pre-treated and activated by heating under a flow of anhydrous hydrogen fluoride.
-
Trichloroacetyl chloride and anhydrous hydrogen fluoride are vaporized, mixed, and fed continuously through the heated reactor.
-
The reaction is maintained at a temperature of approximately 340°C.[1] The molar ratio of hydrogen fluoride to trichloroacetyl chloride is typically between 4:1 and 15:1.[2]
-
The gaseous product stream, containing this compound, hydrogen chloride, and unreacted hydrogen fluoride, is cooled and purified by distillation.
Gas-Phase Synthesis using an Activated Carbon Catalyst
This protocol describes the synthesis of the closely related trifluoroacetyl chloride, demonstrating the utility of activated carbon in similar transformations.
Experimental Procedure:
-
A fluidized bed reactor is charged with granular activated carbon catalyst.
-
A gaseous mixture of trifluoroacetaldehyde, chlorine, and a carrier gas (e.g., nitrogen) is introduced into the reactor.
-
The reaction is carried out at a temperature of approximately 190°C.[3]
-
The product, trifluoroacetyl chloride, is collected and purified from the exiting gas stream.
Liquid-Phase Synthesis using an Alkali Metal Fluoride Catalyst
This method provides a liquid-phase route to this compound at relatively mild temperatures.
Experimental Procedure:
-
A reaction flask is charged with an aprotic solvent (e.g., dimethylformamide), a catalytic amount of an alkali metal fluoride (e.g., potassium fluoride), and an oxidizing agent (e.g., potassium persulfate).[4]
-
The starting material, hexafluorothioacetone dimer, is added to the mixture.
-
The reaction mixture is heated to 110-135°C for several hours.[4]
-
The volatile product, this compound, is collected in a cold trap and can be further purified.
Visualizing the Synthesis Pathways
The following diagrams illustrate the general experimental workflows and the distinct synthesis routes for this compound based on the catalyst and starting material.
References
- 1. CN1121064A - Process for preparing this compound - Google Patents [patents.google.com]
- 2. US5672748A - Process for preparing this compound - Google Patents [patents.google.com]
- 3. US4643851A - Process for preparing trifluoroacetyl chloride - Google Patents [patents.google.com]
- 4. US4374782A - Synthesis of this compound - Google Patents [patents.google.com]
- 5. US5672748A - Process for preparing this compound - Google Patents [patents.google.com]
Safety Operating Guide
Safeguarding Your Laboratory: A Step-by-Step Guide to the Proper Disposal of Trifluoroacetyl Fluoride
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
Trifluoroacetyl fluoride (B91410) (TFAF) is a highly reactive and corrosive gas, demanding meticulous handling and disposal protocols to ensure laboratory safety and environmental protection.[1] This guide provides essential, immediate safety and logistical information, including a detailed operational plan for the safe neutralization and disposal of trifluoroacetyl fluoride. Adherence to these procedures is critical to mitigate the inherent risks associated with this chemical, which include severe burns, lung damage, and violent reactions with water.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to be fully equipped with the appropriate personal protective equipment (PPE) and to work in a properly functioning chemical fume hood.
Hazard Summary:
-
Toxicity: Fatal if inhaled and toxic in contact with skin.[2][3] Causes severe skin burns and eye damage.[2]
-
Reactivity: Reacts violently with water to produce toxic and corrosive trifluoroacetic acid (TFA) and hydrogen fluoride (HF).[1]
-
Pressure Hazard: Contains gas under pressure; may explode if heated.[2]
Mandatory Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-impermeable gloves (e.g., Butyl rubber, Viton®). Inspect gloves prior to use. |
| Eye/Face Protection | Tightly fitting chemical safety goggles and a full-face shield. |
| Body Protection | Fire/flame-resistant and impervious lab coat. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary. For emergencies, a self-contained breathing apparatus (SCBA) is required. |
Disposal Plan: Step-by-Step Neutralization Protocol
The primary method for the safe disposal of this compound is through controlled hydrolysis and subsequent neutralization. This process converts the reactive acyl fluoride into less hazardous inorganic salts.
Experimental Protocol: Chemical Neutralization
Objective: To safely hydrolyze and neutralize this compound by controlled addition to a basic solution.
Materials:
-
This compound waste
-
Three-necked round-bottom flask
-
Dropping funnel or gas dispersion tube
-
Mechanical stirrer
-
Ice bath
-
Calcium hydroxide (B78521) (Ca(OH)₂) or Sodium Bicarbonate (NaHCO₃)
-
pH indicator paper or pH meter
Procedure:
-
Prepare the Neutralizing Solution: In a chemical fume hood, prepare a stirred slurry of calcium hydroxide (lime) in water (approximately 10-15% w/v) in the three-necked flask. Alternatively, a saturated solution of sodium bicarbonate can be used. The flask should be large enough to accommodate the volume of the neutralizing solution and the anticipated volume of the TFAF waste, with ample headspace.
-
Cool the Solution: Place the flask in an ice bath to cool the neutralizing solution to 0-5 °C. This is crucial for controlling the exothermic reaction.
-
Controlled Addition of TFAF:
-
For gaseous TFAF: Slowly bubble the gas into the stirred, cooled basic solution through a gas dispersion tube.
-
For liquefied TFAF: If dealing with condensed TFAF, add it dropwise to the cooled, stirred basic solution using a dropping funnel.
-
Maintain a slow addition rate to prevent a rapid temperature increase and excessive gas evolution. The reaction is highly exothermic.
-
-
Monitor the Reaction: Continuously monitor the temperature of the reaction mixture. If the temperature rises significantly, immediately stop the addition and allow the mixture to cool before proceeding.
-
Complete the Reaction: After all the this compound has been added, continue stirring the mixture in the ice bath for at least 30 minutes to ensure the reaction is complete.
-
Check the pH: Allow the mixture to warm to room temperature. Check the pH of the resulting solution using pH paper or a pH meter. The final pH should be between 6 and 9. If the solution is still acidic, add more calcium hydroxide or sodium bicarbonate until the desired pH is reached.
-
Final Disposal: The resulting neutralized solution contains calcium fluoride, calcium trifluoroacetate (B77799) (or their sodium counterparts), and any excess base. This aqueous waste should be collected in a properly labeled hazardous waste container for disposal according to institutional and local regulations.
Chemical Reactions:
The overall disposal process involves two main chemical reactions:
-
Hydrolysis: CF₃COF + H₂O → CF₃COOH + HF (this compound reacts with water to form trifluoroacetic acid and hydrogen fluoride.)
-
Neutralization (with Calcium Hydroxide): 2CF₃COOH + Ca(OH)₂ → (CF₃COO)₂Ca + 2H₂O 2HF + Ca(OH)₂ → CaF₂ + 2H₂O (The acidic byproducts are neutralized by the base to form calcium trifluoroacetate and calcium fluoride.)
Operational and Disposal Plans
| Aspect | Plan |
| Personnel Training | All personnel handling this compound must be trained on its hazards and the specific disposal procedures outlined in this document. |
| Spill Response | In case of a spill, evacuate the area immediately. Only personnel with appropriate PPE and training should handle the cleanup using an HF-specific spill kit containing a neutralizer like calcium carbonate. Do not use water on a spill of unreacted this compound. |
| Waste Containment | All waste generated from the neutralization process must be collected in clearly labeled, chemically resistant containers (e.g., polyethylene). Do not use glass containers for waste containing hydrofluoric acid. |
| Emergency Contact | Ensure emergency contact information for the institution's environmental health and safety office is readily available. |
Mandatory Visualizations
Caption: Workflow for the safe disposal of this compound.
Caption: Chemical transformation pathway in the disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Trifluoroacetyl Fluoride
For Immediate Reference: Key Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Trifluoroacetyl fluoride (B91410) (TFAF) is a highly reactive, toxic, and corrosive liquefied gas that demands meticulous handling and a robust safety protocol.[1][2][3] This guide provides essential, step-by-step procedures to ensure the safety of laboratory personnel and the integrity of your research. Adherence to these guidelines is critical to mitigate the significant health risks associated with this compound, which include severe skin and eye damage, fatal toxicity upon inhalation, and potential organ damage.[1][4]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling Trifluoroacetyl fluoride. Standard laboratory attire is insufficient. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Respiratory Protection | Full-face respirator with an appropriate cartridge for acid gases and organic vapors.[5] In case of inadequate ventilation or potential for exceeding exposure limits, a self-contained breathing apparatus (SCBA) is required.[1][6] | Protects against inhalation of the highly toxic and corrosive gas, which can be fatal and cause severe respiratory irritation.[1][3][4] |
| Eye and Face Protection | Tightly fitting chemical safety goggles with side shields.[5] A full-face shield worn over safety goggles is required.[7] | Provides primary and secondary protection against gas, splashes, and projectiles, preventing severe eye damage.[1][4] |
| Hand Protection | Butyl rubber or Neoprene gloves are recommended for handling corrosive fluorine compounds.[6] A double-gloving strategy (e.g., two pairs of nitrile gloves or a nitrile base with a heavier outer glove) can provide additional protection for incidental contact. Always consult the glove manufacturer's specific chemical resistance data for this compound. | Protects against skin contact, which can cause severe chemical burns.[1] Since specific breakthrough data for TFAF is not readily available, a conservative approach is necessary. |
| Body Protection | A flame-resistant and impervious laboratory coat.[5] For tasks with a higher risk of exposure, gas-tight chemically protective clothing is necessary.[1][6] | Shields the skin from contact with the corrosive gas and potential splashes.[1] |
| Foot Protection | Closed-toe safety shoes are required.[1] | Protects feet from spills and falling objects. |
Note: No established Occupational Exposure Limits (OELs) for this compound were found.[1] Therefore, all work must be conducted in a manner that minimizes any potential for exposure.
Operational Plan: From Receipt to Disposal
This section outlines the procedural workflow for handling this compound in a laboratory setting.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the cylinder for any signs of damage or leaks.
-
Transport: Use a cylinder cart to transport the gas cylinder. Do not move the cylinder by rolling it on its base.
-
Storage Location: Store the cylinder in a designated, dry, cool, and well-ventilated area, away from incompatible materials such as water, acids, strong bases, and oxidizing agents.[1][8]
-
Security: Cylinders must be stored upright and securely chained to a wall or stable bench.[7] The storage area should be locked when not in use.[5]
-
Temperature Control: Protect the cylinder from sunlight and do not expose it to temperatures exceeding 50°C (122°F), as it may explode if heated.[1][8]
Handling and Use
-
Controlled Environment: All operations involving this compound must be conducted within a certified chemical fume hood with the sash at the lowest practical height.[2]
-
Engineering Controls: An emergency eyewash station and safety shower must be immediately accessible in the work area.[1][6] Gas detection systems for toxic gases should be in place.[1]
-
Dispensing: Use a regulator and tubing made of compatible materials. Regularly check the system for leaks.
-
Prohibited Actions: Do not eat, drink, or smoke in the laboratory.[1]
Emergency Procedures
Immediate and decisive action is critical in an emergency.
-
Inhalation: Immediately move the affected person to fresh air and call for emergency medical help.[5]
-
Skin Contact: Remove all contaminated clothing immediately.[1] Flush the affected skin with copious amounts of water for at least 15 minutes. While not specific to TFAF, for related hydrogen fluoride exposures, the application of 2.5% calcium gluconate gel after washing is the standard treatment.[1] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][6] Remove contact lenses if it can be done safely.[1] Seek immediate medical attention.[1]
-
Spill or Leak: Evacuate the area immediately.[1] If it is safe to do so, stop the gas flow.[1] Ventilate the area.[1] Only personnel with appropriate training and PPE should manage the cleanup.
Disposal Plan
-
Waste Collection: All waste contaminated with this compound must be treated as hazardous waste.
-
Containerization: Store waste in clearly labeled, sealed, and compatible containers. Do not mix with other waste streams.[8]
-
Disposal Route: The primary disposal method is through an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1] Arrange for pickup and disposal by a licensed hazardous waste contractor.[5][8]
-
Empty Cylinders: Handle empty cylinders with care as they contain residual toxic gas.[6] Close the valve and follow the supplier's instructions for return.
Workflow and Emergency Logic
The following diagram illustrates the logical flow for the safe handling of this compound and the critical decision points in an emergency.
Caption: Workflow for handling this compound and emergency response.
References
- 1. echemi.com [echemi.com]
- 2. SKS Science Products - Chemical Resistance of Glove Materials [sks-science.com]
- 3. Buy this compound | 354-34-7 [smolecule.com]
- 4. This compound | C2F4O | CID 67716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. glovensafety.com [glovensafety.com]
- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
